3-(Bromomethyl)-2-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEUJKKUJAYIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507020 | |
| Record name | 3-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76915-53-2 | |
| Record name | 3-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Bromomethyl)-2-methylpyridine
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, chemists, and professionals in drug development. This document emphasizes the compound's synthesis, reactivity, and practical applications, grounding its claims in established chemical principles and supported by verifiable references. It is important to note that this compound is most commonly supplied and handled as its hydrobromide salt, and much of the available data pertains to this form.
This compound is a substituted pyridine derivative whose synthetic utility is dominated by the reactive bromomethyl group. This functionality allows it to act as a potent electrophile for introducing the (2-methylpyridin-3-yl)methyl moiety into a wide range of molecular scaffolds. Due to its reactivity and to enhance stability for storage and handling, it is frequently prepared and sold as its hydrobromide salt.
Data Presentation: Physicochemical Properties of this compound Hydrobromide
| Property | Value | Source |
| CAS Number | 76915-53-2 | |
| Molecular Formula | C₇H₉Br₂N | |
| Molecular Weight | 266.96 g/mol | |
| Appearance | Solid (Typical) | General Knowledge |
| Solubility | Soluble in polar solvents like water and alcohols | General Chemical Principles |
Note: Properties such as melting point, boiling point, and density are not consistently reported in publicly available technical literature and would require experimental determination.
Spectroscopic Characterization (Expected)
While experimental spectra for this compound are not available in the cited references, its structure allows for a confident prediction of its expected signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which is a cornerstone of structural elucidation in organic chemistry.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet integrating to 3 protons for the methyl group (-CH₃) on the pyridine ring.
-
A singlet integrating to 2 protons for the methylene group (-CH₂Br). Its chemical shift would be significantly downfield due to the deshielding effect of the adjacent bromine atom.
-
Three signals in the aromatic region corresponding to the three protons on the pyridine ring. These would exhibit characteristic splitting patterns (doublet, doublet, and doublet of doublets) based on their coupling with adjacent protons.
-
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals, corresponding to each carbon atom in the molecule. The signal for the -CH₂Br carbon would be notably shifted due to the electronegative bromine.
Synthesis and Mechanistic Insight
The most logical and industrially relevant synthesis of this compound proceeds via the free-radical bromination of 2,3-dimethylpyridine (also known as 2,3-lutidine). This transformation selectively targets the C-H bonds of a methyl group that are "benzylic-like" due to their position adjacent to the aromatic pyridine ring.
Causality of the Synthetic Approach: The choice of N-Bromosuccinimide (NBS) as the brominating agent, in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), is critical. These conditions favor a free-radical chain reaction mechanism over electrophilic aromatic substitution. The benzylic-like position is preferentially attacked because the resulting radical intermediate is stabilized by resonance with the pyridine ring, lowering the activation energy for its formation. While there is potential for competition between the two methyl groups, subtle electronic and steric factors would influence the regioselectivity.
Mandatory Visualization: Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound via free-radical bromination.
Experimental Protocol: Representative Synthesis of a (Bromomethyl)pyridine Derivative
Disclaimer: This is a generalized protocol based on similar transformations and must be adapted and optimized for the specific synthesis of this compound. All work should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylpyridine (1.0 eq) and carbon tetrachloride (CCl₄) to create a dilute solution.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or distillation to yield the desired this compound. To obtain the hydrobromide salt, the purified free base can be treated with a solution of HBr in a suitable solvent.
Chemical Reactivity and Core Applications
The synthetic value of this compound is derived almost entirely from the reactivity of the bromomethyl group. The C-Br bond is polarized, making the methylene carbon an excellent electrophile. Bromide is a good leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the covalent attachment of the pyridine scaffold to other molecules, a pivotal step in the synthesis of complex organic compounds and active pharmaceutical ingredients (APIs).
Mandatory Visualization: Key Nucleophilic Substitution Reactions
Caption: Versatility in forming C-N, C-O, and C-S bonds via nucleophilic substitution.
Experimental Protocol: General Nucleophilic Substitution
Disclaimer: This protocol is a representative workflow. The choice of base, solvent, and temperature is highly dependent on the specific nucleophile used.
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., an amine, phenol, or thiol) (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, NaH, or Et₃N) (1.1-1.5 eq) to deprotonate the nucleophile, if necessary. Stir for 15-30 minutes.
-
Electrophile Addition: Slowly add a solution of this compound hydrobromide (1.0 eq) in the same solvent. Note: The base will also neutralize the HBr salt to generate the reactive free base in situ.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction to completion by TLC.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the final product.
Safety and Handling
As a reactive alkylating agent, this compound and its hydrobromide salt must be handled with care. Alkyl halides are often irritants and lachrymators. The primary source of safety information is the Safety Data Sheet (SDS) provided by the supplier.
Data Presentation: GHS Hazard Information for the Hydrobromide Salt
| Hazard Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed. | |
| Additional Hazards | Causes skin, eye, and respiratory irritation. May cause severe burns upon prolonged contact.[2] |
Handling Recommendations:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be required for larger quantities.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]
Conclusion
This compound, primarily utilized as its more stable hydrobromide salt, is a versatile and powerful reagent in organic synthesis. Its value lies in the electrophilic nature of the bromomethyl group, which enables facile nucleophilic substitution reactions. This property makes it an indispensable building block for medicinal chemists and researchers aiming to construct complex molecules bearing the 2-methylpyridine-3-yl motif, contributing significantly to the discovery and development of new therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is paramount to its safe and effective use in the laboratory.
References
- Vertex AI Search Result. (2026). 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery.
- Vertex AI Search Result. (2026). Unlock Chemical Synthesis: The Role of 3-Bromo-2-methylpyridine.
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PubChem. (n.d.). 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine. Retrieved from [Link]
- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
- Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Semantic Scholar.
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Chorell, E., et al. (2012). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PubMed Central. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Eureka. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(Bromomethyl)-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
Sources
An In-depth Technical Guide to 3-(Bromomethyl)-2-methylpyridine and its Synthetic Precursors
Abstract: This technical guide provides a comprehensive overview of 3-(Bromomethyl)-2-methylpyridine, a key building block in medicinal chemistry and drug development. Recognizing the common ambiguity in its identification, this document addresses the critical discrepancy of its CAS number, focusing on the commercially available hydrobromide salt (CAS No. 76915-53-2). Furthermore, this guide delves into the synthesis, properties, and applications of its essential precursor, 3-Bromo-2-methylpyridine (CAS No. 38749-79-0). Designed for researchers, scientists, and professionals in drug development, this paper offers in-depth protocols, mechanistic insights, and practical safety guidelines to facilitate the effective use of these versatile pyridine derivatives in complex organic synthesis.
Introduction and Clarification of Chemical Identity
The pyridine scaffold is a privileged structure in drug design, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives are instrumental in the synthesis of novel therapeutic agents. Among these, functionalized picolines such as this compound serve as highly versatile intermediates. The electrophilic carbon of the bromomethyl group, combined with the inherent properties of the pyridine ring, allows for the strategic construction of complex molecular architectures.
A critical point of clarification is the Chemical Abstracts Service (CAS) number for this compound. The CAS number 131748-93-1, as sometimes erroneously associated with this compound, is not validated in major chemical databases. The most frequently cited and commercially available form of this reagent is its hydrobromide salt, This compound hydrobromide , which is correctly identified by CAS No. 76915-53-2 .[2][3] For clarity and practical utility, this guide will focus on the properties and reactions of this hydrobromide salt.
Furthermore, a comprehensive understanding of this compound necessitates a thorough examination of its direct synthetic precursor, 3-Bromo-2-methylpyridine (also known as 3-Bromo-2-picoline), with CAS No. 38749-79-0 .[4][5][6][7][8] This guide will, therefore, be structured to first detail the characteristics of 3-Bromo-2-methylpyridine, followed by its conversion to and the subsequent utility of this compound hydrobromide.
Core Intermediate: 3-Bromo-2-methylpyridine
3-Bromo-2-methylpyridine is a foundational building block for the synthesis of the target compound and a versatile intermediate in its own right. Its utility stems from the presence of two distinct reactive handles: the bromine atom on the pyridine ring, which is amenable to a variety of cross-coupling reactions, and the methyl group, which can be further functionalized.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-2-methylpyridine is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 38749-79-0 | [4][5][6] |
| Molecular Formula | C₆H₆BrN | [4][5] |
| Molecular Weight | 172.02 g/mol | [4][5][7] |
| Appearance | Colorless to light orange/yellow clear liquid or solid | [6] |
| Density | 1.495 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.5604 | [5] |
| Flash Point | 78.9 °C (174.0 °F) - closed cup |
Synthesis of 3-Bromo-2-methylpyridine
The synthesis of 3-Bromo-2-methylpyridine is most commonly achieved through the electrophilic bromination of 2-methylpyridine (2-picoline). However, this reaction can lead to a mixture of isomers, including 5-bromo-2-methylpyridine, which can be challenging to separate. A more controlled, albeit multi-step, synthetic route is often preferred in laboratory and industrial settings.
A common and effective synthesis pathway involves the Sandmeyer reaction of 3-amino-2-methylpyridine, which itself is derived from 2-methyl-3-nitropyridine. This method offers greater regioselectivity and often higher purity of the final product.
Caption: Synthetic pathway for 3-Bromo-2-methylpyridine.
Step 1: Synthesis of 2-methyl-3-nitropyridine
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), sodium metal is cautiously added to an excess of diethyl malonate.
-
The mixture is heated to facilitate the formation of the sodium salt of diethyl malonate.
-
A solution of 2-chloro-3-nitropyridine in a suitable solvent like toluene is added dropwise to the heated mixture.
-
The reaction is refluxed to drive the condensation reaction to completion.
-
Upon cooling, the reaction is worked up under acidic conditions to facilitate decarboxylation, yielding 2-methyl-3-nitropyridine.
Step 2: Synthesis of 3-amino-2-methylpyridine
-
2-methyl-3-nitropyridine is dissolved in a polar solvent such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a Parr hydrogenator, until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-amino-2-methylpyridine.
Step 3: Synthesis of 3-Bromo-2-methylpyridine via Sandmeyer Reaction
-
3-amino-2-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.
-
The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion, which is observed by the cessation of nitrogen gas evolution.
-
The mixture is cooled, basified, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography or distillation to afford pure 3-Bromo-2-methylpyridine.[4]
Key Reactions and Applications
3-Bromo-2-methylpyridine is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in building the complex scaffolds required for active pharmaceutical ingredients (APIs).
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.
-
Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
The Target Reagent: this compound Hydrobromide
The primary utility of 3-Bromo-2-methylpyridine is often as a precursor to this compound, which is a more potent alkylating agent due to the benzylic-like reactivity of the bromomethyl group.
Physicochemical Properties
Key properties of the hydrobromide salt are summarized in Table 2.
| Property | Value | Reference |
| CAS Number | 76915-53-2 | [2][3] |
| Molecular Formula | C₇H₉Br₂N | [2] |
| Molecular Weight | 266.96 g/mol | [2] |
| Appearance | Solid | [2] |
| Form | Typically a crystalline solid | [2] |
Synthesis from 3-Bromo-2-methylpyridine
The conversion of the methyl group of 3-Bromo-2-methylpyridine to a bromomethyl group is typically achieved through a radical bromination reaction.
Caption: Synthesis of this compound HBr.
-
To a solution of 3-Bromo-2-methylpyridine in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate and sustain the radical chain reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
The filtrate, containing a mixture of brominated products, is carefully concentrated. The resulting crude material, often 3-bromo-2-(bromomethyl)pyridine, can then be treated with HBr to form the more stable hydrobromide salt, which can be purified by recrystallization.
Self-Validating System Note: The success of this protocol is highly dependent on the quality of the NBS and the efficiency of the radical initiation. It is crucial to use freshly recrystallized NBS and to ensure consistent initiation conditions (temperature and light intensity). The reaction should be conducted in a well-ventilated fume hood due to the use of bromine-containing reagents and potentially hazardous solvents.
Key Reactions and Applications in Drug Development
This compound hydrobromide is a powerful electrophile used to introduce the 2-methyl-3-pyridinylmethyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions.
-
N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethylpyridines.
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., enolates) to form new C-C bonds.
These reactions are pivotal in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor antagonists, and other potential therapeutic agents. The pyridine nitrogen in the introduced fragment can also serve as a key hydrogen bond acceptor, influencing the compound's binding affinity and pharmacokinetic properties.
Safety and Handling
Both 3-Bromo-2-methylpyridine and this compound hydrobromide, along with the reagents used in their synthesis, are hazardous chemicals and must be handled with appropriate safety precautions.
| Compound/Reagent | Hazard Classifications | Key Safety Precautions |
| 3-Bromo-2-methylpyridine | Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, STOT SE (Respiratory) | Wear gloves, eye protection, and a lab coat. Handle in a chemical fume hood. Avoid inhalation of vapors. |
| This compound HBr | Acute Toxicity (Oral) | Wear gloves, eye protection, and a lab coat. Handle in a chemical fume hood. Avoid inhalation of dust. |
| N-Bromosuccinimide (NBS) | Corrosive, Oxidizer | Keep away from combustible materials. Handle in a fume hood. Avoid contact with skin and eyes. |
| AIBN | Flammable Solid, Self-reactive | Store in a cool place away from heat and sources of ignition. Can decompose violently if heated. |
General Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store these chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound hydrobromide (CAS No. 76915-53-2) is a highly valuable and versatile building block for drug discovery and development. A clear understanding of its chemical identity and the synthesis and properties of its precursor, 3-Bromo-2-methylpyridine (CAS No. 38749-79-0), is essential for its effective and safe utilization. The synthetic protocols and reaction applications detailed in this guide provide a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies, paving the way for the development of novel and impactful therapeutic agents.
References
- Time in Sunflower County, US. Google Search.
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AB482161 | CAS 1384972-82-0. abcr Gute Chemie. [Link]
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3-Bromo-2-methylpyridine(CAS# 38749-79-0). Angene Chemical. [Link]
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3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003. PubChem. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
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- 5. 3-Bromo-2-methylpyridine | 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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A Technical Guide to the Molecular Structure and Synthetic Utility of 3-(Bromomethyl)-2-methylpyridine
Abstract
This technical guide provides a comprehensive examination of 3-(Bromomethyl)-2-methylpyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Due to the high reactivity of the free base, it is most commonly supplied and utilized as its more stable hydrobromide salt (CAS No. 76915-53-2). This document delineates the core molecular structure, physicochemical properties, and detailed spectroscopic profile of this compound. We will explore its synthetic pathways, characteristic reactivity centered on the benzylic bromide, and its applications as a versatile intermediate in the development of complex molecular architectures. Furthermore, this guide presents detailed protocols for its synthesis and characterization, alongside essential safety and handling information for laboratory professionals.
Molecular Identity and Physicochemical Properties
The structural identity of a synthetic intermediate is the foundation of its utility. This compound is an aromatic heterocycle featuring a pyridine core, which is central to the structure of many biologically active compounds. The molecule is substituted at the 2-position with a methyl group and, critically, at the 3-position with a bromomethyl group. This latter feature contains a highly reactive benzylic bromide, rendering the compound an excellent electrophile for introducing the 2-methyl-pyridin-3-yl)methyl moiety into target molecules.
Below is a summary of the key identifiers for both the free base and its commonly used hydrobromide salt.[1][2]
| Identifier | This compound (Free Base) | This compound Hydrobromide |
| IUPAC Name | This compound | 3-(Bromomethyl)-2-methylpyridin-1-ium bromide |
| CAS Number | Not commonly assigned | 76915-53-2[1] |
| Molecular Formula | C₇H₈BrN | C₇H₉Br₂N[1] |
| Molecular Weight | 186.05 g/mol | 266.96 g/mol [1] |
| SMILES String | CC1=C(C=CC=N1)CBr | CC1=NC=CC=C1CBr.Br[1] |
| InChI Key | Derived from structure | SXBNXUILTWJKNP-UHFFFAOYSA-N[2] |
Structural Diagrams
The fundamental difference between the free base and its hydrobromide salt lies in the protonation of the pyridine nitrogen, which enhances the compound's stability and crystallinity, making it easier to handle and store.
Caption: Molecular structures of the free base and hydrobromide salt.
Physicochemical Properties
Experimental data for the free base is limited due to its reactivity. The hydrobromide salt is typically a stable solid.[1]
| Property | Value (Hydrobromide Salt) | Rationale / Comments |
| Appearance | Solid[1] | Salt formation leads to a crystalline lattice, increasing melting point and stability. |
| Solubility | Soluble in polar protic solvents (e.g., water, methanol). | The ionic nature of the salt enhances solubility in polar media. The free base is expected to be more soluble in organic solvents like dichloromethane and ethyl acetate. |
| Stability | More stable than the free base. | Protonation of the pyridine nitrogen reduces its nucleophilicity, preventing potential self-alkylation or degradation pathways common for reactive alkyl halides. |
Spectroscopic Profile for Structural Verification
Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, its expected spectroscopic profile can be accurately predicted based on fundamental principles and data from analogous structures.
Caption: Workflow for structural elucidation via spectroscopy.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Aromatic H (C6-H) | ~8.4 - 8.6 | Doublet (d) | Deshielded by adjacent nitrogen atom. |
| Aromatic H (C4-H) | ~7.6 - 7.8 | Doublet (d) | Standard aromatic region, influenced by ring electronics. |
| Aromatic H (C5-H) | ~7.2 - 7.4 | Doublet of doublets (dd) | Coupled to both C4-H and C6-H. |
| Bromomethyl (-CH₂Br) | ~4.6 - 4.8 | Singlet (s) | Strongly deshielded by the adjacent electronegative bromine atom. |
| Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) | Located on the aromatic ring, typical chemical shift for an aryl methyl group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C-CH₃) | ~158 - 160 | Carbon adjacent to nitrogen in a pyridine ring. |
| C6 (CH) | ~148 - 150 | Aromatic CH adjacent to nitrogen. |
| C4 (CH) | ~136 - 138 | Standard aromatic CH carbon. |
| C3 (C-CH₂Br) | ~130 - 133 | Quaternary carbon, deshielded by attached groups. |
| C5 (CH) | ~123 - 125 | Aromatic CH carbon. |
| -CH₂Br | ~30 - 33 | Aliphatic carbon directly attached to bromine. |
| -CH₃ | ~22 - 25 | Aliphatic methyl carbon attached to the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For the free base (C₇H₈BrN), the key feature would be:
-
Bromine Isotopic Pattern: A characteristic pair of peaks for the molecular ion, [M]⁺ at m/z 185 and [M+2]⁺ at m/z 187, with nearly equal intensity (~1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.
-
Key Fragmentation: A prominent peak at m/z 106, corresponding to the loss of the bromine radical ([M-Br]⁺). This fragment represents the stable (2-methyl-pyridin-3-yl)methyl cation.
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂Br) |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |
| ~1250 | C-N Stretch | Aromatic Amine |
| 700 - 600 | C-Br Stretch | Alkyl Halide |
Synthesis and Reactivity
Proposed Synthesis
A standard and highly effective method for the synthesis of this compound is the radical bromination of 2,3-dimethylpyridine (2,3-lutidine) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical initiation. This reaction selectively brominates the benzylic methyl group due to the stability of the resulting benzylic radical intermediate.
Caption: General workflow for the synthesis of the target compound.
Chemical Reactivity
The synthetic value of this compound stems from the reactivity of the C-Br bond. The bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of the (2-methyl-pyridin-3-yl)methyl scaffold into more complex molecules.
-
With O-Nucleophiles (Alcohols, Phenols): Forms ethers.
-
With N-Nucleophiles (Amines, Azides): Forms substituted amines and azides.
-
With S-Nucleophiles (Thiols): Forms thioethers.
-
With C-Nucleophiles (Cyanide, Enolates): Forms new C-C bonds, extending the carbon skeleton.
This versatility makes it a pivotal intermediate for constructing libraries of compounds in drug discovery programs.[3][4]
Applications in Drug Discovery
While not an active pharmaceutical ingredient itself, this compound is a quintessential building block in medicinal chemistry. The substituted pyridine motif is a privileged structure found in numerous approved drugs. By incorporating this fragment, medicinal chemists can:
-
Modulate Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.
-
Explore Structure-Activity Relationships (SAR): The reactive handle allows for the systematic derivatization of a lead compound to probe interactions within a biological target's binding pocket.
-
Enhance Metabolic Stability: The pyridine ring can occupy positions susceptible to metabolic attack (e.g., a phenyl ring) to improve the pharmacokinetic profile of a drug candidate.
Its use is instrumental in developing novel agents targeting a wide array of diseases, including cancers and inflammatory conditions.[4]
Safety and Handling
As a reactive alkylating agent, this compound and its hydrobromide salt must be handled with appropriate care. It is classified as a hazardous substance.
| Hazard Information | Details |
| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation; Serious Eye Damage.[1][5] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[5] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-dimethylpyridine (1.0 eq.), N-bromosuccinimide (NBS, 1.05 eq.), and carbon tetrachloride (CCl₄) to form a ~0.5 M solution.
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as an oil.
Protocol 2: Spectroscopic Characterization
-
Sample Preparation (NMR): Dissolve 10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are typical.
-
Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or methanol.
-
MS Acquisition: Analyze via GC-MS with electron ionization (EI) at 70 eV or by direct infusion using electrospray ionization (ESI). Scan a mass range of m/z 50-300 to observe the molecular ion and key fragments.
Conclusion
This compound is a structurally distinct and highly valuable reagent for chemical synthesis. Its molecular architecture, characterized by a reactive bromomethyl group on a pyridine scaffold, makes it an ideal intermediate for building complex, nitrogen-containing molecules relevant to pharmaceutical and materials science research. A thorough understanding of its spectroscopic signature is paramount for verifying its identity and purity, while knowledge of its reactivity and proper handling procedures ensures its safe and effective application in the laboratory.
References
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An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-2-methylpyridine
This guide provides a comprehensive technical overview for the synthesis of 3-(Bromomethyl)-2-methylpyridine, a key intermediate for pharmaceutical and agrochemical research. The document is structured to provide not only a replicable protocol but also a deep understanding of the reaction's principles, ensuring both scientific integrity and practical success for researchers, scientists, and drug development professionals.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The synthesis of this compound hinges on the selective functionalization of one of two methyl groups on the starting material, 2,3-lutidine (2,3-dimethylpyridine). The primary challenge lies in achieving regioselectivity for the methyl group at the 3-position over the one at the 2-position.
Direct electrophilic bromination of the pyridine ring is a competing pathway but requires harsh acidic conditions and typically results in substitution on the aromatic core, not the methyl side chains. Such methods are employed for producing isomers like 3-bromo-2-methylpyridine and are unsuitable for the target molecule.[1][2][3][4]
Therefore, the most effective and widely accepted strategy is a free-radical bromination targeting the benzylic C-H bonds of the methyl groups. The Wohl-Ziegler reaction stands out as the premier method for this transformation due to its selectivity and operational simplicity.[5][6][7] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, which maintains a low concentration of elemental bromine, thereby suppressing ionic side reactions and favoring the desired radical substitution pathway.[6][7]
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The Core Mechanism: Understanding Wohl-Ziegler Regioselectivity
The success of this synthesis is rooted in the mechanism of free-radical chain reactions. The process can be dissected into three distinct phases: initiation, propagation, and termination.[8][9]
-
Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates initiator radicals which then react with trace amounts of HBr present to produce bromine radicals (Br•). NBS serves as a reservoir to generate Br₂ in situ at a very low concentration.[7][9]
-
Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-lutidine. This is the rate-determining and selectivity-determining step. Abstraction of a hydrogen from the 3-methyl group leads to a more stable benzylic radical intermediate compared to the radical formed at the 2-methyl position. This selectivity is attributed to a combination of steric hindrance from the adjacent pyridine nitrogen and the electronic influence of the heteroaromatic ring. The resulting pyridyl-methyl radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product and a new bromine radical, continuing the chain reaction.
-
Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and safety. Adherence to these steps, particularly the control of temperature and the exclusion of water, is critical for achieving high yield and purity.
Reagent and Solvent Specifications
| Reagent/Solvent | Grade | Supplier Suggestion | Key Considerations |
| 2,3-Lutidine | ≥99% | Sigma-Aldrich, Acros | Ensure purity to avoid side reactions with isomeric impurities.[10] |
| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich | Recrystallize from water if it appears yellow/brown to remove residual bromine, which can cause ionic side reactions.[11] |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | A thermal initiator; handle with care and store under recommended conditions. Safer alternatives like VAZO initiators can be considered.[12] |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Various | Caution: Highly toxic and ozone-depleting. Use only in a certified chemical fume hood with appropriate personal protective equipment. Safer, though potentially less efficient, alternatives include dichloromethane (DCM) or acetonitrile.[6][7] |
Step-by-Step Synthesis Workflow
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to eliminate moisture. The system should be maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Reagent Charging: To the flask, add 2,3-lutidine (1.0 eq.). Dissolve it in anhydrous carbon tetrachloride (approx. 5-10 mL per gram of lutidine). To this solution, add N-Bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).
-
Reaction Execution: Heat the mixture to reflux (the boiling point of CCl₄ is ~77°C) with vigorous stirring. The reaction is often initiated by the vigorous boiling that accompanies radical formation.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A key visual indicator of completion is that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.[6] The reaction typically takes 2-4 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The crude product is typically an oil that may contain unreacted starting material, the desired mono-bromo product, and di-bromo side products.
-
Purification: High-purity material can be obtained via silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, vacuum distillation can be effective.
-
Yield: Typical yields for selective benzylic brominations of this nature range from 60-80%, contingent on the careful exclusion of water and light (other than for initiation if using a photo-initiator).[13]
Expected Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.4 (d) | Doublet | H-6 (Pyridine) |
| ~7.6 (d) | Doublet | H-4 (Pyridine) | |
| ~7.2 (t) | Triplet | H-5 (Pyridine) | |
| ~4.6 (s) | Singlet | -CH₂Br | |
| ~2.6 (s) | Singlet | -CH₃ (at C-2) | |
| ¹³C NMR | ~158 | - | C-2 (Pyridine) |
| ~148 | - | C-6 (Pyridine) | |
| ~137 | - | C-4 (Pyridine) | |
| ~135 | - | C-3 (Pyridine) | |
| ~123 | - | C-5 (Pyridine) | |
| ~30 | - | -CH₂Br | |
| ~22 | - | -CH₃ (at C-2) |
Note: Predicted values based on analogous structures. The actual spectrum should be acquired in a deuterated solvent such as CDCl₃.[14]
Safety and Handling Considerations
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood with appropriate PPE.
-
Carbon Tetrachloride (CCl₄): A known carcinogen and hepatotoxin. Strict engineering controls (fume hood) are mandatory.
-
2,3-Lutidine: Flammable and harmful if swallowed or in contact with skin.[10]
-
Radical Initiators (AIBN): Can decompose violently if heated improperly. Follow recommended storage and handling procedures.
-
Reaction Exotherm: Radical brominations can have an induction period followed by a rapid exotherm. The reaction should be monitored carefully, and cooling should be available if necessary.[12]
Conclusion
The synthesis of this compound is most reliably achieved via the Wohl-Ziegler radical bromination of 2,3-lutidine. The selectivity for the 3-methyl position is governed by principles of radical stability and steric effects. By following a well-controlled, anhydrous protocol and employing rigorous purification techniques, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the foundational knowledge and practical steps necessary for the successful execution of this synthesis in a research and development setting.
References
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Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]
- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]
- Google Patents. (2015). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
SURU Chemical. (2025). Selective Benzylic Bromination Using N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination. Retrieved from [Link]
-
Reddit. (2019, August 28). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
-
ResearchGate. (2015, July). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Lutidine. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the major products of bromination of the following compound. Retrieved from [Link]
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
-
Wordpress. (n.d.). Br2 and Electorphilic Br+ reagents. Retrieved from [Link]
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Navigating the Reactivity of 3-(Bromomethyl)-2-methylpyridine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Power and Inherent Instability of a Key Building Block
3-(Bromomethyl)-2-methylpyridine is a versatile heterocyclic building block, pivotal in the synthesis of a range of pharmaceutical and agrochemical compounds. Its utility lies in the reactive bromomethyl group, which, akin to a benzylic bromide, serves as an excellent electrophilic handle for introducing the 2-methyl-3-pyridyl moiety through nucleophilic substitution reactions. However, this high reactivity is a double-edged sword, rendering the molecule susceptible to degradation and necessitating stringent storage and handling protocols to ensure its integrity and the reproducibility of experimental outcomes.
This technical guide provides an in-depth analysis of the stability of this compound, elucidates its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling. The information presented herein is synthesized from established chemical principles and data from analogous compounds to provide a comprehensive resource for researchers working with this valuable synthetic intermediate.
The Chemical Core: Understanding the Reactivity of this compound
The stability of this compound is intrinsically linked to the lability of the carbon-bromine bond in the bromomethyl group. This bond is activated by the adjacent pyridine ring, making it highly susceptible to nucleophilic attack. The primary factors influencing its stability are moisture, temperature, light, and the presence of nucleophiles.
Key Degradation Pathways
Two principal degradation pathways are of concern for this compound: hydrolysis and intermolecular quaternization.
-
Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 3-(Hydroxymethyl)-2-methylpyridine and hydrobromic acid. This process not only consumes the starting material but also introduces an acidic byproduct that can catalyze further degradation.
-
Intermolecular Quaternization: The nitrogen atom of the pyridine ring in one molecule can act as a nucleophile, attacking the electrophilic bromomethyl group of another molecule. This self-reaction results in the formation of a pyridinium salt dimer or oligomer, leading to a loss of the desired starting material and the formation of potentially inseparable impurities.
Caption: Primary degradation pathways of this compound.
Recommended Storage and Handling Protocols
To mitigate the inherent instability of this compound, a multi-faceted approach to its storage and handling is essential. The following protocols are designed to minimize exposure to detrimental conditions and preserve the compound's purity.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Amber vial or dark container | Protects against potential photodegradation. |
| Container | Tightly sealed, clean, dry glass | Prevents contamination and ingress of moisture. |
| Incompatibilities | Strong oxidizing agents, strong bases, amines | Avoids vigorous and potentially hazardous reactions.[1] |
Safe Handling Workflow
Safe handling of this compound requires adherence to standard laboratory safety procedures, with particular attention to its corrosive and irritant nature.
Caption: A systematic workflow for the safe handling of this compound.
A Self-Validating System for Purity Assessment
To ensure the quality of this compound, particularly after prolonged storage, a robust analytical methodology is crucial. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.
Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrometer provides definitive identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and detecting less volatile impurities, such as the pyridinium salt oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation of the main component and can be used to identify and quantify major impurities without the need for reference standards.
Experimental Protocol: Purity Determination by GC-MS
This protocol provides a general framework for the purity assessment of this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-400 amu.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of about 1 mg/mL.
-
Vortex to ensure complete dissolution.
4. Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data.
5. Data Interpretation:
-
Determine the purity by area percent normalization of the main peak.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known degradation products.
Caption: Logical workflow for the validation of this compound purity.
Conclusion
The synthetic utility of this compound is undeniable, yet its inherent reactivity demands a thorough understanding and proactive management of its stability. By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Furthermore, routine purity assessment using robust analytical methods like GC-MS is a critical, self-validating step to ensure the integrity of the starting material, thereby safeguarding the reliability and success of subsequent synthetic endeavors. This disciplined approach is paramount for any professional in the fields of chemical research and drug development.
References
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)-2-methylpyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis, serving as a versatile precursor for a wide range of pharmaceutical compounds and functional materials. A thorough understanding of its structural features is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data offers critical insights into the molecule's electronic and structural characteristics, providing a foundational reference for researchers in the field. This guide emphasizes the causality behind experimental choices and provides a framework for the structural validation of this important synthetic intermediate.
Introduction: The Synthetic Versatility of this compound
Substituted pyridines are ubiquitous scaffolds in drug discovery, renowned for their ability to engage in hydrogen bonding and metal coordination, which are critical for molecular recognition in biological systems. Among these, this compound stands out as a particularly useful intermediate. The presence of a reactive bromomethyl group at the 3-position allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The methyl group at the 2-position, in turn, influences the steric and electronic properties of the pyridine ring, offering a handle for further derivatization or for modulating the compound's pharmacokinetic profile.
Given its pivotal role in synthetic chemistry, the unambiguous characterization of this compound is a critical first step in any research endeavor. Spectroscopic techniques provide the necessary tools for this characterization, each offering a unique window into the molecule's structure. This guide will delve into the practical aspects of acquiring and interpreting the NMR, IR, and MS data for this compound, providing a detailed roadmap for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of this compound hydrobromide is dissolved in a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent for many organic compounds, while DMSO-d₆ is used for its ability to dissolve a wider range of substances, including salts. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the benzylic protons of the bromomethyl group, and the protons of the methyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Pyridine H-6 | ~8.5 | Doublet | 1H |
| Pyridine H-4 | ~7.8 | Doublet | 1H |
| Pyridine H-5 | ~7.3 | Triplet | 1H |
| -CH₂Br | ~4.6 | Singlet | 2H |
| -CH₃ | ~2.6 | Singlet | 3H |
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.
The downfield chemical shifts of the pyridine protons are characteristic of aromatic protons in an electron-deficient ring system. The singlet nature of the -CH₂Br and -CH₃ signals is due to the absence of adjacent protons. The integration values confirm the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is similar to that for ¹H NMR. The spectrum is typically acquired using a proton-decoupled pulse sequence, which results in a spectrum of singlets, simplifying the interpretation by removing C-H coupling.
Data Interpretation:
The ¹³C NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the substituents.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~158 |
| Pyridine C-6 | ~149 |
| Pyridine C-4 | ~137 |
| Pyridine C-3 | ~130 |
| Pyridine C-5 | ~123 |
| -CH₂Br | ~30 |
| -CH₃ | ~20 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.
The chemical shifts of the pyridine carbons are in the typical aromatic region. The carbon of the bromomethyl group (-CH₂Br) is expected to be significantly downfield compared to a standard alkyl carbon due to the deshielding effect of the bromine atom.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of bonds present, making IR a valuable tool for identifying functional groups.
Experimental Protocol: IR Spectroscopy
A small amount of the sample is typically analyzed as a thin film between salt plates (NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100-3000 | Medium |
| C-H stretching (aliphatic) | 3000-2850 | Medium |
| C=N and C=C stretching (pyridine ring) | 1600-1450 | Strong |
| C-H bending (aliphatic) | 1450-1350 | Medium |
| C-Br stretching | 700-500 | Strong |
Table 3: Predicted IR Spectroscopic Data for this compound.
The presence of the pyridine ring is confirmed by the characteristic C=N and C=C stretching vibrations. The C-H stretching vibrations for both aromatic and aliphatic protons will also be present. A key diagnostic peak is the strong absorption in the lower frequency region corresponding to the C-Br stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with high-energy electrons to induce ionization and fragmentation. For less volatile or thermally labile compounds, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
Data Interpretation:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Expected Molecular Ion: [C₇H₈BrN]⁺• m/z = 185 and 187
Fragmentation Pathway:
Under EI conditions, the molecular ion can undergo fragmentation, providing valuable structural information. A key fragmentation pathway for this compound would be the loss of a bromine radical to form a stable benzylic-type carbocation.
An In-Depth Technical Guide to 3-(Bromomethyl)-2-methylpyridine: Properties, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Functionalized Pyridines
In the intricate tapestry of medicinal chemistry and organic synthesis, pyridine scaffolds represent a cornerstone of molecular design. Their presence in a vast array of pharmaceuticals and bioactive compounds underscores their importance. This guide focuses on a particularly valuable, functionalized derivative: 3-(Bromomethyl)-2-methylpyridine. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines the compound's fundamental properties with its practical applications. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in sound chemical principles. This document is crafted for the practicing scientist who demands both technical precision and field-proven insights.
Core Physicochemical Profile
This compound is a bifunctional reagent whose utility stems from the reactive bromomethyl group positioned on a sterically influenced pyridine ring. The methyl group at the 2-position exerts a significant steric and electronic effect, which can be strategically exploited to direct reaction pathways and modulate the properties of the final product. A comprehensive understanding of its physical properties is the bedrock of its effective use, from reaction setup to purification and storage.
Summary of Physical Properties
The data presented below have been consolidated from verified chemical supplier and database sources to provide a reliable reference for laboratory work.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | White to off-white or light yellow solid/crystals | |
| Melting Point | 45-48 °C | |
| Boiling Point | 80-85 °C @ 0.5 mmHg | [1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). | |
| CAS Number | 55400-67-4 | [1] |
Expert Insight & Causality: The low melting point is a critical practical characteristic. It allows the compound to be handled as a solid at ambient temperature, minimizing inhalation risks, yet it can be gently warmed to be dispensed as a liquid for reactions requiring precise additions. Its solubility profile makes it highly compatible with a wide range of aprotic organic solvents typically used for nucleophilic substitution reactions. However, the lability of the carbon-bromine bond necessitates the use of non-nucleophilic, dry solvents to prevent solvolysis or other undesired side reactions.
Synthesis Pathway: Selective Radical Bromination
The most common and efficient synthesis of this compound is achieved through the selective free-radical bromination of 2,3-lutidine (2,3-dimethylpyridine). This reaction hinges on the preferential abstraction of a hydrogen atom from the methyl group at the 3-position.
Synthetic Rationale and Workflow
The choice of N-Bromosuccinimide (NBS) as the brominating agent is a cornerstone of this process. Unlike liquid bromine, NBS provides a low, constant concentration of Br₂ through its reaction with trace HBr, which is fundamental for minimizing side reactions such as aromatic bromination or di-bromination. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to kickstart the radical chain reaction upon heating.
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An In-depth Technical Guide to 3-(Bromomethyl)-2-methylpyridine Derivatives and Analogues: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(bromomethyl)-2-methylpyridine and its analogues, a class of chemical intermediates of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core aspects of their synthesis, explore their reactivity, and highlight their diverse applications in medicinal chemistry, with a focus on providing actionable insights and detailed experimental protocols.
Introduction: The Strategic Importance of the 2,3-Disubstituted Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its presence is often critical for modulating the pharmacological properties of a molecule, including its solubility, bioavailability, and target engagement.[1] Among the various substituted pyridines, the 2,3-disubstituted pattern holds particular significance in medicinal chemistry. This arrangement provides a versatile scaffold for the development of potent and selective therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[5][6][7][8]
This compound, in particular, serves as a highly valuable building block. The strategic placement of a reactive bromomethyl group at the 3-position and a methyl group at the 2-position offers a dual handle for synthetic diversification. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The methyl group, while seemingly simple, can influence the molecule's conformation and metabolic stability. Furthermore, the pyridine nitrogen itself can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the target site. This guide will provide a detailed exploration of the synthesis and utility of this important chemical intermediate.
Synthesis of this compound: A Key Intermediate
The primary and most direct route to this compound is the free-radical bromination of 2,3-dimethylpyridine (2,3-lutidine). This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic protons of one of the methyl groups.[9]
Mechanism of Free-Radical Bromination
The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[10]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates two radicals. These radicals then react with N-bromosuccinimide (NBS) to produce a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-lutidine to form a resonance-stabilized pyridyl-methyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired this compound and another bromine radical, which continues the chain reaction.[11]
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Caption: Free-radical bromination of 2,3-lutidine.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of Wohl-Ziegler bromination.[9][12]
Materials:
-
2,3-Dimethylpyridine (2,3-lutidine)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., chlorobenzene)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2,3-dimethylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil or solid.
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,3-Dimethylpyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | AIBN or BPO |
| Solvent | Carbon tetrachloride |
| Temperature | Reflux |
| Work-up | Aqueous wash and chromatography |
Reactivity of this compound Derivatives
The synthetic utility of this compound stems from the reactivity of its bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a diverse array of functional groups, making it a versatile intermediate for the construction of complex molecules.[13]
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. These reactions typically proceed via an SN2 mechanism.[14][15]
Caption: Nucleophilic substitution reactions.
3.1.1. Reactions with Amines:
Reaction with primary or secondary amines yields the corresponding 3-(aminomethyl)-2-methylpyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct.
Experimental Protocol: Synthesis of a 3-(Aminomethyl)-2-methylpyridine Derivative
Materials:
-
This compound
-
Desired amine (e.g., piperidine, morpholine)
-
Potassium carbonate or triethylamine
-
Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.1-1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
3.1.2. Reactions with Thiols:
Reaction with thiols or their corresponding thiolates leads to the formation of 3-(thiomethyl)-2-methylpyridine derivatives. These thioethers are valuable intermediates in their own right and can be further oxidized to sulfoxides and sulfones.[16]
3.1.3. Reactions with Alcohols:
In the presence of a strong base, alcohols can be deprotonated to form alkoxides, which then react with this compound to yield the corresponding ether derivatives.
Applications in Drug Discovery
The this compound scaffold is a key component in a number of biologically active molecules, demonstrating its importance in medicinal chemistry.
Phosphodiesterase 4 (PDE4) Inhibitors
A significant application of 2,3-disubstituted pyridines is in the development of inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[5] By modifying the substituents on the pyridine ring, researchers have been able to develop potent and selective PDE4 inhibitors with potential therapeutic applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5]
Kinase Inhibitors
Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer.[17] The pyridine scaffold is a common feature in many kinase inhibitors. The 3-(aminomethyl)-2-methylpyridine core can be elaborated to generate potent inhibitors of various kinases, such as Janus kinase 2 (JAK2).[6]
Other Therapeutic Areas
The versatility of the this compound intermediate has led to its use in the synthesis of compounds with a wide range of other biological activities, including antibacterial, antiviral, and anticancer properties.[3][18] The ability to readily introduce diverse functional groups allows for the fine-tuning of the pharmacological profile of the resulting molecules.
Conclusion
This compound and its analogues are indispensable tools in the arsenal of the medicinal chemist. Their straightforward synthesis and versatile reactivity provide a robust platform for the rapid generation of diverse chemical libraries for drug discovery. The proven success of this scaffold in the development of potent and selective therapeutic agents, particularly in the areas of inflammation and oncology, underscores its continued importance in the quest for new and improved medicines. As our understanding of disease biology deepens, the strategic application of such versatile building blocks will undoubtedly continue to drive innovation in pharmaceutical research.
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A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Global Research Online. Available at: [Link]
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Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
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3-(Bromomethyl)-2-methylpyridine reaction mechanism
An In-depth Technical Guide to the Reaction Mechanisms of 3-(Bromomethyl)-2-methylpyridine
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a pyridine core, makes it a valuable intermediate for introducing the 2-methyl-3-pyridinylmethyl moiety into a wide range of molecular architectures. This functionality is a key component in various pharmacologically active compounds.
The reactivity of this molecule is primarily dictated by the benzylic-like nature of the bromomethyl group, which is highly susceptible to nucleophilic attack. The pyridine ring's electronic properties and the adjacent methyl group further modulate this reactivity. This guide offers a detailed exploration of the core reaction mechanisms of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and practical application.
Synthesis of this compound
The most common and direct route to this compound involves the radical bromination of 2,3-dimethylpyridine. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. The reaction proceeds via a free radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from one of the methyl groups. The greater stability of the benzylic-type radical at the 3-position methyl group favors the formation of the desired product over bromination at the 2-position methyl group.
An alternative method involves the conversion of 3-hydroxymethyl-2-methylpyridine to the target compound using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Core Reaction Mechanism: Nucleophilic Substitution
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1] This mechanism involves the direct attack of a nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step.
Key Mechanistic Features:
-
Electrophilic Center: The carbon atom of the CH₂Br group is electron-deficient due to the high electronegativity of the bromine atom, making it an excellent electrophile.
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the bromine atom. This backside attack leads to an inversion of stereochemistry if the carbon were chiral.[2]
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken.[2]
-
Leaving Group: The bromide ion is an excellent leaving group because it is a weak base and can stabilize the negative charge.
The pyridine ring itself is electron-withdrawing, which helps to stabilize the transition state of the SN2 reaction. The nitrogen atom in the ring delocalizes electron density, making the ring carbons, particularly at the 2 and 4 positions, more electrophilic.[3][4] While this effect is more pronounced for substitutions directly on the ring, it also influences the reactivity of substituents.
Caption: Generalized SN2 reaction mechanism.
Factors Influencing Reactivity
Several factors can be modulated to control the outcome and efficiency of nucleophilic substitution reactions with this compound.
-
The Nucleophile: The rate of the SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[1] Stronger nucleophiles (e.g., RS⁻, CN⁻, I⁻) will react faster than weaker ones (e.g., H₂O, ROH). Sterically hindered nucleophiles may react slower due to difficulty in accessing the electrophilic carbon.
-
The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it more reactive.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more kinetic energy for the molecules to overcome the activation energy barrier. However, excessive heat can lead to side reactions, such as elimination.
Experimental Protocol: Synthesis of a Tertiary Amine
This protocol details a representative SN2 reaction between this compound and a secondary amine to form a tertiary amine, a common structural motif in pharmaceuticals.
Reagent and Solvent Data
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| This compound | 186.04 | 5.0 | 930 mg | Electrophile |
| Diethylamine | 73.14 | 6.0 | 0.63 mL | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g | Base |
| Acetonitrile (MeCN) | 41.05 | - | 25 mL | Solvent |
Step-by-Step Methodology
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (930 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.
-
Nucleophile Addition: Add diethylamine (0.63 mL, 6.0 mmol) to the suspension dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the solid potassium carbonate and rinse with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tertiary amine.
Caption: General experimental workflow for SN2 reaction.
Potential Side Reactions
While the SN2 pathway is dominant, other reactions can occur under certain conditions:
-
Quaternization of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can react with another molecule of this compound, especially in the absence of a stronger nucleophile or at elevated temperatures. This leads to the formation of a pyridinium salt dimer.
-
Elimination (E2) Reaction: In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur to form a vinylpyridine derivative, although this is generally less favorable than substitution for primary halides.
Safety and Handling
This compound and its hydrobromide salt are classified as irritants and are harmful if swallowed.[5][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[7][8] Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe dust or vapors. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8][9]
Conclusion
This compound is a reactive and synthetically useful intermediate whose chemistry is dominated by the SN2 mechanism at the bromomethyl position. A thorough understanding of this mechanism, along with the factors that influence reaction rates and outcomes, allows for its effective use in the synthesis of complex molecules. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can achieve high yields of desired products while minimizing side reactions. Adherence to strict safety protocols is essential when working with this and related compounds.
References
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Pipzine Chemicals. 3-Bromo-2-(bromomethyl)pyridine. Available at: [Link]
-
MDPI. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon. Available at: [Link]
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PubChem. 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
Chemsrc. 3-Bromo-2-(bromomethyl)pyridine. Available at: [Link]
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-
KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Available at: [Link]
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Química Organica.org. Nucleophilic substitution reactions in pyridine. Available at: [Link]
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PubChem. 3-(Bromomethyl)-2-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Available at: [Link]
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YouTube. (2024). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism. Dr. Alex Martin. Available at: [Link]
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-
ResearchGate. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Available at: [Link]
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YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. TMP Chem. Available at: [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Selective Synthesis of 3-(Bromomethyl)-2-methylpyridine
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of 3-(bromomethyl)-2-methylpyridine from 2,3-lutidine. This key synthetic intermediate is crucial in the development of various pharmaceutical and agrochemical agents. The described method employs a selective free-radical bromination of the 3-methyl group using N-Bromosuccinimide (NBS) under controlled conditions. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and address critical safety considerations. This guide is designed to equip researchers, scientists, and drug development professionals with a reliable and reproducible methodology, supported by mechanistic insights and troubleshooting advice to ensure high yield and purity.
Reaction Principle and Mechanistic Overview
The synthesis of this compound from 2,3-lutidine is achieved via a selective benzylic bromination. The method of choice is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1] This approach is favored because direct reaction with elemental bromine (Br₂) would likely lead to electrophilic substitution on the pyridine ring or uncontrolled side reactions.
The selectivity of the reaction for the methyl group at the 3-position over the 2-position is a critical aspect. While both are benzylic-type positions, the radical formed at the 3-position is stabilized without direct interference from the adjacent nitrogen atom, making it the kinetically and thermodynamically favored site for hydrogen abstraction.
The reaction proceeds through a free-radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.[2]
-
Initiation: The process is started by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. This generates two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then react with a source of bromine. While NBS itself can be a source of the bromine radical, it primarily serves to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture by reacting with trace amounts of HBr generated during the propagation phase.[2][3]
-
Propagation: This is a two-step cycle that forms the product and regenerates the radical chain carrier. A bromine radical abstracts a hydrogen atom from the 3-methyl group of 2,3-lutidine, forming the most stable benzylic-type radical intermediate and a molecule of hydrogen bromide (HBr). This lutidinyl radical then reacts with a molecule of Br₂ (generated from NBS + HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain.[4][5]
-
Termination: The reaction concludes when two radical species combine to form a stable, non-radical molecule, thus terminating the chain reaction.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier Example |
| 2,3-Lutidine | C₇H₉N | 107.15 | 10.72 g | 100 | 1.0 | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.80 g | 100 | 1.0 | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.82 g | 5 | 0.05 | Sigma-Aldrich |
| Acetonitrile (ACN), Anhydrous | CH₃CN | 41.05 | 250 mL | - | - | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | - | - | Fisher Scientific |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 150 mL | - | - | Lab Prepared |
| Saturated NaCl solution (Brine) | NaCl | 58.44 | 100 mL | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~20 g | - | - | VWR |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional, for solvent addition)
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
High-vacuum pump and vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
NMR tubes and spectrometer
-
GC-MS system
Detailed Experimental Protocol
The following workflow provides a visual guide to the entire process, from initial setup to final analysis.
Reaction Setup
-
Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a glass stopper.
-
In a fume hood, add 2,3-lutidine (10.72 g, 100 mmol), N-Bromosuccinimide (17.80 g, 100 mmol), and azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol) to the flask.
-
Add 250 mL of anhydrous acetonitrile to the flask. The mixture will be a suspension.
Reaction Execution
-
Begin vigorous stirring and gently heat the mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored periodically (e.g., every hour after the first hour) by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate:hexanes as the eluent, or by GC-MS. The reaction is complete upon the consumption of the 2,3-lutidine starting material.
-
Expert Tip: As the reaction proceeds, the dense NBS will be consumed and the less dense succinimide byproduct will form, often floating at the surface. This visual cue can indicate reaction progress.
-
Work-up and Isolation
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the collected solid with a small amount of cold acetonitrile (~20 mL) to recover any trapped product.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Dissolve the resulting crude oil in 150 mL of dichloromethane (DCM) and transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 2 x 75 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual HBr, followed by 1 x 100 mL of brine to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude this compound, typically as a yellow to brown oil.
Purification
-
The crude product can be purified by vacuum distillation. Assemble a short-path distillation apparatus.
-
Heat the crude oil under high vacuum. The product will distill at a temperature dependent on the vacuum achieved. Expect a boiling point in the range of 80-90 °C at approximately 1-2 mmHg.
-
Collect the purified fraction, which should be a colorless to pale yellow oil. The typical yield is 65-75%.
Product Characterization
The identity and purity of the synthesized this compound must be confirmed using spectroscopic methods.[6]
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=4.8 Hz, 1H, H-6), 7.60 (d, J=7.6 Hz, 1H, H-4), 7.15 (dd, J=7.6, 4.8 Hz, 1H, H-5), 4.55 (s, 2H, -CH₂Br), 2.60 (s, 3H, -CH₃).[7][8] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.0 (C-2), 147.0 (C-6), 138.0 (C-4), 133.0 (C-3), 122.0 (C-5), 30.0 (-CH₂Br), 23.0 (-CH₃).[9] |
| Mass Spec. (EI) | m/z: 185/187 ([M]⁺, bromine isotope pattern), 106 ([M-Br]⁺). |
Safety Precautions and Hazard Management
All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Substance | Hazards | Handling Precautions |
| N-Bromosuccinimide (NBS) | Oxidizer, Harmful if swallowed, Causes severe skin burns and eye damage.[10][11] | Keep away from heat and combustible materials. Do not breathe dust. Handle with non-metallic spatulas.[12] |
| 2,3-Lutidine | Flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation. | Keep away from ignition sources. Avoid contact with skin and eyes. |
| This compound | Lachrymator (eye irritant), Toxic, Corrosive. | Handle exclusively in a fume hood. Avoid inhalation of vapors. Prevent skin and eye contact. |
| Acetonitrile (ACN) | Flammable, Toxic by inhalation, ingestion, and skin absorption. | Use in a well-ventilated area. Avoid contact and inhalation. |
| Azobisisobutyronitrile (AIBN) | Flammable solid, Thermally unstable, may explode if heated. | Store in a cool place away from heat sources. Avoid grinding or creating dust. |
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting and Optimization
-
Low Yield: If the yield is poor, ensure that the NBS was freshly opened or recrystallized, as old NBS can contain excess bromine and succinimide, leading to side reactions. Confirm that the reaction went to completion via TLC or GC-MS before work-up.
-
Presence of Dibrominated Product: The formation of 3-(bromomethyl)-2-(bromomethyl)pyridine can occur if an excess of NBS is used or if the reaction is run for too long. Use a 1.0:1.0 molar ratio of 2,3-lutidine to NBS to minimize this.
-
Ring Bromination: While less common under radical conditions, some electrophilic ring bromination may occur. Washing thoroughly with a base (e.g., NaHCO₃) during work-up will help remove any acidic species that could promote this side reaction.
-
Product Darkens on Storage: Bromomethylpyridines can be unstable over time, especially when exposed to light and air. Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial at low temperatures (0-4 °C) for long-term stability.
Conclusion
This application note details a robust and reproducible protocol for the selective synthesis of this compound. By leveraging the Wohl-Ziegler reaction, this method provides a reliable route to a valuable building block for chemical synthesis. Adherence to the detailed steps for reaction, work-up, purification, and safety will enable researchers to consistently obtain the target compound in high purity and good yield.
References
-
Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Available at: [Link]
-
Pipzine Chemicals. 3-Bromo-2-(bromomethyl)pyridine. Available at: [Link]
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Available at: [Link]
-
ACS Publications. Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Available at: [Link]
-
ResearchGate. The Bromination of Lutidines. Available at: [Link]
-
ResearchGate. Initial optimized reaction conditions for benzylic bromination. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1. Available at: [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Available at: [Link]
- Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. Available at: [Link]
-
National Institutes of Health (NIH). Lewis Acid Catalyzed Benzylic Bromination. Available at: [Link]
-
Royal Society of Chemistry. Continuous photochemical benzylic bromination using in situ generated Br2. Available at: [Link]
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
Nanjing Suru Chemical Co., Ltd. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]
- Google Patents. CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
Eureka | Patsnap. Preparation method of 2-methyl-3-bromopyridine. Available at: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Pearson. For each compound, predict the major product of free-radical bromination. Available at: [Link]
-
Wikipedia. N-Bromosuccinimide. Available at: [Link]
-
YouTube. Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. Available at: [Link]
-
YouTube. NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
Reddit. PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?. Available at: [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
-
ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Available at: [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
-
PubChem. 2,3-Lutidine. Available at: [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 4. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
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- 7. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
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- 12. chemscience.com [chemscience.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Bromomethyl)-2-methylpyridine
Introduction: Navigating the Challenges of C(sp³)-C(sp²) Cross-Coupling with a Pyridyl Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While traditionally applied to the coupling of C(sp²)-hybridized centers, the extension of this powerful methodology to include C(sp³)-hybridized electrophiles, such as benzylic halides, has opened new avenues for the synthesis of complex molecular architectures.[3][4] 3-(Bromomethyl)-2-methylpyridine is a particularly valuable building block, incorporating a reactive benzylic bromide for C-C bond formation and a pyridine motif prevalent in a vast array of pharmaceuticals and biologically active compounds.[5]
However, the Suzuki coupling of this compound is not without its unique challenges. The inherent reactivity of the benzylic bromide must be carefully managed to prevent unwanted side reactions. Furthermore, the presence of the pyridine nitrogen introduces the potential for catalyst inhibition through coordination to the palladium center, a common hurdle in the cross-coupling of heterocyclic compounds.[5][6] This document provides a comprehensive guide to successfully navigate these challenges, offering a detailed experimental protocol, mechanistic insights, and troubleshooting strategies for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
Mechanistic Considerations: A Tailored Approach
The efficacy of a Suzuki-Miyaura coupling is fundamentally dependent on the intricate interplay of the catalyst, ligand, base, and solvent.[1][7] For a substrate as specific as this compound, a nuanced understanding of the catalytic cycle is paramount to selecting the optimal reaction conditions.
The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex into the C-Br bond of this compound. This is often the rate-determining step and is influenced by the electron density of the palladium center and the nature of the leaving group. For benzylic halides, this step proceeds with inversion of stereochemistry.[10] The use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[8][11]
-
Transmetalation: Following oxidative addition, the organoboron species (activated by the base) transfers its organic moiety to the palladium(II) complex. The exact mechanism of transmetalation is still a subject of investigation, but it is understood that the base plays a crucial role in forming a more nucleophilic "ate" complex of the boronic acid.[8][12]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst. This step is favored by bulky ligands, which create steric crowding around the metal center.[8]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for the Suzuki coupling of this compound.
Recommended Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of this compound with a representative arylboronic acid. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for different arylboronic acids.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Handle with care, lachrymator. |
| Phenylboronic Acid | ≥98% | Commercially Available | |
| Pd(PPh₃)₄ | 99% | Commercially Available | Air-sensitive, store under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill. |
| Deionized Water | Degassed prior to use. | ||
| Schlenk flask or sealed vial | |||
| Magnetic stirrer and stir bar | |||
| Inert atmosphere (Argon or Nitrogen) |
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe. The use of an aqueous co-solvent is often beneficial for the Suzuki reaction.[8]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Troubleshooting and Considerations for Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Base is not sufficiently strong or is hydrated- Catalyst inhibition by pyridine nitrogen | - Use a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos).[3]- Ensure all solvents are properly dried and degassed.- Use a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][13]- Consider using a ligand that is less susceptible to inhibition or a higher catalyst loading. |
| Formation of Homocoupled Product (Bibenzyl) | - Slow transmetalation relative to reductive elimination of the organopalladium intermediate. | - Use a different solvent system or a more reactive boronic acid derivative (e.g., a potassium trifluoroborate salt).[3]- Lowering the reaction temperature may also be beneficial. |
| Decomposition of Starting Material | - The benzylic bromide is unstable at elevated temperatures.- Quaternization of the pyridine nitrogen by the benzylic bromide. | - Lower the reaction temperature and extend the reaction time.- Use a milder base.- Consider using a less reactive electrophile if possible. |
| Protodebromination | - Presence of a hydrogen source that can react with the organopalladium intermediate. | - Ensure all reagents and solvents are thoroughly dried.- This side reaction is less common with benzylic halides compared to aryl halides. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in pharmaceutical and materials science research. While the combination of a reactive C(sp³)-Br bond and a potentially coordinating pyridine ring presents unique challenges, a carefully considered approach to reaction conditions can lead to high yields of the desired coupled products. The protocol and insights provided herein serve as a robust starting point for researchers looking to employ this versatile building block in their synthetic endeavors. Further optimization, guided by an understanding of the underlying mechanistic principles, will undoubtedly expand the scope and utility of this important reaction.
References
-
Wikipedia. Suzuki reaction. [Link]
- Molla, S., & Patel, B. K. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Molander, G. A., & Dreher, S. D. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 72(15), 5641–5645.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Bala, M., & Verma, P. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 53(48), 6523-6526.
- Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36041-36045.
- Zhang, Y. Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375-376.
- Li, C., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(5), 1874-1881.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Malu, R., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(10), 3051-3071.
- Aslam, S., et al. (2018). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 23(10), 2531.
- Siddiqui, Z. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- Denmark, S. E. (2012). C(sp3)-C(sp3) Cross-Coupling: The Final Frontier.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3290.
- Ludwig, J. R., et al. (2018). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. Journal of the American Chemical Society, 140(35), 11063-11067.
- Leonori, D., & Aggarwal, V. K. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1205.
- Myers, A. G. (2002). The Suzuki Reaction. Unpublished lecture notes, Harvard University.
-
ResearchGate. (2016). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
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- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
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Application Notes and Protocols for the Purification of 3-(Bromomethyl)-2-methylpyridine by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 3-(bromomethyl)-2-methylpyridine, a critical building block in pharmaceutical and agrochemical synthesis, using silica gel column chromatography. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method to obtain high-purity material. The protocol herein is grounded in established chromatographic principles and addresses the specific challenges associated with purifying pyridine derivatives and reactive benzylic bromides. Key experimental parameters, troubleshooting, and the underlying scientific rationale are discussed to ensure successful implementation and adaptation.
Introduction: The Imperative for Purity
This compound is a versatile intermediate whose reactivity is centered on the benzylic bromide functional group. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and the formation of complex impurity profiles in subsequent synthetic steps. The primary impurities often arise from the synthesis process, which may involve radical bromination of 2,3-dimethylpyridine or other routes. Potential impurities can include the starting material, over-brominated species, and isomeric byproducts.
Column chromatography is the method of choice for purifying this compound on a laboratory scale, offering a balance of resolution, scalability, and efficiency. This application note will detail a systematic approach to the purification of this compound, ensuring the isolation of a product with the high purity required for demanding applications.
Scientific Principles: Navigating the Separation
The successful chromatographic separation of this compound hinges on understanding its physicochemical properties and its interactions with the stationary and mobile phases.
-
Polarity and Adsorption: The pyridine ring imparts a degree of polarity to the molecule, primarily due to the lone pair of electrons on the nitrogen atom. However, the overall polarity is moderate. In normal-phase chromatography with a polar stationary phase like silica gel, the pyridine nitrogen can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction can sometimes lead to peak tailing and poor separation.[1]
-
Mobile Phase Selection: The mobile phase, or eluent, is a solvent or mixture of solvents that carries the compound through the column. The eluting power of the mobile phase is determined by its polarity. For moderately polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically employed. The optimal ratio of these solvents is determined empirically using thin-layer chromatography (TLC).
-
Compound Stability: Benzylic bromides can be susceptible to degradation, particularly on acidic surfaces like silica gel.[2] This necessitates a swift and efficient purification process to minimize contact time with the stationary phase. Flash chromatography is highly recommended over gravity chromatography for this reason.[3]
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh (40-63 µm) | Standard laboratory suppliers |
| Hexane | HPLC Grade | Standard laboratory suppliers |
| Ethyl Acetate | HPLC Grade | Standard laboratory suppliers |
| Diethyl Ether | Anhydrous | Standard laboratory suppliers |
| Dichloromethane | HPLC Grade | Standard laboratory suppliers |
| Triethylamine | Reagent Grade | Standard laboratory suppliers |
| TLC Plates | Silica Gel 60 F254, Aluminum or Glass Backed | Standard laboratory suppliers |
| Potassium Permanganate | Reagent Grade | Standard laboratory suppliers |
| Sodium Bicarbonate | Reagent Grade | Standard laboratory suppliers |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard laboratory suppliers |
Safety Precautions: this compound and its hydrobromide salt are irritants and lachrymators. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol
Part 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Objective: To determine the optimal mobile phase composition for the column chromatography separation. The target Retention Factor (Rf) for the desired product should be approximately 0.25-0.35 to ensure good separation.
-
Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add a small amount of two different test solvent systems:
-
System A: 9:1 Hexane:Ethyl Acetate
-
System B: 10:1 Hexane:Diethyl Ether Allow the chambers to saturate for at least 15 minutes.
-
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of two separate TLC plates.
-
Development: Place one plate in each of the saturated chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm). The pyridine ring will quench the fluorescence, appearing as dark spots. Alternatively, an iodine chamber or a potassium permanganate stain can be used for visualization.[4][5]
-
Rf Calculation and System Selection: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that provides a good separation between the product spot (target Rf ~0.3) and any impurities is selected for the column. If the Rf is too high, decrease the polarity of the mobile phase (increase the proportion of hexane). If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate or diethyl ether).
Part 2: Column Chromatography (Flash Technique)
Objective: To purify the crude this compound using the optimized mobile phase.
-
Column Preparation (Slurry Packing):
-
Securely clamp a glass chromatography column in a vertical position inside a fume hood.
-
Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel with the chosen mobile phase. The amount of silica gel should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample and eluent addition.
-
Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the packed bed.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions in test tubes or flasks.
-
Continuously monitor the collected fractions using TLC to identify which fractions contain the pure product. Spot the starting material, the co-spot (starting material and current fraction), and the current fraction on a TLC plate.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The final product should be a colorless to light yellow oil or solid.
-
Workflow and Data Presentation
Purification Workflow Diagram
Sources
Using 3-(Bromomethyl)-2-methylpyridine as an alkylating agent
An In-Depth Guide to the Application of 3-(Bromomethyl)-2-methylpyridine as an Alkylating Agent
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound as a potent and versatile alkylating agent. This document moves beyond simple procedural lists to offer in-depth mechanistic insights, field-proven experimental protocols, and robust safety guidelines. The core of this guide is built on the principles of chemical causality, ensuring that every procedural step is justified and understood. Protocols for N-, O-, S-, and C-alkylation are detailed, supported by troubleshooting advice and illustrative diagrams to ensure experimental success and reproducibility.
Introduction and Reagent Profile
This compound is a heterocyclic building block featuring a pyridine core substituted with a reactive bromomethyl group. This structure is analogous to a benzylic bromide, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes it an invaluable reagent for introducing the 2-methylpicolinyl moiety into a wide range of molecules. This motif is of significant interest in medicinal chemistry and materials science, appearing in various biologically active compounds and functional ligands.[1][2] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, allowing for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds under well-controlled conditions.[3]
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-Methyl-3-(bromomethyl)pyridine | N/A |
| Molecular Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | PubChem |
| CAS Number | 76915-53-2 (for Hydrobromide salt) | |
| Appearance | Typically a solid, often supplied as HBr salt | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile) | General Chemical Knowledge |
Note: This compound is frequently supplied and used as its hydrobromide salt to improve stability. The free base can be generated in situ or by a pre-reaction basic wash.
Core Directive: Reactivity and Mechanistic Insights
The utility of this compound as an alkylating agent is rooted in the electronic properties of its structure. The bromomethyl group (-CH₂Br) is the reactive center.
Causality of Reactivity:
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.
-
Electrophilic Carbon: The carbon atom of the bromomethyl group is highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent bromine atom.
-
SN2 Pathway: The primary carbon center is unhindered, strongly favoring a concerted SN2 mechanism. In this pathway, the nucleophile attacks the electrophilic carbon at 180° to the C-Br bond, proceeding through a trigonal bipyramidal transition state. This mechanism leads to an inversion of stereochemistry if the carbon were chiral.[3]
-
Role of the Pyridine Ring: The electron-deficient pyridine ring can influence the reactivity of the adjacent bromomethyl group, making it comparable to, or slightly more reactive than, benzyl bromide.
Visualization: General SN2 Alkylation Mechanism
Sources
- 1. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic N-Alkylation with 3-(Bromomethyl)-2-methylpyridine for Pharmaceutical Scaffolds
Abstract & Introduction
The introduction of a 2-methylpyridine moiety onto a nitrogen-containing scaffold is a prevalent strategy in modern medicinal chemistry. This structural motif can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and solubility. 3-(Bromomethyl)-2-methylpyridine serves as a highly effective electrophile for this purpose. Its benzylic-like bromide is an excellent leaving group, facilitating nucleophilic substitution by a wide range of nitrogen nucleophiles.
This document provides a comprehensive guide to the experimental procedures for N-alkylation using this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yielding transformations. The causality behind experimental choices, such as the selection of base and solvent, is explained to empower the user to adapt and optimize these methods for their specific substrates.
Reagent Profile: this compound
A thorough understanding of the alkylating agent is paramount for safe and effective use.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | PubChem[1] |
| Molecular Weight | 186.05 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |
| Density | 1.495 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 76 °C / 17 mmHg | TCI[2] |
| Refractive Index | n20/D 1.5604 | Sigma-Aldrich |
| CAS Number | 113576-29-5 (for free base) | - |
Note: The reagent is often supplied as its hydrobromide salt, this compound hydrobromide (CAS: 177651-17-9), which is a more stable, crystalline solid. The free base can be generated in situ or by a separate neutralization step if required.
Safety & Handling
This compound and its hydrobromide salt are irritants and lachrymators. It is crucial to handle this reagent with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[3]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.[3]
-
-
Spill & Disposal: In case of a spill, absorb with an inert material like vermiculite or sand, and collect for disposal.[5] Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.[5][6]
The N-Alkylation Reaction: Mechanism and Strategy
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen nucleophile attacks the electrophilic methylene carbon, displacing the bromide ion in a single, concerted step.
General SN2 Mechanism
Caption: General SN2 mechanism for N-alkylation.
The key to a successful reaction lies in rendering the nitrogen atom sufficiently nucleophilic. This is typically achieved by using a base to deprotonate the N-H bond, either partially or fully, generating a more potent nucleophile.
Experimental Protocols & Workflows
The choice of solvent and base is critical and depends on the substrate's acidity (pKa), solubility, and steric profile.
General Workflow
The following workflow provides a logical sequence for executing the N-alkylation reaction.
Caption: Standard experimental workflow for N-alkylation.
Protocol 1: N-Alkylation of a Primary/Secondary Amine
This protocol is suitable for aliphatic and aromatic amines. The primary challenge is preventing over-alkylation of primary amines.[7]
-
Objective: To synthesize a secondary or tertiary amine.
-
Rationale: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are inexpensive, easy to remove during work-up, and minimize side reactions.[8] Acetonitrile (MeCN) and Dimethylformamide (DMF) are common solvents due to their ability to dissolve the reagents and their polar aprotic nature, which favors SN2 reactions.[8]
Materials:
-
Amine substrate (1.0 eq)
-
This compound HBr (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and anhydrous MeCN (to make a ~0.2 M solution).
-
Add finely powdered K₂CO₃ (2.5 eq) to the suspension.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add this compound HBr (1.1 eq) in one portion.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed as monitored by TLC (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated amine.
Self-Validation: To avoid dialkylation of primary amines, use a slight excess of the amine (1.2 eq) relative to the alkylating agent (1.0 eq). This ensures the electrophile is consumed before significant amounts of the more nucleophilic secondary amine product can react further.[7]
Protocol 2: N-Alkylation of Imidazole
This protocol is applicable to imidazole and its derivatives. A key consideration for unsymmetrical imidazoles is regioselectivity.[9]
-
Objective: To synthesize a 1-substituted imidazole derivative.
-
Rationale: DMF is an excellent solvent for this reaction, readily dissolving both the imidazole substrate and the inorganic base.[10] The choice of base can influence regioselectivity in unsymmetrical imidazoles; however, for simple imidazole, K₂CO₃ is effective and economical.[10][11]
Materials:
-
Imidazole substrate (1.0 eq)
-
This compound HBr (1.05 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the imidazole substrate (1.0 eq) in anhydrous DMF (to make a ~0.5 M solution).
-
Add K₂CO₃ (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound HBr (1.05 eq).
-
Stir the reaction at room temperature or heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).
-
Once complete, pour the reaction mixture into cold water, which may precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water (3x to remove DMF) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Expert Insight on Regioselectivity: For unsymmetrical imidazoles, alkylation typically occurs at the more sterically accessible and electronically favorable nitrogen. Electron-withdrawing groups on the imidazole ring direct alkylation to the more distant nitrogen atom.[9]
Protocol 3: N-Alkylation of Indole
Indole N-alkylation requires a stronger base to deprotonate the relatively non-acidic N-H bond.
-
Objective: To synthesize a 1-substituted indole derivative.
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. THF is a suitable solvent for reactions involving NaH.
Materials:
-
Indole substrate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound HBr (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe
Procedure:
-
To a flame-dried, three-neck flask under a strict inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Dissolve the indole substrate (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C.
-
Dissolve this compound HBr (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography.
Parameter Selection Guide
Choosing the right conditions is crucial for success. This guide aids in decision-making.
Caption: Decision guide for selecting base and solvent.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base. 2. Reagents are wet. 3. Low reaction temperature. | 1. Switch to a stronger base (see section 5.0). 2. Use anhydrous solvents and flame-dry glassware. 3. Increase the reaction temperature in increments of 10-20 °C. |
| Multiple Products (Over-alkylation) | 1. For primary amines, the secondary amine product is reacting further. 2. Reaction run for too long. | 1. Use an excess of the amine substrate relative to the alkylating agent.[7] 2. Monitor the reaction closely by TLC/LC-MS and stop it once the mono-alkylated product is maximized. |
| Formation of Quaternary Salt | The product's pyridine nitrogen is alkylated by excess reagent. | Use a slight excess of the nucleophile (1.1 eq) to the electrophile (1.0 eq) to ensure the alkylating agent is fully consumed. |
| Difficult Purification | 1. Product is very polar. 2. Residual DMF in the crude product. | 1. Use a more polar eluent system for chromatography (e.g., DCM/MeOH). 2. Ensure thorough washing with water during the work-up to remove DMF. |
References
-
Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-8. [Link]
-
The Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. RSC. [Link]
- Google Patents. (1998).
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
- Google Patents. (2006).
- Google Patents. (2012).
- Google Patents. (2021).
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. [Link]
-
ChemRxiv. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-2-methoxypyridine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. [Link]
- Google Patents. (2016).
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. [Link]
-
University of Otago. (1983). N-Alkylation of imidazoles. [Link]
-
American Chemical Society. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 3(6), 604-611. [Link]
-
Semantic Scholar. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]
-
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Farmaco, 58(10), 827-32. [Link]
-
PubMed. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 10(25), 4916-25. [Link]
-
PubChem. (n.d.). 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
ResearchGate. (2021). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. [Link]
- Google Patents. (1991). Process for preparing 1-alkylimidazoles.
-
Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 840898. [Link]
-
ResearchGate. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]
Sources
- 1. 3-(Bromomethyl)-2-methoxypyridine | C7H8BrNO | CID 57574512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-methylpyridine | 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Bromomethyl)-2-methylpyridine as a precursor for novel heterocycles
Application Note & Protocols
3-(Bromomethyl)-2-methylpyridine: A Versatile Precursor for the Strategic Synthesis of Novel Heterocycles
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of thousands of biologically active compounds and a significant number of drugs approved by the US FDA.[1][2] Between 2014 and 2023 alone, 54 new drugs containing a pyridine moiety were approved, targeting a wide range of diseases from cancer to central nervous system disorders.[1][3] The unique electronic properties of the pyridine ring, its ability to act as a hydrogen bond acceptor, and its metabolic stability make it an invaluable component in drug design.[2][4]
This guide focuses on a particularly useful and reactive building block: This compound . The strategic placement of a highly reactive bromomethyl group adjacent to a methyl-substituted pyridine ring provides a powerful tool for synthetic chemists. The benzylic-like bromide serves as a potent electrophilic handle for nucleophilic substitution, while the pyridine core offers a foundation for constructing fused heterocyclic systems. This document provides an in-depth look at the reactivity of this precursor, detailed protocols for its application, and the underlying chemical principles that enable its use in the synthesis of novel and medicinally relevant heterocycles.
Core Principles: Reactivity and Mechanistic Considerations
The synthetic utility of this compound hinges on the high reactivity of the C-Br bond. This bond is susceptible to cleavage through a classic bimolecular nucleophilic substitution (SN2) mechanism .[5]
Key Causality Behind Reactivity:
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it very stable on its own.[5]
-
Electrophilic Carbon: The carbon of the bromomethyl group is highly electrophilic and sterically accessible, promoting a backside attack by nucleophiles, which is characteristic of the SN2 pathway.[5]
-
Pyridine Ring Influence: The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the ring positions, particularly the ortho (C2, C6) and para (C4) positions.[6][7] While the primary reactivity of this compound is at the side chain, this ring deactivation influences subsequent reaction possibilities and the overall chemical environment.
This inherent reactivity allows for the straightforward introduction of a 2-methylpyridin-3-ylmethyl moiety onto a wide variety of nucleophiles, particularly those containing nitrogen, sulfur, or oxygen. When a binucleophilic reagent is used, this initial SN2 reaction is often the first step in a tandem cyclization sequence, leading to the formation of fused heterocyclic systems.
Safety, Handling, and Physicochemical Data
As with any reactive chemical, adherence to strict safety protocols is paramount. This compound and its common salt form are irritants and potentially harmful.
Table 1: Physicochemical Properties and Hazard Information
| Property | Value | Source(s) |
| Chemical Name | This compound hydrobromide | |
| CAS Number | 76915-53-2 | |
| Molecular Formula | C₇H₉Br₂N | |
| Molecular Weight | 266.96 g/mol | |
| Primary Hazards | Harmful if swallowed, causes serious eye damage, may cause respiratory and skin irritation. | [8][9][10] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning |
Mandatory Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[8][9]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and wear a lab coat. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[9][10]
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[11]
Handling and Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11]
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[10][11]
-
This material is combustible; keep away from heat, sparks, and open flames.[8][9]
Application & Protocols: Synthesis of Fused Heterocycles
One of the most powerful applications of this precursor is in the synthesis of imidazo[1,2-a]pyridines , a class of heterocycles known for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antiulcer properties.[12] The classical synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[12] The following protocol adapts this principle, using this compound to alkylate a nucleophilic partner, which then undergoes a subsequent cyclization.
Protocol: Two-Step Synthesis of a Substituted Pyrido-Imidazopyridine Derivative
This protocol outlines a general procedure for synthesizing a novel fused heterocyclic system. The first step involves the SN2 reaction of this compound with 2-aminopyridine. The second step is an intramolecular cyclization to form the final tricyclic product.
Step 1: N-Alkylation of 2-Aminopyridine
-
Reaction Rationale: This is a standard SN2 reaction. Sodium bicarbonate is used as a mild, inexpensive base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that effectively solvates the reactants without interfering with the reaction.
-
Materials and Equipment:
-
This compound hydrobromide (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
TLC plates (silica gel), ethyl acetate/hexane mobile phase
-
-
Procedure:
-
To a dry round-bottom flask, add 2-aminopyridine (1.1 eq) and sodium bicarbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask (approx. 10 mL per mmol of the limiting reagent).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound hydrobromide (1.0 eq) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The starting materials should be consumed within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product, N-((2-methylpyridin-3-yl)methyl)pyridin-2-amine, can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2: Intramolecular Dehydrative Cyclization
-
Reaction Rationale: This acid-catalyzed cyclization is a variation of the Pictet-Spengler or Bischler-Napieralski type reactions. Polyphosphoric acid (PPA) acts as both a strong acid to protonate the pyridine nitrogen, activating the ring for nucleophilic attack, and as a dehydrating agent to promote the final aromatization step.
-
Materials and Equipment:
-
Crude product from Step 1 (1.0 eq)
-
Polyphosphoric acid (PPA)
-
High-temperature oil bath or heating mantle
-
Ice bath, beaker, saturated sodium bicarbonate solution
-
-
Procedure:
-
Place the crude N-((2-methylpyridin-3-yl)methyl)pyridin-2-amine from Step 1 into a clean, dry round-bottom flask.
-
Carefully add polyphosphoric acid (approx. 10 times the weight of the substrate).
-
Heat the viscous mixture to 130-140 °C with stirring for 2-4 hours.
-
Monitor the reaction by taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC.
-
After completion, carefully and slowly pour the hot reaction mixture onto crushed ice in a beaker with stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~8).
-
The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final fused heterocycle.
-
Visualization of Synthetic Pathways
The versatility of this compound allows it to be a starting point for a variety of heterocyclic scaffolds depending on the chosen nucleophile. The following diagram illustrates potential synthetic routes.
Caption: Synthetic pathways from this compound.
Summary of Reaction Parameters
The success of heterocycle synthesis often depends on carefully tuning reaction conditions. The following table provides a general overview of parameters for SN2-initiated cyclization reactions.
Table 2: General Parameters for Heterocycle Synthesis
| Parameter | Condition / Reagent | Rationale & Causality |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Base | K₂CO₃, NaHCO₃, Et₃N | A non-nucleophilic base is required to quench the HBr byproduct without competing with the primary nucleophile. |
| Temperature | 25 °C to 100 °C | Reaction temperature is substrate-dependent. More reactive nucleophiles may proceed at room temperature, while others require heat. |
| Cyclization Catalyst | Polyphosphoric Acid (PPA), Eaton's Reagent, H₂SO₄ | Strong acids are often required for the second cyclization/dehydration step to activate the aromatic ring for electrophilic substitution. |
Conclusion
This compound is a high-value, versatile precursor for the synthesis of complex heterocyclic molecules. Its primary mode of reactivity, a facile SN2 displacement of the bromide, provides a reliable and predictable method for C-N, C-S, and C-O bond formation. By employing binucleophilic reagents, researchers can access a diverse range of fused pyridine systems through efficient tandem reaction sequences. The protocols and principles outlined in this guide serve as a foundational resource for scientists in drug discovery and chemical synthesis, enabling the exploration of novel chemical space grounded in the privileged pyridine scaffold.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
Shalamanova, L., & Chimov, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., Xu, J., & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry. [Link]
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De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 18, 2026, from [Link]
-
Mohammadi, M., & Fazaeli, R. (2014). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]
-
LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. Retrieved January 18, 2026, from [Link]
-
Fernández, G. (n.d.). Nucleophilic substitution reactions in pyridine. Química Orgánica. [Link]
-
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
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- 12. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 3-(Bromomethyl)-2-methylpyridine
Introduction
3-(Bromomethyl)-2-methylpyridine is a pivotal heterocyclic building block in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structural motif, featuring a reactive benzylic bromide handle on a pyridine core, makes it an exceptionally versatile intermediate for introducing the 2-methyl-3-pyridyl moiety into more complex molecular architectures. This guide provides an in-depth examination of the synthesis of this compound, focusing on the transition from laboratory-scale procedures to a robust, scalable process. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and address the critical safety and analytical considerations necessary for successful scale-up.
Synthetic Strategy: The Wohl-Ziegler Reaction
The most direct and widely adopted method for synthesizing this compound is through the free-radical bromination of 2,3-lutidine (2,3-dimethylpyridine). This transformation, a classic example of the Wohl-Ziegler reaction, leverages the enhanced stability of the benzylic radical intermediate to achieve selective bromination at one of the methyl groups.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Starting Material (2,3-Lutidine): This is the logical and commercially available precursor, possessing the required dimethylpyridine framework.
-
Brominating Agent (N-Bromosuccinimide - NBS): While elemental bromine (Br₂) can be used, NBS is vastly superior for selective benzylic bromination.[1][2] NBS maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for favoring the radical substitution pathway over competing ionic electrophilic addition to the pyridine ring.[3] This minimizes the formation of undesired ring-brominated byproducts.
-
Radical Initiator: A chemical initiator is required to generate the initial radical species that starts the chain reaction. Dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are commonly used. They decompose under thermal conditions to produce radicals at a controlled rate.[2]
-
Solvent: The solvent must be inert to the reaction conditions. Historically, carbon tetrachloride (CCl₄) was common, but due to its toxicity and environmental impact, alternative non-polar solvents such as chlorobenzene, cyclohexane, or acetonitrile are now preferred for industrial applications.
Reaction Mechanism: A Free-Radical Chain Process
Understanding the mechanism is key to troubleshooting and optimizing the process. The reaction proceeds via a well-established free-radical chain mechanism.[2][3]
-
Initiation: The radical initiator (e.g., BPO) thermally decomposes to form initial radical species. These radicals then react with a trace amount of HBr present to generate a bromine radical (Br•).
-
Propagation (Chain Reaction):
-
A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-lutidine. This is the rate-determining step. Abstraction occurs preferentially at the 3-methyl position due to a combination of steric and electronic factors, leading to the formation of the more stable 2-methyl-3-pyridylmethyl radical.
-
This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.
-
-
Termination: The chain reaction is terminated when two radical species combine.
The diagram below illustrates this mechanistic pathway.
Caption: Free-radical mechanism for the Wohl-Ziegler bromination.
Scale-Up Process: Protocol and Key Considerations
Transitioning from a lab bench to a pilot plant or manufacturing setting requires careful attention to process parameters to ensure safety, efficiency, and reproducibility.
Summary of Process Parameters
| Parameter | Recommended Value | Rationale & Scale-Up Insight |
| 2,3-Lutidine | 1.0 eq | Limiting reagent. |
| N-Bromosuccinimide (NBS) | 1.05 - 1.2 eq | A slight excess ensures complete conversion of the starting material. A large excess increases the risk of di-bromination and complicates purification. |
| Dibenzoyl Peroxide (BPO) | 0.02 - 0.05 eq (2-5 mol%) | Sufficient to initiate the reaction. On a large scale, the initiator may be added in portions to maintain a steady radical concentration. |
| Solvent | 5 - 10 mL per g of lutidine | Sufficient for slurry agitation and heat transfer. Higher dilutions can slow the reaction rate but improve thermal control. Chlorobenzene is a suitable choice. |
| Temperature | 75-85 °C (for Chlorobenzene) | Must be high enough to decompose the initiator and propagate the reaction, but controlled to prevent runaway exotherms. Critical Parameter. |
| Reaction Time | 2 - 6 hours | Monitored by GC or HPLC until starting material is consumed. |
Detailed Step-by-Step Protocol (100g Scale Example)
Disclaimer: This protocol must be performed by trained chemists in a properly equipped chemical fume hood with all necessary personal protective equipment (PPE).
Materials & Equipment:
-
2,3-Lutidine (100 g, 0.933 mol)
-
N-Bromosuccinimide (NBS) (175 g, 0.983 mol, 1.05 eq)
-
Dibenzoyl Peroxide (BPO, 75% water-wetted) (4.5 g, ~0.014 mol, 1.5 mol%)
-
Chlorobenzene (800 mL)
-
2L three-neck round-bottom flask
-
Mechanical stirrer, condenser, thermocouple, heating mantle with controller
-
Addition funnel (for potential portion-wise addition)
Procedure:
-
Reactor Setup: Equip the 2L flask with a mechanical stirrer, condenser, and a thermocouple connected to a temperature controller. Purge the system with an inert gas (e.g., nitrogen).
-
Charging Reagents: Charge the 2,3-lutidine (100 g) and chlorobenzene (800 mL) to the flask. Begin stirring to ensure the mixture is homogenous.
-
Initiation: Add the N-Bromosuccinimide (175 g) and Dibenzoyl Peroxide (4.5 g) to the mixture.
-
Reaction Execution:
-
Slowly heat the stirred slurry to 80 °C.
-
CRITICAL: An exotherm is expected as the reaction initiates. Be prepared to apply cooling (e.g., an ice bath) to maintain the temperature between 80-85 °C. On a larger scale, this requires a reactor with efficient cooling coils.
-
Maintain the reaction at this temperature for 3-5 hours.
-
-
Reaction Monitoring: After 2 hours, begin taking small aliquots of the reaction mixture. Quench the aliquot, filter it, and analyze by GC or TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to monitor the consumption of 2,3-lutidine. The reaction is complete when <1% of the starting material remains.
-
Cooling: Once complete, cool the reaction mixture to room temperature (20-25 °C). The succinimide byproduct will be a dense white solid.
Work-up and Purification Protocol
-
Filtration: Filter the cooled reaction slurry through a Buchner funnel to remove the solid succinimide byproduct. Wash the filter cake with a small amount of cold chlorobenzene (50-100 mL) to recover any entrained product.
-
Aqueous Washing:
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10% aqueous sodium bisulfite solution (2 x 200 mL) to quench any remaining active bromine species.
-
Saturated aqueous sodium bicarbonate solution (2 x 200 mL) to remove any acidic byproducts like HBr.
-
Brine (1 x 200 mL) to facilitate phase separation and remove bulk water.
-
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as a yellow to brown oil.
-
Final Purification (Vacuum Distillation): For high purity required in pharmaceutical applications, the crude oil should be purified by vacuum distillation. The product typically distills at temperatures above 100 °C under high vacuum. This step is crucial for removing less volatile, colored impurities and any di-brominated byproducts.
The overall workflow is summarized in the diagram below.
Caption: Scalable workflow for synthesis and purification.
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical techniques are essential.[4]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.6 ppm (s, 3H, -CH₃)
-
δ ~4.6 ppm (s, 2H, -CH₂Br)
-
δ ~7.1-8.4 ppm (m, 3H, Ar-H)
-
-
¹³C NMR (CDCl₃, 101 MHz): Expected peaks around δ 22 (-CH₃), 30 (-CH₂Br), and 122, 137, 139, 148, 158 (aromatic carbons).
-
GC-MS: To confirm the molecular weight (m/z ≈ 185/187 for bromine isotopes) and assess purity.
-
Purity by GC: Typically >98% after distillation.
Critical Safety and Handling Precautions
A rigorous approach to safety is non-negotiable, especially during scale-up.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, a face shield, and a flame-retardant lab coat.[5]
-
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): Is a strong oxidizer and is corrosive. It can cause severe skin burns and eye damage.[5][6] Avoid inhalation of dust. Handle in a well-ventilated area and keep away from combustible materials.[7][8]
-
Dibenzoyl Peroxide (BPO): Is an organic peroxide and a strong oxidizing agent that can be explosive if heated or subjected to friction, especially when dry. Use the water-wetted form to mitigate this risk. Store in a cool, designated location away from heat sources.
-
2,3-Lutidine: Is flammable and an irritant.
-
Chlorobenzene: Is a flammable liquid and is toxic. Handle with care to avoid inhalation and skin contact.
-
-
Process Hazards:
-
Exothermic Reaction: The primary hazard is a potential runaway reaction. Ensure the reactor is equipped with adequate cooling capacity and that temperature is monitored continuously. Never heat the reaction unattended.
-
Handling Solids: When handling solid NBS and BPO, take measures to prevent dust generation and inhalation.[7]
-
-
Emergency Procedures:
By adhering to the principles and protocols outlined in this guide, researchers and development professionals can confidently and safely scale the synthesis of this compound, ensuring a reliable supply of this crucial chemical intermediate.
References
- Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
- SD Fine-Chem. Chemwatch GHS SDS in English (European) 17413.
- ChemicalBook. 3-Bromo-2-methylpyridine synthesis.
- Sigma-Aldrich. (2025, May 29). SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: N-Bromosuccinimide.
- ChemScience. Safety Data Sheet: N-Bromosuccinimide.
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link]
- Nanjing Suru Chemical Co., Ltd. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
-
Wikipedia. N-Bromosuccinimide. Available from: [Link]
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Pearson. For each compound, predict the major product of free-radical bromination.
Sources
- 1. suru-chem.com [suru-chem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemscience.com [chemscience.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(Bromomethyl)-2-methylpyridine
Introduction: The Critical Role of Characterization
3-(Bromomethyl)-2-methylpyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its utility as a precursor for active pharmaceutical ingredients (APIs) and other complex molecules necessitates a rigorous and unambiguous analytical characterization.[1][2] Ensuring the identity, purity, and stability of this intermediate is paramount for the reliability of downstream synthetic steps and the quality of the final product.
This guide provides a detailed framework of analytical techniques and protocols for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure data integrity and reproducibility. The protocols described herein are designed to be self-validating, providing a robust system for quality control and research applications.
Foundational Properties and Structure
A thorough understanding begins with the fundamental physicochemical properties of the molecule. This compound is a substituted pyridine, and its hydrobromide salt form is often used to improve handling and stability.
Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt
| Property | Value (for Hydrobromide Salt) | Notes | Source(s) |
| Chemical Structure | (See Figure below) | The structure features a pyridine ring, a methyl group at position 2, and a bromomethyl group at position 3. | |
| Molecular Formula | C₇H₉Br₂N | This corresponds to the hydrobromide salt form. The free base is C₇H₈BrN. | |
| Molecular Weight | 266.96 g/mol | For the hydrobromide salt. The free base molecular weight is 186.05 g/mol . | |
| Appearance | Solid | The hydrobromide salt is typically a solid, which can be easier to handle and weigh accurately compared to the potentially liquid free base. | |
| CAS Number | 76915-53-2 | For the hydrobromide salt. | |
| InChI Key | SXBNXUILTWJKNP-UHFFFAOYSA-N | A standardized, unique structural identifier. |
Figure: Chemical structure of this compound (Self-generated image, not from search results)
Logical Workflow for Characterization
A systematic approach is essential when analyzing a new batch of this compound. The following workflow ensures that identity is confirmed before purity and impurity profiles are assessed.
Caption: Logical workflow for comprehensive characterization.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR spectroscopy is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. This combination confirms the precise arrangement of the methyl, bromomethyl, and pyridine ring substituents.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound hydrobromide and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrobromide salts to ensure complete dissolution.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Results & Interpretation:
The chemical shifts are predictive based on the analysis of similar structures such as 3-bromo-2-methylpyridine and other pyridine derivatives.[3][4][5]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Notes |
| Pyridine-H (C4) | ~7.4 - 7.6 | Doublet (d) | ~124 - 126 | Coupling to H at C5. |
| Pyridine-H (C5) | ~7.8 - 8.0 | Multiplet (m) | ~138 - 140 | Coupling to H at C4 and C6. |
| Pyridine-H (C6) | ~8.4 - 8.6 | Doublet (d) | ~148 - 150 | Coupling to H at C5. |
| -CH₂Br | ~4.7 - 4.9 | Singlet (s) | ~30 - 35 | The singlet indicates no adjacent protons. Its downfield shift is due to the electronegative bromine atom. This is a key signature peak. |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | ~18 - 22 | The singlet indicates no adjacent protons. |
| Pyridine-C (C2) | - | - | ~157 - 160 | Quaternary carbon attached to the methyl group. |
| Pyridine-C (C3) | - | - | ~130 - 133 | Quaternary carbon attached to the bromomethyl group. |
Note: Actual shifts may vary based on solvent and concentration.
Mass Spectrometry (MS)
Principle & Application: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying volatile impurities.[6]
Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.[7]
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the free base in a volatile solvent like ethyl acetate or dichloromethane. If starting with the hydrobromide salt, it may need to be neutralized (e.g., with a mild base wash) and extracted into an organic solvent.
-
GC Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector: 250 °C, split mode (e.g., 50:1).[9]
-
Oven Program: Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[9] This program is chosen to ensure elution of the target compound while separating it from potential lower-boiling starting materials or higher-boiling impurities.
-
-
MS Conditions:
Expected Results & Interpretation:
The mass spectrum should show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[10]
-
Molecular Ion (M⁺): m/z 185 and 187.
-
Key Fragments:
-
[M-Br]⁺: m/z 106 (loss of bromine radical). This is often a prominent peak.
-
[M-CH₂Br]⁺: m/z 92 (loss of the bromomethyl radical, resulting in the 2-methylpyridine cation).[11]
-
Caption: Workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is a rapid and non-destructive technique used to identify the presence of specific functional groups.[12][13] For this compound, FTIR can confirm the presence of the pyridine ring, C-H bonds, and the C-Br bond.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).[12]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed, which is a significant advantage of this technique.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.[12]
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.
Expected Results & Interpretation:
The spectrum will show characteristic peaks for the pyridine moiety and the alkyl halide group.[14]
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the pyridine ring.[14] |
| 2980 - 2850 | Aliphatic C-H stretch | From the methyl (-CH₃) and methylene (-CH₂Br) groups. |
| 1600 - 1450 | Aromatic C=C and C=N stretch | A series of sharp bands characteristic of the pyridine ring.[14] |
| ~1250 | C-N stretch | Associated with the aromatic amine structure. |
| 600 - 700 | C-Br stretch | The presence of a band in this region is indicative of the bromomethyl group, although it can sometimes be weak. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Principle & Application: HPLC is the primary technique for determining the purity of pharmaceutical compounds and for quantifying impurities.[15][16] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. By using a UV detector, this method can accurately determine the percentage purity of this compound and detect non-volatile impurities. Developing a stability-indicating method is crucial for monitoring degradation over time.[17][18][19]
Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., LiChrosorb RP-18, 250 x 4.0 mm, 5 µm).[15]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with a buffer (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer at pH 2-3). A gradient is chosen to ensure elution of both polar and non-polar impurities.
-
Example Gradient: Start at 20% ACN, ramp to 80% ACN over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. This wavelength is selected as it is commonly used for aromatic compounds like pyridine.[18]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in the mobile phase (or a compatible solvent like 50:50 ACN:Water) at a concentration of ~1 mg/mL.
-
Prepare the working sample for injection by diluting the stock solution to ~0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[9]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For quantitative analysis of impurities, a reference standard is required to establish linearity and response factors.[16]
-
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach to unequivocally confirm its identity and assess its purity. The combination of NMR for structural verification, MS for molecular weight confirmation, FTIR for functional group identification, and chromatography (HPLC and GC) for purity and impurity profiling provides a comprehensive and reliable dataset. The protocols outlined in this application note serve as a robust starting point for researchers and quality control scientists, ensuring the data generated is accurate, reproducible, and fit for purpose in the demanding environment of drug discovery and development.
References
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. Retrieved from [Link]
-
MDPI. (2019). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylpyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
-
Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]
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PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved from [Link]
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NIH. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]
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IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-2-methoxypyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methyl-2-pyridone - Optional[FTIR] - Spectrum. Retrieved from [Link]
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MDPI. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]
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MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-3-(bromomethyl)-6-methylpyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-2-methylpyridine
Welcome to the technical support guide for the synthesis of 3-(Bromomethyl)-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical building block. The following troubleshooting guides and FAQs are structured to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that govern success.
Section 1: Synthesis Strategy & Starting Material Selection
This section addresses the initial strategic decisions you'll face before starting your synthesis.
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this compound, each with distinct advantages and challenges.
-
Direct Benzylic Bromination of 2,3-Lutidine: This is the most common and atom-economical approach. It involves a free-radical substitution reaction on the 3-methyl group of 2,3-lutidine (2,3-dimethylpyridine). The reagent of choice is typically N-Bromosuccinimide (NBS), often initiated by light (photo-bromination) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] This is known as the Wohl-Ziegler reaction.[2]
-
Conversion of 2-Methyl-3-pyridinemethanol: This two-step route first involves obtaining 2-methyl-3-pyridinemethanol, which can be synthesized by reducing a corresponding carboxylic acid or ester. The resulting primary alcohol is then converted to the target alkyl bromide using reagents like Phosphorus tribromide (PBr₃), Thionyl bromide (SOBr₂), or concentrated hydrobromic acid (HBr).[3][4]
Q2: Which starting material should I choose: 2,3-Lutidine or 2-Methyl-3-pyridinemethanol?
The choice depends on your project's scale, available equipment, and tolerance for certain impurities.
| Feature | Route A: 2,3-Lutidine | Route B: 2-Methyl-3-pyridinemethanol |
| Starting Material Cost | Generally lower cost and more readily available. | Higher cost, may need to be synthesized.[4] |
| Number of Steps | One step. | Two or more steps (synthesis of alcohol, then bromination). |
| Primary Challenge | Selectivity. Achieving selective monobromination on the 3-methyl group without over-bromination or reaction at the 2-methyl position.[5] | Handling. The alcohol can be difficult to purify, and bromination reagents like PBr₃ require careful handling.[3][6] |
| Key Byproducts | Dibrominated species, pyridinium salts, succinimide, tar.[1][5] | Unreacted alcohol, potential rearrangement byproducts (less common), phosphite/sulfite esters. |
| Best For | Large-scale synthesis where atom economy is critical and selectivity can be carefully controlled. | Smaller-scale or discovery chemistry where avoiding complex purification from over-brominated species is a priority. |
Section 2: Troubleshooting the Free-Radical Bromination of 2,3-Lutidine
This is the most frequently used method and presents the most challenges. The key is controlling the radical chain reaction.
Q3: My reaction is not starting or shows very low conversion. What are the common causes?
Failure to initiate the radical reaction is a common issue. The root cause is almost always an insufficient concentration of bromine radicals (Br•).
Potential Causes & Solutions:
-
Inactive Initiator: Radical initiators like AIBN and benzoyl peroxide have finite shelf lives.
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Other impurities in the solvent or starting material (e.g., phenols, anilines) can also quench the reaction.
-
Solution: Degas your solvent (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) before adding reagents. Ensure your 2,3-lutidine is pure.
-
-
Poor Quality NBS: NBS can degrade over time, releasing bromine, which can interfere with the intended radical pathway.
-
Solution: Use freshly recrystallized NBS. A simple test for quality is color; pure NBS should be a white solid.[9] If it is yellow or orange, it contains free bromine and should be purified.
-
-
Insufficient Energy: The reaction requires energy to initiate homolytic cleavage of the initiator or Br₂.
-
Solution: Ensure the reaction is heated to reflux in your chosen solvent (typically CCl₄, though safer alternatives like trifluorotoluene are recommended).[2] Vigorous boiling indicates the reaction is proceeding.
-
Workflow: Diagnosing a Stalled Radical Bromination
Caption: Troubleshooting workflow for stalled bromination.
Q4: My reaction produces significant amounts of the dibrominated byproduct. How do I improve selectivity for the monobromide?
Over-bromination is the primary challenge of this synthesis, leading to the formation of 2-methyl-3-(dibromomethyl)pyridine.[5] This occurs when the desired product reacts further with NBS.
Controlling Selectivity:
-
NBS Stoichiometry (Critical): The amount of NBS is the most critical factor.
-
Solution: Use a slight substoichiometric amount of NBS (e.g., 0.90-0.95 equivalents) relative to 2,3-lutidine. This ensures that the NBS is consumed before significant amounts of the monobrominated product can react further. A continuous, slow addition of solid NBS can help maintain a low concentration of bromine, minimizing over-bromination.[5]
-
-
Reaction Time: Allowing the reaction to run for too long after the complete consumption of the starting material will promote the second bromination.
-
Solution: Monitor the reaction closely by TLC or GC-MS. Once the 2,3-lutidine is consumed, cool the reaction immediately.
-
-
Concentration: High concentrations can lead to localized "hot spots" and uncontrolled reactions.
-
Solution: Run the reaction at a moderate dilution (e.g., 0.2-0.5 M in your solvent).
-
| NBS Equivalents | Expected Outcome |
| 0.90 - 0.95 | Optimal. Maximizes monobromide yield, leaves some unreacted starting material which is easier to separate than the dibromide. |
| 1.0 - 1.05 | High conversion of starting material, but increased risk of dibromide formation. |
| > 1.1 | Significant formation of dibromide and potential for tarring.[1] |
Q5: I'm observing significant tar formation and the reaction mixture is dark brown/black. What is happening?
Tar formation is a sign of uncontrolled polymerization or decomposition reactions, often triggered by an overly vigorous, exothermic reaction.[1]
Causes & Prevention:
-
Exothermic Reaction: The radical propagation step is highly exothermic. If initiation is too rapid, the reaction can run away, leading to decomposition.
-
Prevention: Add the radical initiator in small portions rather than all at once. If using photo-initiation, control the light intensity. Ensure efficient stirring and reflux to dissipate heat. For large-scale reactions, consider external cooling.
-
-
Acid Formation: The reaction produces HBr as a byproduct. In the presence of pyridine nitrogen, this forms pyridinium hydrobromide salts. High concentrations of acid can catalyze side reactions.
Proposed Reaction Mechanism: Wohl-Ziegler Bromination
Caption: Free-radical mechanism for benzylic bromination.
Q6: How do I effectively purify the product from succinimide and unreacted starting material?
A proper work-up is crucial for isolating a pure product. The target compound is a base, while succinimide is weakly acidic.
Step-by-Step Purification Protocol:
-
Cool & Filter: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct is insoluble in CCl₄ and can be removed by filtration.
-
Acid Wash: Transfer the filtrate to a separatory funnel. Extract the solution with aqueous acid (e.g., 1M HCl). Your basic pyridine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities and unreacted initiator in the organic layer.
-
Basify: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is > 9. This will deprotonate your product, causing it to separate, often as an oil.
-
Extract: Extract the now basic aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry & Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel.
Section 3: Troubleshooting the Bromination of 2-Methyl-3-pyridinemethanol
This route avoids selectivity issues but introduces challenges related to the reactivity of alcohols and pyridines.
Q7: What is the best reagent to convert the alcohol to the bromide (PBr₃, SOBr₂, or HBr)?
The choice of reagent dictates the reaction mechanism and conditions.
| Reagent | Mechanism | Key Considerations |
| PBr₃ | Sₙ2 | Works well for primary and secondary alcohols.[3][11] The reaction proceeds with inversion of stereochemistry (not applicable here). It avoids carbocation rearrangements. The pyridine nitrogen can react with PBr₃, so careful temperature control and stoichiometry are needed.[6] |
| SOBr₂ | Sₙ2 or Sₙi | More reactive than SOCl₂. It cannot be used with pyridine as a solvent because it forms unreactive salts.[3] |
| HBr (conc.) | Sₙ1 or Sₙ2 | For a primary benzylic-like alcohol, the mechanism can have both Sₙ1 and Sₙ2 character. This method can be effective but may require heat, which can promote side reactions.[4] |
Recommendation: For this primary alcohol, PBr₃ is often the most reliable choice, offering mild conditions and predictable Sₙ2 reactivity.[6][12]
Diagram: Alcohol Bromination Pathways
Sources
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- 8. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2,3-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the bromination of 2,3-lutidine (2,3-dimethylpyridine). This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist you in navigating the complexities of this important synthetic transformation. As Senior Application Scientists, we understand that achieving high yield and selectivity in the bromination of substituted pyridines can be challenging due to a variety of potential side reactions. This resource aims to explain the causality behind these issues and provide actionable, field-proven solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of 2,3-lutidine, offering explanations and step-by-step protocols to get your reaction back on track.
Issue 1: Low Yield of the Desired Monobrominated Product and Formation of Multiple Products.
Question: I am attempting to synthesize a monobrominated 2,3-lutidine, but my reaction is yielding a complex mixture with a low yield of the target compound. What are the likely side reactions, and how can I suppress them?
Answer:
Low yields in the monobromination of 2,3-lutidine are typically due to a lack of regioselectivity and the occurrence of several competing side reactions. The primary competing reactions are over-bromination (formation of di- and tri-brominated products) and benzylic bromination (bromination of one of the methyl groups).
The pyridine ring, while generally deactivated towards electrophilic aromatic substitution compared to benzene, is activated by the two methyl groups in 2,3-lutidine.[1] This activation, however, can also lead to further bromination of the initially formed monobromo product. The positions on the pyridine ring are not equally reactive, and the directing effects of the methyl groups and the nitrogen atom play a crucial role in determining the substitution pattern.[1]
Simultaneously, under certain conditions, particularly those involving radical initiators like light or AIBN, bromination can occur at the "benzylic" positions of the methyl groups.[2][3][4] This free-radical pathway competes with the desired electrophilic aromatic substitution on the ring.[5]
Solutions to Improve Selectivity and Yield:
-
Control of Reaction Stoichiometry and Temperature:
-
Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the brominating agent can lead to over-bromination. Start with a 1:1 molar ratio of 2,3-lutidine to the brominating agent.
-
Maintain a low reaction temperature. Electrophilic aromatic brominations are often more selective at lower temperatures.[6] Running the reaction at 0 °C or even lower can help to minimize over-bromination and other side reactions.
-
-
Choice of Brominating Agent:
-
The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to a lack of selectivity.[7]
-
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for electrophilic aromatic substitution.[8] It provides a low, steady concentration of bromine, which can help to prevent over-bromination.[4]
-
Other N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective and may offer different selectivity profiles.[9]
-
-
Solvent Selection:
-
The solvent can significantly influence the reaction pathway. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used for electrophilic brominations.[9]
-
For suppressing radical-mediated benzylic bromination, it is crucial to avoid solvents that can promote radical reactions, such as carbon tetrachloride (CCl₄), which is also toxic.[4] Running the reaction in the dark can also help to minimize light-initiated radical pathways.[10]
-
Workflow for Optimizing Monobromination
Caption: A workflow for optimizing the monobromination of 2,3-lutidine.
Issue 2: Predominant Formation of Benzylic Bromination Products.
Question: My reaction is primarily yielding bromomethyl or dibromomethyl derivatives of 2,3-lutidine instead of the desired ring-brominated product. How can I favor electrophilic aromatic substitution over benzylic bromination?
Answer:
The formation of benzylic bromination products indicates that a free-radical pathway is dominating your reaction.[5][11] This is a common issue when using reagents like NBS, which can act as both an electrophilic and a radical bromine source depending on the conditions.[12] The benzylic C-H bonds of the methyl groups on the lutidine ring are susceptible to abstraction by bromine radicals, leading to a resonance-stabilized benzylic radical that then reacts with bromine.[3][4]
Conditions that Favor Benzylic Bromination:
-
Radical Initiators: The presence of light (photochemical initiation) or chemical radical initiators (e.g., AIBN, benzoyl peroxide) will strongly promote benzylic bromination.[8]
-
Non-polar Solvents: Solvents like CCl₄ are known to facilitate free-radical reactions.[4]
-
High Temperatures: Higher temperatures can favor the homolytic cleavage of the N-Br bond in NBS, generating the bromine radicals necessary for benzylic bromination.
Solutions to Promote Electrophilic Aromatic Substitution:
-
Eliminate Radical Initiators:
-
Conduct the reaction in the absence of light by wrapping the reaction vessel in aluminum foil.
-
Avoid the use of chemical radical initiators.
-
-
Use of a Polar Solvent:
-
Switch to a more polar solvent that can favor ionic pathways. Acetonitrile, dichloromethane, or even acetic acid can be suitable choices.
-
-
Employ an Electrophilic Bromination Catalyst:
-
The addition of a mild Lewis acid or a protic acid can activate the brominating agent towards electrophilic attack on the aromatic ring and suppress the radical pathway.[7] For example, using NBS in the presence of a catalytic amount of silica gel or a protic acid like acetic acid can enhance electrophilic bromination.[6]
-
-
Consider Pyridine N-Oxide Chemistry:
-
An alternative strategy is to first oxidize the 2,3-lutidine to the corresponding N-oxide.[13] The N-oxide is more activated towards electrophilic substitution and can be brominated under milder conditions that do not favor radical reactions.[14] The N-oxide can then be reduced back to the pyridine.
-
Mechanism: Electrophilic vs. Radical Bromination
Caption: Competing electrophilic and radical bromination pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the electrophilic monobromination of 2,3-lutidine?
A1: The regioselectivity of electrophilic bromination on the 2,3-lutidine ring is governed by the combined directing effects of the two methyl groups (ortho-, para-directing) and the pyridine nitrogen (meta-directing).[1] The interplay of these effects generally leads to substitution at the C4 or C5 positions. The precise outcome can be influenced by the reaction conditions, particularly the acidity of the medium. In strongly acidic conditions, the pyridine nitrogen will be protonated, further deactivating the ring and influencing the substitution pattern.
Q2: Can I use elemental bromine (Br₂) for the bromination of 2,3-lutidine?
A2: Yes, elemental bromine can be used, but it is a very reactive and hazardous reagent.[7] Its high reactivity often leads to over-bromination and the formation of multiple byproducts, making purification difficult.[15] For better control and selectivity, milder brominating agents like NBS or DBDMH are generally recommended.[8][9] If using Br₂, it is crucial to maintain low temperatures, control the addition rate carefully, and use a suitable solvent.
Q3: How can I effectively purify my brominated 2,3-lutidine product from unreacted starting material and side products?
A3: Purification of brominated lutidines can be challenging due to the similar polarities of the desired product, starting material, and isomers.
-
Column Chromatography: This is the most common method for separating the components of the reaction mixture.[16] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization can be a good method for obtaining high-purity material.[17] The choice of solvent is critical and may require some screening.
-
Acid-Base Extraction: Since 2,3-lutidine and its brominated derivatives are basic, an acid-base extraction can be used to separate them from non-basic impurities. However, this will not separate the desired product from other basic byproducts.
Q4: Are there any safety precautions I should be aware of when performing this reaction?
A4: Yes, several safety precautions are essential:
-
Brominating Agents: Bromine and N-bromo compounds are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the organic solvents used are flammable and may have associated health risks. Ensure there are no ignition sources nearby and handle them in a fume hood.
-
Quenching: The reaction should be carefully quenched to destroy any excess brominating agent. A solution of sodium thiosulfate or sodium bisulfite is commonly used for this purpose.
-
Exothermic Reactions: Bromination reactions can be exothermic.[7] It is important to control the rate of addition of the brominating agent and to have an ice bath readily available to cool the reaction if necessary.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for Selective Monobromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Milder reagents that provide a low, steady concentration of electrophilic bromine, minimizing over-bromination.[8][9] |
| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent | Prevents the formation of polybrominated byproducts. |
| Temperature | 0 °C to room temperature | Lower temperatures generally increase the regioselectivity of electrophilic aromatic substitution.[6] |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Polar aprotic solvents that favor the ionic electrophilic substitution pathway over the radical pathway.[9] |
| Additives | Catalytic amount of silica gel or a protic acid (e.g., acetic acid) | Can enhance the rate and selectivity of electrophilic bromination.[6] |
| Reaction Conditions | In the absence of light (dark) | Minimizes the initiation of competing free-radical benzylic bromination.[10] |
References
- BenchChem. (n.d.). Electrophilic bromination mechanism for 2,6-dimethylpyridine.
- Google Books. (n.d.). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines.
- Dunn, A. D., et al. (2010). The Bromination of Lutidines. ResearchGate.
- Brill, W. K.-D., & Riva-Toniolo, C. (2001). The bromination of purines with a charge transfer complex between bromine and lutidine. Tetrahedron Letters, 42(36), 6279-6282.
- Brill, W. K.-D., & Riva-Toniolo, C. (2001). The bromination of purines with a charge transfer complex between bromine and lutidine. ResearchGate.
- Chemical Communications (RSC Publishing). (n.d.). A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones.
- Guidechem. (n.d.). How is 2,3-Lutidine synthesized and purified?
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
- Benchchem. (n.d.). Common side reactions during the formation of brominated dienes.
- ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination.
- Pearson+. (n.d.). The light-initiated reaction of 2,3-dimethylbut-2-ene with N-brom...
- Science. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide.
- RSC Publishing. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP.
- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- PubMed. (n.d.). Purification of polybrominated biphenyl congeners.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- PubChem. (n.d.). 2,3-Lutidine.
- Common Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions.
- TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- ACS Publications. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Pearson. (n.d.). The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products.
- Cengage. (n.d.). Chapter 17 Allylic and Benzylic Reactivity.
- Semantic Scholar. (2013). Regioselective bromination of fused heterocyclic N-oxides.
- Sigma-Aldrich. (n.d.). 4-Nitro-2,3-lutidine N-oxide 97 37699-43-7.
- The Journal of Organic Chemistry. (n.d.). Bromination of some pyridine and diazine N-oxides.
- Organic Chemistry Portal. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source.
- ChemicalBook. (n.d.). 4-Nitro-2,3-lutidine-N-oxide.
- Wordpress. (n.d.). Br2 and Electorphilic Br+ reagents.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
- Google Patents. (n.d.). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
- Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
- ElectronicsAndBooks. (n.d.). Competing Mechanistic Pathways in the Bromination of 1,3-Butadiene with Molecular Bromine, Pyridine-Bromine Complex, and Tribromide Ion.
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Preventing decomposition of 3-(Bromomethyl)-2-methylpyridine during storage
Prepared by: The Senior Application Scientist Team Document ID: TSC-AG-20260118-1 Version: 1.0
Introduction
Welcome to the technical support guide for 3-(Bromomethyl)-2-methylpyridine (CAS RN: 55405-95-3). This molecule is a valuable building block in pharmaceutical and chemical synthesis, prized for its utility in introducing the 2-methyl-3-pyridinylmethyl moiety. However, its bifunctional nature—possessing both a reactive benzylic bromide and a nucleophilic pyridine ring—renders it susceptible to degradation if not stored and handled with the requisite care.
This guide provides an in-depth analysis of the compound's stability, outlines field-proven protocols to prevent decomposition, and offers troubleshooting solutions for common issues encountered by researchers. Our goal is to empower you with the knowledge to ensure the integrity of your material and the success of your experiments.
Section 1: Understanding the Inherent Instability: The "Why"
The stability of this compound is fundamentally compromised by its own molecular structure. The primary mode of decomposition is a classic example of an intermolecular Menschutkin reaction , a process where an amine (in this case, the pyridine nitrogen) quaternizes an alkyl halide.[1][2]
Causality of Decomposition:
-
Nucleophilic Nitrogen: The lone pair of electrons on the pyridine nitrogen atom of one molecule acts as a nucleophile.
-
Electrophilic Benzylic Carbon: The carbon of the bromomethyl (-CH₂Br) group on a second molecule is highly electrophilic. It is a "benzylic-like" position, which stabilizes the transition state of nucleophilic substitution reactions.[3][4]
-
Intermolecular Quaternization: The nucleophilic nitrogen attacks the electrophilic carbon, displacing the bromide ion. This forms a new C-N bond, linking two molecules together and creating a pyridinium salt. This process can repeat, leading to oligomerization or polymerization.
This reaction is the primary reason for the observed discoloration (yellow → brown → black) and eventual solidification of the material during storage. Secondary degradation pathways, such as hydrolysis in the presence of moisture and oxidation, can also occur.[5]
Primary Decomposition Pathway: Intermolecular Quaternization
Caption: Intermolecular quaternization of this compound.
Section 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to prevent decomposition. The goal is to mitigate the factors that accelerate the self-reaction: temperature, moisture, air (oxygen), and light.
Table 1: Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of the intermolecular quaternization reaction.[6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[8] |
| Light Exposure | Amber or Opaque Container | Protects the compound from light-induced degradation.[8] |
| Container Seal | Tightly Sealed with Parafilm® | Provides a physical barrier against atmospheric moisture and oxygen ingress.[9][10] |
| Purity | Use material with >95% purity | Impurities can sometimes catalyze decomposition.[11] |
Experimental Protocol: Handling and Aliquoting
This protocol ensures the material is handled in a manner that preserves its integrity for downstream applications.
-
Preparation: Before opening, allow the refrigerated container to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Environment: Perform all transfers inside a glovebox or on a Schlenk line under a positive pressure of dry argon or nitrogen.
-
Glassware: Use oven-dried or flame-dried glassware and syringes to eliminate any traces of water.
-
Transfer: Use a dry, inert gas-flushed syringe or cannula to transfer the required amount of the liquid.
-
Resealing: After taking an aliquot, flush the headspace of the original container with inert gas before tightly resealing. Wrap the cap/septum junction with Parafilm®.
-
Storage: Promptly return the main container to the refrigerator (2–8 °C).
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues reported by users in a direct question-and-answer format.
Q1: My bottle of this compound, which was a liquid, has turned dark brown and become a viscous gum or solid. What happened? A: This is a classic sign of advanced decomposition via the intermolecular quaternization pathway described in Section 1. The formation of pyridinium salts increases molecular weight and introduces ionic character, leading to increased viscosity and eventual solidification. The color change is due to the formation of extended conjugated systems in the oligomeric/polymeric material. The material is no longer suitable for use.
Q2: The material is only slightly yellow. Can I still use it? A: A slight yellow tint can be an early indicator of minor decomposition. While it might be usable for some robust applications, its purity is compromised. We strongly recommend performing an analytical quality control check (see Section 4) before use in any sensitive or stoichiometric reaction. For critical applications like GMP synthesis or catalyst development, using only fresh, colorless to very pale yellow material is advised.
Q3: How can I quickly assess the purity of my material before starting my experiment? A: The most reliable methods are ¹H NMR, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
¹H NMR (in CDCl₃): Look for the characteristic singlet of the -CH₂Br protons. The appearance of new, broad peaks, especially in the aromatic and benzylic regions, indicates the formation of pyridinium species.
-
GC-FID/MS: A pure sample will show a single major peak. The presence of multiple, later-eluting peaks or a broad, unresolved hump suggests oligomerization.[12]
-
HPLC-UV: Similar to GC, decomposition will manifest as additional peaks, often with different UV absorption profiles.[12]
Q4: I have to run a reaction in a protic solvent like ethanol. Will my material decompose instantly? A: Protic solvents, especially if not perfectly dry, can facilitate decomposition. To minimize this:
-
Ensure your solvent is anhydrous.
-
Cool the reaction mixture to 0 °C or below before adding the this compound.
-
Add the reagent last, just before initiating the reaction.
-
Keep the reaction time as short as possible.
-
Work under an inert atmosphere to exclude moisture.
Q5: Can I "purify" a partially decomposed sample? A: Purification is generally not recommended and is often impractical. The decomposition products (pyridinium salts/oligomers) are often difficult to separate from the starting material due to similar polarities and potential solubility issues. The process itself (e.g., heating during distillation or exposure to silica gel) can accelerate further decomposition. The most cost-effective and scientifically sound approach is to discard the degraded material and procure a fresh batch.
Section 4: Analytical Methods for Quality Control
A validated analytical method is crucial for ensuring the quality of this compound before use. Here is a representative GC protocol for purity assessment.
Experimental Protocol: Gas Chromatography (GC) Purity Analysis
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).[12]
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity, volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min
-
Ramp: 20 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 min
-
-
-
Data Analysis: A pure sample should yield a single, sharp peak at a characteristic retention time. Purity is calculated based on the area percent of the main peak. The presence of broader peaks at longer retention times is indicative of decomposition products.
Quality Control Workflow
Caption: Decision workflow for quality control of this compound.
References
- Benchchem. Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
- Thermo Fisher Scientific.
- ECHEMI. 3-Bromo-2-methoxy-4-methylpyridine SDS.
- Tokyo Chemical Industry.
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet: 5-Bromo-3-methyl-2-(methylamino)pyridine.
- Jubilant Ingrevia.
- Zhang, Y. et al. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC, NIH.
- Yau, H. M. et al. Menschutkin reaction of the benzyl bromide 3 with pyridine.
- Japan Enviroment Agency. Analytical Methods.
- Abramovitch, R. A., & Giam, C. S. PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Canadian Science Publishing.
- Google Patents. Preparation method of 2-methyl-3-bromopyridine.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
- Sokolenko, V. A., & Svirskaya, N. M. Quaternization of pyridines with haloadamantanes. OSTI.GOV.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Khan Academy.
- Google Patents. Preparation method of 2-methyl-3-bromopyridine.
- Master Organic Chemistry.
- Royal Society of Chemistry. Analytical Methods Journal.
- D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157.
- Wang, Z. et al. (2023). Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity. Journal of Medicinal Chemistry.
- Boucher, M. et al. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-2-methylpyridine
Welcome to the technical support guide for the synthesis of 3-(Bromomethyl)-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical pyridine-based building block. The synthesis, while conceptually straightforward, is often plagued by challenges related to selectivity, yield, and product stability. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
The primary synthetic route involves the free-radical bromination of 2,3-dimethylpyridine (2,3-lutidine), most commonly via the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).[1][2] Success hinges on carefully controlling the reaction parameters to favor the formation of the desired benzylic radical at the 3-position over competing pathways.
Core Synthesis and Competing Pathways
The diagram below illustrates the desired reaction alongside the most common side products encountered during the free-radical bromination of 2,3-lutidine. Understanding these competing reactions is the first step toward optimization.
Caption: Desired synthesis pathway and common competing side reactions.
Troubleshooting Guide
This section addresses specific experimental failures. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is consistently low, or the reaction fails to proceed. What are the likely causes?
A1: Low or no conversion is a common issue often traced back to the radical initiation step. The free-radical chain reaction must be effectively initiated and propagated.
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Cause 1: Inactive Radical Initiator. Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) can degrade over time. BPO is peroxide-based and can be particularly unstable.
-
Solution: Use a fresh bottle of the initiator or recrystallize the old batch. Ensure proper storage conditions (cool and dark).
-
-
Cause 2: Impure N-Bromosuccinimide (NBS). NBS can contain residual bromine or succinimide. While a trace amount of Br₂ is necessary to sustain the radical chain, excess Br₂ can lead to competitive electrophilic reactions, and excess succinimide can inhibit the reaction.[3] Impure NBS may also contain moisture, which can quench radical intermediates.
-
Solution: Recrystallize the NBS from hot water before use.[2] The purified NBS should be a pure white crystalline solid.
-
-
Cause 3: Insufficient Initiation Energy. If using photo-initiation, the light source may be too weak or of the incorrect wavelength to cause homolytic cleavage of Br₂.
-
Solution: Ensure a suitable UV lamp is used and positioned close to the reaction vessel. Alternatively, switch to a chemical initiator like AIBN, which is often more reliable and reproducible.
-
-
Cause 4: Presence of Radical Inhibitors. Oxygen from the air is a potent radical inhibitor. Other contaminants in the solvent or on the glassware (e.g., antioxidants) can also terminate the chain reaction.
-
Solution: Thoroughly degas the solvent before use by bubbling nitrogen or argon through it. Assemble the reaction under an inert atmosphere (N₂ or Ar) and ensure all glassware is scrupulously clean and dry.
-
Q2: My crude product contains significant amounts of impurities, especially the 2-(bromomethyl) isomer and dibrominated products. How can I improve selectivity?
A2: This is the central challenge of this synthesis. Selectivity for the 3-methyl position is kinetically favored but not absolute. The formation of isomers and di-substituted products is a direct result of reaction conditions that are too harsh or non-optimized.
-
Cause 1: High Reaction Temperature. While heat is needed for initiation, excessively high temperatures (e.g., aggressive reflux) provide enough energy to overcome the activation barrier for the less-favored 2-benzylic radical formation, reducing selectivity.
-
Solution: Maintain a gentle reflux. If using a high-boiling solvent, consider lowering the temperature and compensating with a slightly higher initiator concentration or by adding the initiator in portions over time.
-
-
Cause 2: Incorrect Stoichiometry. Using a large excess of NBS (>1.2 equivalents) significantly increases the probability of a second bromination event, leading to dibrominated products.
-
Solution: Use NBS in a controlled stoichiometry, typically 1.05 to 1.1 equivalents relative to 2,3-lutidine. A slight excess ensures full conversion of the starting material without promoting over-bromination.
-
-
Cause 3: High Concentration of Bromine. The key to the Wohl-Ziegler reaction's selectivity is maintaining a very low, steady-state concentration of Br₂.[3] If the concentration of Br₂ becomes too high, non-selective radical reactions and even electrophilic aromatic substitution can occur.
-
Solution: This reinforces the importance of using pure, recrystallized NBS. Do not add elemental bromine to "kick-start" the reaction. Ensure the reaction is well-stirred to prevent localized high concentrations of reagents.
-
Q3: I have difficulty isolating and purifying the final product. It seems to be an unstable oil.
A3: this compound is indeed known to be an unstable oil that can degrade upon exposure to air, light, or silica gel during chromatography.
-
Cause 1: Decomposition on Silica Gel. The basic nitrogen of the pyridine ring can interact strongly with the acidic surface of silica gel, leading to product decomposition during column chromatography.
-
Solution 1: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v in the eluent).
-
Solution 2 (Recommended): Avoid chromatography altogether by converting the crude product directly into its hydrobromide (HBr) salt.[4][5] The salt is typically a stable, crystalline solid that can be easily purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free base can be regenerated later by treatment with a mild base if required.[6]
-
-
Cause 2: Thermal Decomposition. The product is a benzylic bromide, which can be sensitive to heat. Distillation is often not a viable purification method as it can lead to decomposition and polymerization.
-
Solution: Remove the solvent under reduced pressure at low temperatures (e.g., <40 °C). If purification of the free base is required, use methods that avoid high heat.
-
Q4: My purified product degrades during storage. How can I ensure its long-term stability?
A4: As a reactive benzylic halide, the free base form of the product is inherently prone to self-alkylation (polymerization) or hydrolysis if exposed to moisture.
-
Solution: For long-term storage, the product should be converted to its hydrobromide salt, which is significantly more stable.[7] Store the salt in a tightly sealed container in a freezer (-20 °C), protected from light and moisture. If the free base is required, it should be used immediately after preparation or purification.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The most widely adopted and reliable method is the Wohl-Ziegler free-radical bromination of 2,3-dimethylpyridine using N-Bromosuccinimide (NBS) and AIBN as a chemical initiator in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative like chlorobenzene.[2] For scalability, careful control of temperature and portion-wise addition of the initiator are critical to manage the exothermicity of the reaction.
Q2: How can I analytically monitor the reaction progress and determine product purity?
A2: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): Useful for qualitative monitoring of the consumption of the starting material (2,3-lutidine).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are excellent for quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, desired product, and major impurities.[8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool. It allows for unambiguous structural confirmation and purity assessment. The bromomethyl (-CH₂Br) protons of the desired product will have a characteristic singlet peak around 4.5-4.8 ppm, distinct from the methyl protons of the starting material (~2.5 ppm) and the isomeric impurity.
Q3: What are the most critical safety precautions when running this reaction?
A3: Safety is paramount.
-
Reagents: N-Bromosuccinimide is an irritant. Brominated pyridines are potentially toxic and irritating to the skin, eyes, and respiratory system.[9]
-
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally harmful. Safer alternatives like chlorobenzene or acetonitrile should be considered. All solvents used are flammable.[10]
-
Procedures: Always conduct the reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Take precautions against static discharge, especially when working with flammable solvents.[13]
Experimental Protocols & Data
Protocol 1: Standard Wohl-Ziegler Bromination
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dimethylpyridine (1.0 eq.).
-
Add anhydrous carbon tetrachloride (CCl₄) as the solvent.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) and Azobisisobutyronitrile (AIBN) (0.05 eq.).
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Wash the combined filtrate with aqueous sodium thiosulfate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Protocol 2: Optimized Protocol for Enhanced Selectivity and Stability
-
To a three-neck flask under a nitrogen atmosphere, add 2,3-dimethylpyridine (1.0 eq.) and chlorobenzene.
-
Add recrystallized NBS (1.05 eq.).
-
Heat the mixture to 80 °C.
-
Separately, dissolve AIBN (0.03 eq.) in a small amount of chlorobenzene. Add this initiator solution to the reaction mixture portion-wise over 2 hours using a syringe pump.
-
Stir at 80 °C for an additional 3 hours after the addition is complete.
-
Cool the reaction to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure at <40 °C.
-
Dissolve the crude oil in diethyl ether and cool in an ice bath. Bubble dry HBr gas through the solution (or add a solution of HBr in ether) until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrobromide as a stable, crystalline solid.
Data Summary: Comparison of Protocols
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Brominating Agent | NBS (1.1 eq.) | Recrystallized NBS (1.05 eq.) | Purer NBS and tighter stoichiometry reduce side reactions.[2] |
| Solvent | Carbon Tetrachloride (CCl₄) | Chlorobenzene | Improved safety profile; avoids carcinogenic CCl₄. |
| Initiator | AIBN (0.05 eq., all at once) | AIBN (0.03 eq., portion-wise) | Controlled addition maintains a steady radical concentration, improving selectivity. |
| Temperature | Reflux (~77 °C) | 80 °C (controlled) | Precise temperature control prevents overheating and reduces isomer formation. |
| Workup/Purification | Aqueous wash, concentration | Conversion to HBr salt | Salt formation yields a stable solid, simplifying purification and improving shelf-life.[4][7] |
| Expected Yield | 50-65% (crude oil) | 70-85% (isolated salt) | Improved control and stability lead to higher isolated yields. |
| Expected Purity | Moderate (isomers present) | High (>95% after recrystallization) | Salt recrystallization is highly effective for purification. |
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
3-Bromo-2-(bromomethyl)pyridine . Pipzine Chemicals. [Link]
-
The Bromination of Lutidines . ResearchGate. [Link]
-
Support information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons . MDPI. [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
- CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
3-Bromopyridine Safety Data Sheet . Jubilant Ingrevia. [Link]
-
Preparation method of 2-methyl-3-bromopyridine . Patsnap. [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry . Nanjing Suru Chemical Co., Ltd. [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]
-
Bromination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
For each compound, predict the major product of free-radical bromination . Pearson. [Link]
-
N-Bromosuccinimide . Wikipedia. [Link]
-
Predict the Products of Radical Bromination . YouTube. [Link]
-
NBS (n-bromosuccinimide) reaction mechanism for allylic bromination . YouTube. [Link]
-
N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]
-
3-Bromo-2-methylpyridine . PubChem. [Link]
-
Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide . ResearchGate. [Link]
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- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound 76915-53-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting low yield in Suzuki coupling of 3-(Bromomethyl)-2-methylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the Suzuki coupling of 3-(bromomethyl)-2-methylpyridine, a substrate known for its unique reactivity and potential for side reactions. This guide provides in-depth technical advice in a question-and-answer format to directly address specific issues encountered during your experiments.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can be frustrating. This section is designed to help you diagnose and resolve common issues. The table below provides a quick overview of potential problems and their solutions, followed by a more detailed Q&A section.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Inefficient Oxidative Addition3. Poor Transmetalation4. Incorrect Base or Solvent | 1. Use a pre-formed Pd(0) catalyst or ensure in-situ reduction of a Pd(II) precatalyst.2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).3. Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and consider adding water to the solvent system.4. Screen different solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water. |
| Significant Dehalogenation (Bromine replaced by Hydrogen) | 1. Presence of a Palladium-Hydride (Pd-H) Species2. Sub-optimal Ligand or Base | 1. Rigorously degas all reagents and solvents. Avoid using alcohol as a solvent.2. Use bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. Switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[1] |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of Oxygen2. Use of a Pd(II) Precatalyst without complete reduction | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure complete in-situ reduction of Pd(II) to Pd(0).[2][3] |
| Boronic Acid Decomposition (Protodeboronation) | 1. Harsh Basic Conditions2. Elevated Temperatures | 1. Use milder bases like KF or K₂CO₃.2. Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[4] |
| Complex Reaction Mixture with Multiple Unidentified Spots | 1. Substrate Instability2. Catalyst Degradation | 1. This compound can be unstable; use fresh or properly stored material. Consider the stability of the boronic acid as well.2. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[5] Use ligands that can prevent this coordination or use a higher catalyst loading. |
Detailed Troubleshooting Q&A
Q1: My reaction with this compound is not yielding any of the desired product. What is the most likely cause and how can I fix it?
A1: A complete lack of product formation in a Suzuki coupling with a benzylic halide like this compound often points to a fundamental issue with the catalytic cycle. The most common culprits are an inactive catalyst or inefficient oxidative addition.
-
Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced to Pd(0) in situ. If this reduction is inefficient, the catalytic cycle will not initiate. To remedy this, you can switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, ensure your reaction conditions are suitable for the reduction of the Pd(II) precatalyst.[4] Rigorous degassing of your solvents and reaction mixture is crucial to prevent oxidation of the active Pd(0) catalyst.[5]
-
Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the organic halide to the Pd(0) center.[6] While benzylic bromides are generally reactive, the electronic properties of the pyridine ring can influence this step. To promote oxidative addition, consider using more electron-rich and sterically bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[1][7] These ligands help to stabilize the palladium center and facilitate the reaction with the halide.[5]
Q2: I am observing a significant amount of 2-methylpyridine in my crude reaction mixture, indicating dehalogenation. What causes this and how can I prevent it?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings, especially with electron-deficient or heteroaromatic halides.[1][8] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which then undergoes reductive elimination with the organic group to yield the dehalogenated product.[1]
To minimize dehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-donating ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[1] Consider screening ligands like SPhos, XPhos, or RuPhos.[5]
-
Base Optimization: The base can be a source of the hydride for the Pd-H species. Strong alkoxide bases should be avoided. Instead, try weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
-
Solvent Choice: Solvents like alcohols can also act as a hydride source.[2] It is advisable to use aprotic solvents such as 1,4-dioxane, toluene, or THF. While a small amount of water is often beneficial for the transmetalation step, excessive water can also lead to dehalogenation.[1]
-
Inert Atmosphere: As with the main reaction, maintaining a strictly inert atmosphere is crucial to prevent side reactions that can lead to the formation of Pd-H species.
Q3: My main byproduct is the homocoupling of my boronic acid. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[2][3] This occurs when Pd(II) species, which can be present from an incompletely reduced precatalyst or from oxidation of Pd(0), react with two equivalents of the boronic acid.[2][9]
To prevent homocoupling:
-
Rigorous Degassing: The most effective way to minimize homocoupling is to ensure your reaction is free of oxygen. This can be achieved by thoroughly degassing your solvents and reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[5]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the amount of Pd(II) species present in the reaction mixture. If you are using a Pd(II) precatalyst, ensure the conditions are optimized for its complete reduction to Pd(0).
Q4: I suspect my boronic acid is decomposing under the reaction conditions. What are the signs and what can I do about it?
A4: Boronic acids, especially heteroaromatic ones, can be unstable under the basic and sometimes high-temperature conditions of a Suzuki coupling.[4] The primary decomposition pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5]
To address boronic acid instability:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[4] Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, you can convert your boronic acid into a more stable derivative. Pinacol boronic esters (BPin) and trifluoroborate salts are significantly more resistant to decomposition.[4][10] MIDA boronates are another excellent option for their high stability.[11]
-
Control the Temperature: Higher temperatures can also promote decomposition.[4] Try running the reaction at a lower temperature for a longer period.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this type of reaction?
A: For challenging substrates like this compound, a higher catalyst loading of 1-5 mol% of the palladium source is often a good starting point.[5] If you observe catalyst deactivation, you may need to increase the loading further. However, it is always best to start with a lower loading and optimize from there to minimize cost and potential side reactions.
Q: Is water necessary for the Suzuki coupling of this compound?
A: While not always strictly necessary, the presence of a small amount of water in an organic solvent (e.g., 1,4-dioxane/water 4:1) can be beneficial.[12] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[4] However, excessive water can promote dehalogenation and protodeboronation, so the amount should be carefully controlled.[1]
Q: How do I properly degas my reaction mixture?
A: There are two common methods for degassing:
-
Inert Gas Sparging: Bubble a stream of an inert gas (argon or nitrogen) through your solvent and the final reaction mixture for 15-30 minutes.[1]
-
Freeze-Pump-Thaw: This is a more rigorous method. Freeze the reaction mixture using liquid nitrogen, apply a vacuum to remove gases, and then thaw the mixture. This cycle should be repeated at least three times.[1]
Q: What is a good general-purpose starting condition for optimizing the Suzuki coupling of this compound?
A: A robust starting point for optimization would be:
-
Palladium Source: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Temperature: 100 °C
-
Atmosphere: Argon or Nitrogen
From here, you can systematically vary the ligand, base, solvent, and temperature to improve your yield.
Visualizing the Suzuki Coupling and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yields in this specific Suzuki reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(23), 9198–9207. Available from: [Link]
-
Boron Molecular. Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids. Available from: [Link]
-
Caddick, S., & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 34(10), 862–873. Available from: [Link]
-
Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available from: [Link]
-
Bandgar, B. P., Patil, S. A., & Gacche, R. N. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. Tetrahedron Letters, 45(42), 7991–7994. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(23), 9198-9207. Available from: [Link]
-
Bandgar, B. P., Patil, S. A., & Gacche, R. N. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Tetrahedron Letters, 45(42), 7991-7994. Available from: [Link]
-
Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12356. Available from: [Link]
-
Li, W., & Nelson, D. P. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(20), 4533-4536. Available from: [Link]
-
Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12356. Available from: [Link]
-
Wallace, D. J., & Chen, C. Y. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 51(41), 5449-5451. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. Available from: [Link]
-
Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6442-6443. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]
-
Oshima, K., & Yorimitsu, H. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35640-35644. Available from: [Link]
-
ResearchGate. (2018). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
-
Cetinkaya, B., & Ozdemir, I. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(6), 4636-4648. Available from: [Link]
-
Chen, H. M., & Liu, S. T. (2007). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Journal of Organometallic Chemistry, 692(1-3), 421-427. Available from: [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available from: [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 224. Available from: [Link]
-
ResearchGate. (2011). Suzuki coupling of heteroaryl halides with aryl boronic acids. Available from: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available from: [Link]
-
Reeve, J. E., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4343-4349. Available from: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available from: [Link]
-
Felpin, F. X., & Fouquet, E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. Available from: [Link]
-
Anderson, D. R., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 543-546. Available from: [Link]
- Google Patents. (2016). Purification method of pyridine and pyridine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(Bromomethyl)-2-methylpyridine
This guide provides in-depth troubleshooting and practical solutions for the purification of 3-(Bromomethyl)-2-methylpyridine, a critical intermediate in pharmaceutical synthesis. Given its reactivity, successful purification requires a clear understanding of the potential impurities and the chemical principles behind each purification step. This document is designed for chemistry professionals engaged in process development and research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.
Question 1: After my aqueous workup, TLC and ¹H NMR analysis still show multiple impurities. What went wrong?
Answer: An incomplete or non-optimal aqueous workup is the most common reason for persistent impurities. Crude this compound, typically synthesized via radical bromination of 2,3-dimethylpyridine with N-bromosuccinimide (NBS), contains a predictable set of byproducts.[1][2][3]
-
Probable Cause 1: Acidic Impurities. The reaction generates HBr, and the byproduct from NBS is succinimide, both of which are acidic. If your organic layer was not washed with a mild base, these can remain.
-
Probable Cause 2: Unreacted NBS. Residual NBS can complicate downstream steps and analysis. A wash with a mild reducing agent can quench it.
-
Probable Cause 3: Hydrolysis. this compound is a reactive benzylic bromide susceptible to hydrolysis, especially under basic conditions or during prolonged contact with water, forming (2-methylpyridin-3-yl)methanol.
Solution Workflow:
-
Dilute and Cool: After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and cool it in an ice bath.
-
Base Wash: Wash the organic layer sequentially with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then sodium thiosulfate (Na₂S₂O₃). The bicarbonate wash neutralizes HBr and removes succinimide, while the thiosulfate quenches any remaining bromine or NBS.[4]
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to break any emulsions and remove the bulk of the water from the organic phase.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to prevent thermal degradation.
Question 2: My isolated product is a dark, viscous oil that refuses to crystallize. How can I purify it?
Answer: The free base of this compound can exist as a low-melting solid or an oil, and impurities will further depress the melting point, preventing crystallization.
-
Probable Cause 1: Oily Byproducts. Over-bromination can lead to the formation of 3-(dibromomethyl)-2-methylpyridine, which is often an oil and can inhibit crystallization of the desired product.[5]
-
Probable Cause 2: Residual Solvent. Incomplete removal of the reaction solvent (e.g., CCl₄, which is now largely phased out, or acetonitrile) will result in an oil.[3]
-
Probable Cause 3: Self-Alkylation. As a reactive molecule with both a nucleophilic pyridine nitrogen and an electrophilic bromomethyl group, the compound can slowly react with itself, especially upon heating, to form pyridinium salts, which are typically oily oligomers.[6]
Recommended Solutions:
-
Flash Column Chromatography: This is the most effective method for purifying oily products and separating closely related impurities.[4][7] A typical system involves silica gel with a non-polar eluent gradient, such as Hexane/Ethyl Acetate. See the detailed protocol below.
-
Conversion to the Hydrobromide Salt: If the free base is intended for long-term storage or if crystallization is desired for purification, converting it to its hydrobromide salt is an excellent strategy. The salt is typically a stable, crystalline solid that is easier to handle and purify by recrystallization.[8][9] To do this, dissolve the crude oil in a minimal amount of a dry, non-polar solvent like diethyl ether and bubble dry HBr gas through it, or add a solution of HBr in acetic acid dropwise until precipitation is complete.
Question 3: My product appears to be decomposing on the silica gel column. How can I prevent this?
Answer: this compound is sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or hydrolysis if trace water is present.
Solutions:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N). The base neutralizes the acidic sites on the silica surface, minimizing degradation of the acid-sensitive product.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions in advance and elute the compound as rapidly as possible while maintaining good separation (i.e., "flash" chromatography).[10]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that activity grades of alumina can vary, and it may require some methods development.
Frequently Asked Questions (FAQs)
-
Q: What are the primary impurities I should expect in my crude this compound?
-
A: The main impurities stem from the starting materials and side reactions of the benzylic bromination process.[1][3][5] These include:
-
Unreacted Starting Material: 2,3-dimethylpyridine.
-
Over-brominated Product: 3-(Dibromomethyl)-2-methylpyridine.
-
Positional Isomers: Bromination at the 2-methyl position, though less favorable.
-
Ring Bromination Products: While radical bromination favors the benzylic position, some electrophilic aromatic substitution on the pyridine ring can occur, especially if Lewis acids are inadvertently generated.[11][12]
-
Hydrolysis Product: (2-methylpyridin-3-yl)methanol from exposure to water.[6]
-
NBS Byproduct: Succinimide.
-
-
-
Q: How should I properly store purified this compound?
-
A: Due to its reactivity, proper storage is crucial. The purified compound (especially the free base) should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (0-4°C), and protected from light.[13] Storing it as the more stable hydrobromide salt is recommended for long-term storage.
-
-
Q: What is the best way to monitor the purification process?
-
A: Thin-Layer Chromatography (TLC) is the ideal technique. Use silica gel plates and an eluent system that gives good separation (Rf of the product between 0.3-0.4), such as 4:1 Hexane:Ethyl Acetate. Visualize spots using a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain, which will react with the pyridine ring and other functional groups.
-
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Safety Precaution: this compound is a lachrymator and a potential mutagen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Flash Column Chromatography of Crude Free Base
This protocol is ideal for purifying oily crude product or for separating closely related impurities.
-
Prepare the Slurry: In a beaker, add 100 g of silica gel to 300 mL of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 2 mL of triethylamine (Et₃N) to the slurry and stir for 5 minutes to neutralize the silica.
-
Pack the Column: Pack a glass chromatography column with the prepared silica slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Load the Sample: Dissolve the crude oil (~2-3 g) in a minimal amount of dichloromethane (DCM). To this solution, add ~5 g of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this dry-loaded sample onto the top of the packed column.
-
Elute the Column: Carefully add the eluent to the column and apply positive pressure. Begin eluting with 95:5 Hexane:EtOAc, collecting fractions and monitoring them by TLC. Gradually increase the eluent polarity (e.g., to 90:10 or 85:15 Hexane:EtOAc) to elute the product.
-
Combine and Concentrate: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.[10]
Protocol 2: Recrystallization of this compound Hydrobromide
This protocol is effective if the product has been isolated as its HBr salt and contains solid impurities.
-
Choose a Solvent System: A common solvent system for pyridinium salts is a mixture of a polar solvent in which the salt is soluble when hot (e.g., isopropanol or ethanol) and a non-polar co-solvent in which it is insoluble when cold (e.g., diethyl ether or ethyl acetate).
-
Dissolve the Crude Salt: Place the crude HBr salt in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Use a hot plate and stir bar.
-
Decolorize (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[14]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallize: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize recovery. If crystals do not form, add the anti-solvent (diethyl ether) dropwise until persistent cloudiness is observed, then heat until clear and cool again.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.
Data Summary
| Purification Method | Impurities Removed Effectively | Notes |
| Aqueous Workup | Acidic byproducts (HBr), succinimide, water-soluble salts. | Essential first step; will not remove organic byproducts. |
| Recrystallization | Insoluble particulates, impurities with different solubility profiles. | Only suitable for solid materials (like the HBr salt).[14] |
| Column Chromatography | Over-brominated products, starting material, isomers, most organic byproducts. | Most powerful technique for complex mixtures or oily products.[10] |
References
-
Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine. Retrieved from [Link]
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. Retrieved from [Link]
-
Barner-Kowollik, C., et al. (n.d.). Supporting Information: Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. Retrieved from [Link]
- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
- Google Patents. (2015). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Gafney, L., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Chemistry, 7(3), 54. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine - Eureka. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-2-methoxypyridine. Retrieved from [Link]
-
Semantic Scholar. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5158. Retrieved from [Link]
-
ResearchGate. (2013). How to convert 2-bromomethyl pyridine into 2-pyridine methanol?. Retrieved from [Link]
-
ResearchGate. (2016). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. scientificupdate.com [scientificupdate.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound 76915-53-2 [sigmaaldrich.com]
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- 11. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 12. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. echemi.com [echemi.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Pyyridine Derivatives
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing pyridine derivatives. The content is designed for researchers, scientists, and drug development professionals seeking to improve the resolution and accuracy of their chromatographic separations.
Introduction: Why Do Pyridine Derivatives Tailing?
Pyridine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. In reversed-phase chromatography, which often utilizes silica-based stationary phases, this basicity leads to undesirable interactions with residual silanol groups (Si-OH) on the silica surface. These interactions, primarily strong hydrogen bonding and ion-exchange, result in a non-ideal chromatographic peak shape, characterized by a "tail." This guide will walk you through the causes and, more importantly, the solutions to this pervasive issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing with my pyridine-containing analyte on a C18 column. What is the most likely cause?
The most probable cause is the interaction between the basic nitrogen atom of your pyridine derivative and acidic silanol groups on the silica backbone of the C18 column. Even with end-capping, some residual silanol groups remain accessible and can lead to strong, non-specific binding, which causes the observed peak tailing.
Visualizing the Problem:
Caption: Interaction of a pyridine derivative with an acidic silanol group.
Q2: How can I quickly improve the peak shape of my pyridine derivative without changing the column?
The most direct approach is to modify your mobile phase. You have two primary strategies: adjusting the pH or adding a competitive base.
-
pH Adjustment:
-
Low pH (e.g., 2.5-3.5): By adding an acid like formic acid or trifluoroacetic acid (TFA), you protonate the pyridine nitrogen, forming a pyridinium ion. This also suppresses the ionization of the acidic silanol groups, reducing the strong ion-exchange interactions. However, be aware that very strong ion-pairing agents like TFA can be difficult to remove from the column and may suppress MS signals.
-
High pH (e.g., 9-10): Using a buffer like ammonium bicarbonate or working with a hybrid silica column that is stable at high pH will deprotonate the silanol groups, making them less interactive. This approach is often very effective for basic compounds.
-
-
Adding a Competitive Base (e.g., Triethylamine - TEA):
-
TEA is a small, basic molecule that acts as a "silanol blocker." It preferentially interacts with the active silanol sites, effectively shielding your pyridine analyte from these problematic interactions. A typical starting concentration is 0.1% (v/v) in the mobile phase.
-
Experimental Protocol: Mobile Phase Additive Study
-
Prepare Stock Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase C: 0.1% Triethylamine in Water (adjust pH to desired level with formic acid)
-
Mobile Phase D: 0.1% Triethylamine in Acetonitrile
-
-
Initial Run: Perform an injection using a gradient with Mobile Phases A and B. Note the tailing factor and retention time.
-
Additive Run: Equilibrate the column with a mobile phase containing TEA (e.g., by mixing A and C). Then, perform an injection using a gradient with Mobile Phases C and D.
-
Compare Results: Analyze the chromatograms for improvements in peak shape (a tailing factor closer to 1.0), changes in retention time, and resolution.
Q3: I've tried mobile phase additives, but the tailing is still unacceptable. What kind of column should I use for pyridine derivatives?
If mobile phase optimization is insufficient, selecting a more inert stationary phase is the next logical step. Modern columns offer several technologies designed to minimize silanol interactions.
| Column Type | Mechanism of Action | Advantages | Disadvantages |
| High-Purity, End-Capped Silica | Uses silica with very low metal content and advanced end-capping to cover most silanol groups. | Good general-purpose columns, widely available. | May still exhibit some tailing with very basic compounds. |
| Hybrid Silica (e.g., BEH, XBridge) | A portion of the silica backbone is replaced with organic groups, reducing the number of available silanols. | Excellent peak shape for bases, stable at high pH. | Can have different selectivity compared to pure silica columns. |
| Polymer-Based (e.g., Polystyrene-Divinylbenzene) | The stationary phase is an organic polymer with no silanol groups. | No silanol interactions, stable over a wide pH range. | Lower efficiency and mechanical strength compared to silica. |
| Superficially Porous Particles (SPP) / Core-Shell | Solid core with a porous outer layer, leading to higher efficiency and less peak broadening. | High efficiency, can improve peak shape due to faster mass transfer. | Higher backpressure than fully porous particles of the same size. |
Recommendation: For robust methods with challenging pyridine derivatives, a column with a hybrid silica backbone is often the most effective choice due to its inertness and high pH stability.
Q4: Can my sample solvent affect peak shape?
Absolutely. Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion, including tailing and fronting.
Best Practice: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent. If your sample is dissolved in a strong organic solvent (e.g., 100% Acetonitrile) and your initial mobile phase is highly aqueous (e.g., 95% water), the sample may not properly focus on the head of the column, leading to a distorted peak.
Troubleshooting Workflow for Peak Tailing:
Caption: A systematic approach to troubleshooting peak tailing.
References
Technical Support Center: Synthesis of 3-(Bromomethyl)-2-methylpyridine
Welcome to our dedicated technical support center for the synthesis of 3-(Bromomethyl)-2-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this critical building block. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this reaction and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing this compound is through the free-radical bromination of 2,3-dimethylpyridine (also known as 2,3-lutidine). This reaction, a classic example of a Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group at the 3-position of the pyridine ring.[1][2][3] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiated by light.[3][4]
Q2: What are the primary by-products I should expect in this synthesis?
Several by-products can form during the synthesis of this compound. Awareness of these potential impurities is crucial for developing effective purification strategies. The most common by-products include:
-
Over-brominated products: These are species where more than one hydrogen on the methyl group has been substituted by bromine, leading to the formation of 3-(Dibromomethyl)-2-methylpyridine and 3-(Tribromomethyl)-2-methylpyridine.[5]
-
Ring-brominated isomers: Electrophilic aromatic substitution can occur on the pyridine ring, resulting in isomers such as 5-Bromo-2,3-dimethylpyridine. The formation of these by-products is influenced by the reaction conditions and the presence of acidic species.[6][7][8]
-
Isomeric bromomethylpyridines: Although the methyl group at the 3-position is generally more susceptible to radical bromination in this substrate, some bromination may occur at the 2-methyl group, yielding 2-(Bromomethyl)-3-methylpyridine.
-
Succinimide: This is a direct by-product from the reduction of NBS and is typically a solid that can be filtered from the reaction mixture.[1]
-
Polymeric materials and tar: These can result from uncontrolled, highly exothermic reactions.[5]
Q3: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this reaction?
NBS is the preferred reagent for benzylic brominations for several key reasons that contribute to higher selectivity and yield of the desired monobrominated product.[4][9] The primary advantage of NBS is its ability to maintain a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[2][9] This is crucial because high concentrations of Br₂ can lead to undesirable side reactions, such as electrophilic addition to any potential double bonds or further bromination of the pyridine ring.[9] The Wohl-Ziegler reaction mechanism, as proposed by Goldfinger, highlights that NBS acts as a bromine source by reacting with HBr (a by-product of the substitution reaction) to regenerate Br₂.[1][10] This elegant mechanism ensures that the brominating agent is present in sufficient quantity to sustain the radical chain reaction without accumulating to levels that promote side reactions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Monobrominated Product
Q: My reaction is resulting in a low yield of this compound, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the yield?
A: A low yield of the desired product with recovery of the starting material often points to issues with the initiation or propagation of the radical chain reaction. Here are the causal factors and recommended solutions:
-
Inefficient Radical Initiation:
-
Cause: The radical initiator (AIBN or benzoyl peroxide) may have degraded due to improper storage or may not have been used in a sufficient amount. Light-initiated reactions may fail due to an inadequate light source or an opaque reaction vessel.
-
Solution: Use a fresh batch of the radical initiator and ensure it is added in the appropriate catalytic amount (typically 1-5 mol%). For photochemical reactions, use a high-intensity lamp and a vessel made of a material transparent to the required wavelength of light.[11]
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low for the chosen initiator to decompose at an effective rate. For instance, AIBN requires temperatures around 80-100 °C for efficient decomposition.
-
Solution: Ensure the reaction is heated to the appropriate temperature for the initiator being used. Monitor the reaction temperature closely, as the reaction can be exothermic.[5]
-
-
Presence of Radical Inhibitors:
-
Cause: The starting material or solvent may contain impurities that act as radical scavengers, quenching the chain reaction.
-
Solution: Use purified starting materials and anhydrous, peroxide-free solvents. Distilling the solvent prior to use can remove potential inhibitors.
-
Problem 2: Significant Formation of Over-Brominated By-products
Q: My product mixture contains a high proportion of 3-(Dibromomethyl)- and 3-(Tribromomethyl)-2-methylpyridine. How can I suppress this over-bromination?
A: The formation of multiply brominated products is a common issue and is directly related to the stoichiometry of the brominating agent and the reaction time.
-
Incorrect Stoichiometry:
-
Cause: Using more than one equivalent of NBS will inevitably lead to over-bromination as the monobrominated product is also susceptible to further radical bromination.[5]
-
Solution: Carefully control the stoichiometry. Use a molar ratio of 2,3-dimethylpyridine to NBS of 1:1 or slightly less than 1 equivalent of NBS (e.g., 0.95 eq) to ensure all the brominating agent is consumed before significant over-bromination can occur.[5]
-
-
Prolonged Reaction Time:
-
Cause: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slower, subsequent bromination of the desired product.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Problem 3: Presence of Ring-Brominated Impurities
Q: I am observing the formation of brominated by-products on the pyridine ring. What causes this and how can it be prevented?
A: Ring bromination is an electrophilic aromatic substitution reaction and competes with the desired radical pathway. Its occurrence is typically promoted by the presence of acidic conditions and an excess of molecular bromine.
-
Acid-Catalyzed Bromination:
-
Cause: The hydrogen bromide (HBr) generated during the radical substitution can protonate the pyridine ring, making it more susceptible to electrophilic attack. High concentrations of Br₂ can also lead to electrophilic bromination.
-
Solution: The use of NBS is designed to keep the concentrations of HBr and Br₂ low.[9] However, if ring bromination is still an issue, consider adding a non-nucleophilic base, such as calcium carbonate, to the reaction mixture to scavenge any excess acid that may form.
-
-
Reaction Conditions:
-
Cause: High temperatures can sometimes favor electrophilic aromatic substitution over the radical pathway.
-
Solution: Conduct the reaction at the lowest effective temperature that allows for efficient radical initiation.
-
Problem 4: Uncontrolled Exothermic Reaction and Tar Formation
Q: My reaction became very vigorous and produced a significant amount of dark, tarry material. What went wrong and how can I avoid this?
A: An uncontrolled exotherm is a sign of a runaway reaction, which often leads to polymerization and decomposition of reagents and products.
-
Rapid Initiation:
-
Cause: Adding the radical initiator to a solution that is already at a high temperature can cause a very rapid, almost explosive, initiation of the reaction.
-
Solution: Add the initiator at room temperature and then gradually heat the reaction mixture to the desired temperature. This allows for a more controlled initiation and a steady rate of reaction.
-
-
Poor Heat Dissipation:
-
Cause: On a larger scale, the surface area-to-volume ratio decreases, making it more difficult to dissipate the heat generated by the reaction.
-
Solution: For larger-scale reactions, use a reaction vessel with efficient stirring and a cooling bath to manage the temperature. Consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate.
-
Visualizing the Reaction: Pathways to Products and By-products
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the competing pathways that lead to common by-products.
Caption: Reaction scheme for the synthesis of this compound and the formation of major by-products.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (Substrate:NBS) | 1 : 0.95 to 1 : 1 | Minimizes over-bromination while ensuring good conversion of the starting material.[5] |
| Radical Initiator (AIBN) | 1-5 mol% | Catalytic amount sufficient to initiate and sustain the radical chain reaction without excessive side reactions. |
| Solvent | Carbon Tetrachloride, Dichloromethane, Trifluorotoluene | Inert solvents that are stable under radical conditions. CCl₄ is traditional but has toxicity concerns.[1][9] |
| Temperature | 70-90 °C (for AIBN) | Ensures efficient decomposition of the initiator to generate radicals. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dimethylpyridine (1.0 eq) and a suitable solvent (e.g., carbon tetrachloride, 5-10 mL per gram of substrate).
-
Begin stirring the solution.
-
-
Reagent Addition:
-
Add N-Bromosuccinimide (1.0 eq) and the radical initiator (e.g., AIBN, 0.02 eq) to the flask.
-
Purge the system with nitrogen for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77 °C for carbon tetrachloride) and maintain this temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the solvent.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel. Due to the potential instability of the free base, it is sometimes preferable to isolate the product as its hydrobromide salt by treating the crude product with a solution of HBr in a suitable solvent.
-
References
- BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. BenchChem.
- Canadian Science Publishing. (1964). The Reaction of N-Bromosuccinimide with some Alkyl Pyridines. Canadian Journal of Chemistry, 42.
- ChemicalBook. (n.d.). 3-Bromo-2-methylpyridine synthesis.
- Ma, X.-H., Liu, X., Ming, X., & Li, S.-X. (2023). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate.
- ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38, 173.
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine. Retrieved from [Link]
- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
- Google Patents. (2015). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
-
American Chemical Society. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development. Retrieved from [Link]
- ACS Publications. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination.
-
Wikiwand. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]
Sources
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 7. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 8. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. Wohl–Ziegler bromination - Wikiwand [wikiwand.com]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
Technical Support Center: Enhancing the Stability of 3-(Bromomethyl)-2-methylpyridine in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(Bromomethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this highly reactive, yet synthetically valuable, intermediate. We provide in-depth, field-proven insights and protocols to help you mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your starting material in solution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations encountered by users.
Q1: My solution of this compound is rapidly turning yellow/brown and showing new, more polar spots on my TLC plate. What is happening?
A: This is a classic sign of degradation. This compound is highly susceptible to decomposition, especially in solution. The discoloration and appearance of new spots are typically due to two primary pathways:
-
Hydrolysis: Reaction with trace amounts of water in your solvent to form the corresponding alcohol, 3-(hydroxymethyl)-2-methylpyridine.
-
Self-Quaternization: The nucleophilic nitrogen atom of one pyridine molecule attacks the electrophilic bromomethyl group of another, leading to the formation of pyridinium salt oligomers or polymers, which are often colored.[1][2] This intermolecular reaction is a major contributor to product loss and the formation of insoluble precipitates.
Q2: What is the single most critical factor leading to the degradation of this compound in solution?
A: The most significant and rapid degradation pathway is intermolecular self-quaternization .[3] The pyridine nitrogen is an effective nucleophile, and the bromomethyl group is a potent electrophile. In solution, particularly when using the free base form of the compound, this reaction can occur spontaneously, even at low temperatures. The rate of this reaction is highly dependent on concentration and the choice of solvent.
Q3: Should I use the this compound free base or its hydrobromide salt?
A: For solution-based applications, using the hydrobromide salt (HBr salt) is strongly recommended .[4] The salt form protonates the pyridine nitrogen, converting it into a non-nucleophilic pyridinium ion. This effectively "switches off" the self-quaternization pathway, dramatically enhancing the compound's stability in solution. If you must use the free base, it should be prepared immediately before use and handled with extreme care in a completely anhydrous, non-nucleophilic solvent at low temperatures.
Q4: What are the ideal short-term and long-term storage conditions for solutions of this compound?
A: Proper storage is crucial to prevent degradation. We recommend a multi-faceted approach summarized in the table below. The primary goal is to eliminate nucleophiles (like water), slow reaction kinetics (low temperature), and prevent side reactions (inert atmosphere, light protection).[5][6]
| Parameter | Short-Term Storage (Working Solution, < 8 hours) | Long-Term Storage (> 8 hours) | Rationale |
| Form | Hydrobromide Salt | Hydrobromide Salt | Prevents self-quaternization by protonating the pyridine nitrogen.[1] |
| Solvent | Anhydrous, Aprotic, Non-Nucleophilic (e.g., DCM, Acetonitrile) | Anhydrous, Aprotic, Non-Nucleophilic (e.g., DCM, Acetonitrile) | Minimizes hydrolysis and solvent-mediated substitution.[7] |
| Temperature | 0 to 4 °C (Ice Bath) | -20 °C or lower | Reduces the rate of all degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Inert Gas (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric moisture.[5] |
| Container | Flame-dried glassware with a septum | Amber vial with a PTFE-lined cap, sealed with paraffin film | Protects from moisture and light-induced degradation.[5] |
| Concentration | As dilute as the experiment allows | ≤ 0.1 M | Lower concentrations reduce the rate of intermolecular reactions. |
Section 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific experimental problems.
Issue: Rapid Decomposition and Low Yields in Nucleophilic Substitution Reactions
-
Symptom: You are performing a reaction to displace the bromide with a nucleophile (e.g., an alcohol, thiol, or amine). You observe significant loss of your this compound starting material even before the reaction has proceeded, resulting in low yields and complex product mixtures.
-
Root Cause Analysis: The primary issue is often a competition between your intended nucleophile and other nucleophiles present in the system. The most common culprits are the solvent itself (if protic, like methanol or ethanol), residual water, or the pyridine nitrogen of the starting material (self-quaternization). If a base is added prematurely, it can deprotonate the HBr salt, liberating the nucleophilic free base and accelerating self-reaction.
-
Solution Protocol:
-
Start with the HBr Salt: Always use this compound hydrobromide.
-
Select the Right Solvent: Choose a dry, aprotic, and non-nucleophilic solvent. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices. Avoid alcohols or water as the primary solvent.[8]
-
Control the Stoichiometry of Base: The HBr salt will consume one equivalent of base. You must add enough base to neutralize the HBr and to facilitate your desired reaction. However, adding a strong base to a concentrated solution of the HBr salt can still trigger rapid degradation.
-
Optimize the Order of Addition:
-
Method A (Preferred): Dissolve your nucleophile and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in your anhydrous solvent. Cool the solution to 0 °C. Slowly add a solution of the this compound HBr salt to this mixture. This ensures your intended nucleophile is present in excess when the electrophile is introduced.
-
Method B: Dissolve the HBr salt and your nucleophile in the solvent at 0 °C. Then, slowly add the base dropwise to the reaction mixture. This keeps the concentration of the reactive free base low at any given moment.
-
-
Visualizing the Problem: Self-Quaternization and Its Prevention
The following diagram illustrates the key degradation pathway and how using the hydrobromide salt effectively blocks it.
Caption: Mechanism of degradation and its prevention.
Section 3: Key Stability Factors & Best Practices
3.1 The Critical Role of Solvent Selection
The choice of solvent is paramount. Solvents are not merely inert media; they can actively participate in degradation.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) contain acidic protons and can act as nucleophiles, leading to solvolysis of the bromomethyl group. Aprotic solvents (e.g., DCM, THF, ACN, DMF) lack acidic protons and are generally preferred.[9]
-
Nucleophilicity: Even among aprotic solvents, some are more nucleophilic than others. For example, while DMF is aprotic, it can still participate in side reactions under certain conditions. The ideal choice is a non-nucleophilic, aprotic solvent.
Table 1: Solvent Selection Guide for this compound
| Solvent | Type | Relative Polarity | Recommendation | Comments |
| Dichloromethane (DCM) | Aprotic, Non-Nucleophilic | 0.309 | Excellent | Good solvency for many organics. Ensure it is anhydrous. |
| Acetonitrile (ACN) | Aprotic, Non-Nucleophilic | 0.460 | Excellent | Highly polar aprotic solvent. Must be rigorously dried. |
| Toluene | Aprotic, Non-Polar | 0.099 | Good | Useful for reactions requiring higher temperatures, but solvency may be limited. |
| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | 0.207 | Good | Must be fresh and free of peroxides. Ensure it is anhydrous. |
| Methanol (MeOH) / Ethanol (EtOH) | Protic, Nucleophilic | 0.762 / 0.654 | Avoid | Will react with the substrate to form the methyl/ethyl ether. |
| Water | Protic, Nucleophilic | 1.000 | Avoid | Will hydrolyze the substrate to the corresponding alcohol.[10][11] |
| Dimethylformamide (DMF) | Aprotic, Polar | 0.386 | Use with Caution | Can promote side reactions. Use only if required for solubility and keep temperature low. |
Data adapted from various sources.[8][9]
3.2 Managing Solution pH
As discussed, maintaining an acidic environment by using the HBr salt is the most effective stabilization strategy. If your reaction conditions are basic, the free base will be generated in situ. In such cases, minimizing the time the compound spends as a free base before reacting with your desired nucleophile is key. This is achieved through careful control of temperature and the order of addition, as detailed in the troubleshooting section.
Section 4: Analytical Protocols for Stability Monitoring
To ensure the quality of your starting material and to optimize reaction conditions, it is essential to monitor the stability of this compound.
Workflow for a Typical Stability Study
Caption: Experimental workflow for a stability assessment.
4.1 Protocol: Monitoring Degradation by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the parent compound and observing the formation of degradation products.[12][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Procedure:
-
Prepare a stock solution of this compound HBr in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
At each time point, dilute an aliquot of the test solution to a final concentration of ~50 µg/mL using the initial mobile phase composition (90:10 A:B).
-
Inject onto the HPLC system.
-
Monitor the peak area of the parent compound. The primary degradation product, 3-(hydroxymethyl)-2-methylpyridine, will typically have a significantly shorter retention time.
-
4.2 Protocol: Characterizing Degradants by ¹H NMR
Proton NMR provides a quick and effective way to assess the purity of a sample and identify major degradation products.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆).
-
Procedure: Dissolve a sample of the compound or reaction mixture in the deuterated solvent and acquire a standard ¹H NMR spectrum.
-
Key Chemical Shifts:
| Proton | Parent Compound (Approx. δ, ppm) | Hydrolysis Product (-CH₂OH) (Approx. δ, ppm) | Comment |
| -CH₂ Br | ~4.6 ppm (s, 2H) | ~4.7 ppm (s, 2H) | The bromomethyl singlet is the key signal to monitor. |
| Ar-CH₃ | ~2.6 ppm (s, 3H) | ~2.5 ppm (s, 3H) | The methyl group on the pyridine ring. |
| Pyridine Ring | ~7.2 - 8.4 ppm (m, 3H) | ~7.1 - 8.3 ppm (m, 3H) | Aromatic region. |
| -CH₂OH | N/A | Broad singlet, variable | The alcohol proton signal can exchange and may be broad. |
The disappearance of the singlet at ~4.6 ppm and the appearance of a new singlet around ~4.7 ppm (along with a broad OH signal) is a strong indication of hydrolysis.
By implementing these best practices and monitoring protocols, you can significantly enhance the stability of this compound in your experiments, leading to more reliable and reproducible results.
Section 5: References
-
Vertex AI Search, based on a generic Safety Data Sheet for a related brominated pyridine compound. The information regarding storage (cool, dry, well-ventilated, away from ignition sources and light, under nitrogen) and incompatibilities (strong oxidizing agents, strong acids) is standard for such reactive chemicals.
-
Benchchem. (2025). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine. Benchchem.
-
Pipzine Chemicals. 3-Bromo-2-(bromomethyl)pyridine. This source mentions solubility in common organic solvents like dichloromethane and chloroform, which are suitable aprotic choices.
-
Benchchem. 3-Bromo-2-methylpyridine Hydrochloride.
-
Sigma-Aldrich. This compound hydrobromide. Product listing for the hydrobromide salt form. (CAS 76915-53-2).
-
Jubilant Ingrevia. (2022). 3-Bromopyridine Safety Data Sheet. This SDS provides general handling and storage information applicable to substituted pyridines, including storing away from heat and in tightly closed containers.
-
Vertex AI Search, based on a generic Safety Data Sheet for 3-Picoline. It provides information on handling under an inert atmosphere and storage in a cool, dry place.
-
PubChem. 3-Bromo-2-methylpyridine. National Center for Biotechnology Information.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. This article highlights HPLC as a primary technique for degradation analysis, which is directly applicable to monitoring the stability of the topic compound.
-
III Analytical Methods. This source describes common analytical methods for organic compounds, including GC/MS, which can be used for identifying degradation products.
-
6. ANALYTICAL METHODS. This chapter discusses various analytical methods, including HPLC and GC, for detecting organic compounds and their metabolites in different media.
-
Pipzine Chemicals. 3-Bromo-2-methylpyridine Manufacturer & Supplier China. This source notes the high reactivity of the bromine atom in nucleophilic substitution reactions.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Provides a useful table of common solvents and their relative polarities.
-
Lee, Y., et al. (2014). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 80(13), 3939-3946.
-
Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. Chemistry of Heterocyclic Compounds, 23(5), 543-545.
-
Sigma-Aldrich. 3-Bromo-2-methylpyridine 97%. Product listing for the free base form. (CAS 38749-79-0).
-
Sigma-Aldrich. 3-Bromo-2-methylpyridine 97%. (Alternative listing).
-
Sigma-Aldrich. 2-(Bromomethyl)pyridine hydrobromide 98%.
-
Sigma-Aldrich. 4-(Bromomethyl)pyridine hydrobromide 97%.
-
Sigma-Aldrich. 3-Bromo-2-methylpyridine 97%. (Further listing).
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
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Sigma-Aldrich. This compound hydrobromide. (Alternative listing).
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Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
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PubChem. 3-(Bromomethyl)-2-methoxypyridine. National Center for Biotechnology Information.
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PubChem. 2-Bromo-3-methylpyridine. National Center for Biotechnology Information.
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Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. This paper discusses how acidic or basic conditions can catalyze hydrolysis.
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ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine.
-
Li, Y., et al. (2023). Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity. Journal of Medicinal Chemistry, 66(9), 6188-6208. This article highlights quaternization as a molecular design strategy, relevant to the self-reaction degradation pathway.
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Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. This source provides examples of using NMR for reaction monitoring.
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Ribick, M. A., et al. (1981). Applications and Results of Analytical Methods Used in Monitoring Environmental Contaminants. Aquatic Toxicology and Hazard Assessment.
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D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157.
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Sigma-Aldrich. 2-Bromo-6-methylpyridine 98%.
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Yildiz, I., et al. (2023). Investigation of degradation products of secondary metabolites of Bupropion molecule by DFT methods. Bulgarian Chemical Communications, 55(3), 294-304.
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Wang, C., et al. (2012). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Synthetic Communications, 42(1), 108-114.
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Wang, Y., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Lubricants, 12(1), 23.
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Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592.
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Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Molecules, 19(4), 4149-4165.
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Technical Support Center: Navigating the Labyrinth of Brominated Pyridine Purification
Welcome to the technical support center dedicated to the intricate challenges of purifying brominated pyridines. As crucial intermediates in pharmaceutical and agrochemical research, the purity of these building blocks is paramount. However, their unique electronic properties and potential for isomerization often present significant purification hurdles. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, our fellow researchers, with the field-proven insights and technical expertise needed to overcome these challenges efficiently.
Section 1: Troubleshooting Guide - Common Purification Roadblocks
This section addresses specific, practical issues encountered during the purification of brominated pyridines. Each solution is grounded in fundamental chemical principles to not only solve the immediate problem but also to build a deeper understanding for future experiments.
Q1: My flash column chromatography is failing to separate my desired brominated pyridine from its isomers. What's happening and how can I improve the separation?
A1: This is a classic challenge. Isomeric byproducts, particularly when bromination can occur at multiple positions on the pyridine ring, often have very similar polarities, making them difficult to resolve.[1] The basic nitrogen of the pyridine ring can also cause issues.
Underlying Cause & The Fix:
-
Strong Interaction with Silica: The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups of standard silica gel. This leads to significant peak tailing and poor separation.[2]
-
Solution: To mitigate this, add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a few drops of ammonia in your mobile phase will "cap" the acidic sites on the silica, resulting in sharper peaks and improved resolution.[2]
-
-
Insufficient Resolution: If isomers are still co-eluting, you may need to enhance the resolving power of your chromatography.
-
Solution 1: High-Performance Flash Columns: Consider using high-performance flash chromatography (HPFC) columns packed with smaller, more uniform spherical silica particles (e.g., 20-40 µm). These columns offer superior resolution compared to standard flash columns.[3]
-
Solution 2: Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity for basic compounds.[3] Reversed-phase chromatography (C18) is another powerful alternative, especially for more polar brominated pyridines.
-
Q2: During recrystallization, my brominated pyridine "oils out" instead of forming crystals. How can I induce crystallization?
A2: "Oiling out" is a common frustration in recrystallization where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This is often due to a combination of factors related to solubility and cooling rate.
Causality and Strategic Solutions:
-
Supersaturation & Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.
-
Inhibiting Impurities: The presence of impurities can disrupt the crystallization process.
-
Solution: If slow cooling doesn't work, a pre-purification step like a quick filtration through a small plug of silica may be necessary to remove baseline impurities.
-
-
Nucleation Issues: Sometimes, the crystallization process simply needs a "kick-start."
-
Solution 1: Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][2]
-
Solution 2: Seeding: Add a single, pure crystal of your desired compound (a "seed crystal") to the cooled solution to initiate crystallization.[2]
-
-
Solvent Mismatch: The chosen solvent may not be ideal.
-
Solution: Two-Solvent System: A two-solvent (or solvent-antisolvent) recrystallization can be very effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for pyridine derivatives is ethyl acetate and hexanes.[2]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of brominated pyridines during purification.
Q1: What are the most common impurities I should expect in my crude brominated pyridine product?
A1: The impurities in your crude product will largely depend on the synthetic route and reaction conditions. However, some common culprits include:
-
Isomeric Byproducts: Bromination can sometimes occur at unintended positions on the pyridine ring, leading to constitutional isomers.[1]
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated pyridines.[1]
-
Unreacted Starting Material: Incomplete reactions will leave residual starting material.[1]
-
Hydrolysis Products: The bromo group can be susceptible to hydrolysis, especially in the presence of moisture, forming the corresponding hydroxypyridine.[1]
-
Debrominated Byproducts: In some reactions, particularly palladium-catalyzed cross-couplings, the bromine atom can be replaced by a hydrogen atom, a side reaction known as hydrodehalogenation or debromination.[4]
Q2: How can I effectively remove residual palladium catalyst from my brominated pyridine product after a cross-coupling reaction?
A2: Residual palladium is a common and often problematic impurity, especially in pharmaceutical applications. Simple filtration is often insufficient. Here are some effective strategies:
-
Adsorption on Solid Scavengers: This is a highly effective and practical method. The crude product solution is passed through a cartridge or stirred with a solid-supported scavenger that has a high affinity for palladium. Common scavengers are functionalized silica gels or polymers containing thiol or amine groups.[5]
-
Liquid-Liquid Extraction: In some cases, specific aqueous washes can help remove palladium salts. The choice of the aqueous solution depends on the nature of the palladium species and the product.
-
Crystallization: If your product is a solid, a well-executed recrystallization can significantly reduce the levels of metal impurities. However, this may not be sufficient on its own to meet stringent pharmaceutical limits.[5]
Q3: My brominated pyridine seems to be degrading during purification. How stable are these compounds?
A3: The stability of brominated pyridines can vary significantly depending on the position of the bromine atom and the presence of other substituents on the ring. Some key points to consider:
-
Light and Air Sensitivity: Some brominated pyridines can be sensitive to light and air, leading to discoloration over time. It is good practice to store them in amber bottles under an inert atmosphere (like nitrogen or argon).
-
Thermal Stability: While many brominated pyridines are thermally stable, prolonged heating, especially in the presence of impurities or certain solvents, can lead to decomposition. When performing distillations, it is often advisable to use reduced pressure to lower the boiling point.
-
pH Sensitivity: The basicity of the pyridine nitrogen means that the compound will exist as a pyridinium salt in acidic conditions. This can affect its solubility and stability. During aqueous workups, be mindful of the pH. The bromo-group itself can be susceptible to nucleophilic attack, and this reactivity can be influenced by the electronic nature of other substituents on the ring.
Q4: What are the best analytical techniques to assess the purity of my final brominated pyridine product?
A4: A combination of techniques is often necessary to get a complete picture of the purity.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for assessing purity. It can separate and quantify small amounts of impurities. A diode-array detector (DAD) can provide UV spectra of the peaks, which can help in identifying them.[6][]
-
Gas Chromatography (GC): For volatile brominated pyridines, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for purity assessment.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying any isomeric impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound and can help in identifying impurities.
Section 3: Key Purification Protocols & Workflows
Here we provide detailed, step-by-step methodologies for common purification techniques, along with a logical workflow to help you decide which method is most appropriate for your specific situation.
Decision-Making Workflow for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy for brominated pyridines.
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., hexanes/ethyl acetate). Add 0.1-1% triethylamine to the chosen solvent mixture.[2]
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the prepared mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, ethanol).[10][11]
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes faintly cloudy.[2]
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Data at a Glance
Table 1: Comparison of Purification Techniques for Brominated Pyridines
| Technique | Pros | Cons | Best For |
| Flash Chromatography | Versatile for a wide range of compounds; good for separating isomers.[1] | Can be time-consuming and uses large volumes of solvent; strong interaction with silica can be an issue.[2] | Complex mixtures with multiple components; separation of isomers. |
| Recrystallization | Can yield very high purity material; cost-effective and scalable.[1] | Only applicable to solids; risk of "oiling out"; may not remove all impurities.[1][2] | Removing small amounts of impurities from a solid product. |
| Fractional Distillation | Excellent for purifying liquids on a large scale. | Only effective if boiling points of components are sufficiently different; risk of thermal degradation.[1] | Purifying liquid brominated pyridines from non-volatile or significantly lower/higher boiling impurities. |
| Acid-Base Extraction | Good for removing acidic or basic impurities; simple and quick.[12][13] | Only applicable when impurities have different acid-base properties from the product. | Removing acidic or basic starting materials/byproducts. |
References
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- Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide.
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- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health.
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- BenchChem Technical Support Team. (2025). How to avoid debromination in pyridine coupling reactions. Benchchem.
- 2-bromopyridine - Organic Syntheses Procedure. (n.d.).
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- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.). Google Patents.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
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- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
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- Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Flash-Chromatography.
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- Bromination of pyridine in fuming sulphuric acid. (2025). ResearchGate.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Bromomethyl)-2-methylpyridine and 3-(Chloromethyl)-2-methylpyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyridinic scaffolds are indispensable building blocks. The functionalization of these heterocycles often relies on the use of reactive intermediates. Among these, 3-(halomethyl)-2-methylpyridines serve as critical electrophilic partners for introducing the 2-methyl-3-pyridylmethyl moiety into a target molecule. The choice between the bromo- and chloro- derivatives—3-(bromomethyl)-2-methylpyridine and 3-(chloromethyl)-2-methylpyridine—is not trivial and has significant implications for reaction kinetics, yield, and overall process efficiency.
This technical guide provides an in-depth, objective comparison of the reactivity of these two key intermediates. Grounded in the principles of physical organic chemistry and supported by a representative experimental framework, this document is designed to empower researchers, scientists, and drug development professionals to make informed decisions in experimental design and scale-up operations.
Theoretical Framework: Unpacking the Halogen's Influence on Reactivity
The reactivity of both this compound and its chloro- analog in nucleophilic substitution reactions is fundamentally dictated by the nature of the carbon-halogen bond and the identity of the halogen atom, which functions as the leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, given the primary nature of the electrophilic carbon.
The Decisive Role of the Leaving Group
A successful nucleophilic substitution requires the displacement of a leaving group. An ideal leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are less likely to re-initiate a reverse reaction.[1]
When comparing bromide (Br⁻) and chloride (Cl⁻):
-
Basicity : Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[1] Consequently, the bromide ion is a weaker base than the chloride ion and is therefore a more stable species in solution.[1]
-
Polarizability and Bond Strength : The C-Br bond (average bond energy ~285 kJ/mol) is inherently weaker and longer than the C-Cl bond (~340 kJ/mol).[2][3] The larger electron cloud of the bromine atom is more polarizable, meaning it can be more easily distorted by the approaching nucleophile in the SN2 transition state, which lowers the activation energy of the reaction.[2][4]
This confluence of factors leads to a clear and established reactivity trend: iodide > bromide > chloride > fluoride .[2] Therefore, from a theoretical standpoint, this compound is predicted to be a significantly more reactive electrophile than 3-(chloromethyl)-2-methylpyridine.[3]
Electronic Influence of the 2-Methylpyridine Scaffold
The pyridine ring is an electron-withdrawing heterocycle, a property that enhances the electrophilicity of the methylene carbon in the side chain.[5] This polarization of the C-X bond makes the carbon atom more susceptible to nucleophilic attack. While the position of the halomethyl group influences reactivity in nucleophilic aromatic substitutions on the ring itself, for SN2 reactions at the benzylic-like position, the primary determinant of the reactivity difference between the two compounds remains the leaving group ability of the halide.[5][6]
Experimental Design: A Comparative Nucleophilic Substitution
To empirically validate the theoretical predictions, a comparative study can be designed using a robust and well-characterized nucleophilic substitution. The reaction with sodium azide (NaN₃) to form 3-(azidomethyl)-2-methylpyridine is an excellent model system. The azide ion is a potent nucleophile, and the reaction progress can be readily monitored.[7]
The logical workflow for such a comparative analysis is depicted below.
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A Definitive Guide to the Structural Validation of 3-(Bromomethyl)-2-methylpyridine Using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel or synthesized compounds is a cornerstone of chemical research and development. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, its limitations can lead to structural ambiguities, especially with substituted aromatic systems like pyridine derivatives. This guide provides an in-depth, technical comparison of how advanced 2D NMR techniques—specifically COSY, HSQC, and HMBC—provide a self-validating system for the structural elucidation of 3-(Bromomethyl)-2-methylpyridine, a versatile building block in medicinal chemistry. We will explore the causality behind experimental choices and present supporting data to demonstrate the power of these methods in overcoming the challenges posed by 1D NMR alone.
The Challenge with 1D NMR: A Case of Ambiguity
The 1D ¹H NMR spectrum of a disubstituted pyridine ring can often be complex due to overlapping signals and second-order coupling effects. For a molecule like this compound, while we can predict the number of aromatic protons and the presence of a methyl and a bromomethyl group, definitively assigning their positions on the pyridine ring based solely on chemical shifts and coupling constants from a 1D ¹H NMR spectrum can be challenging and prone to misinterpretation. For instance, distinguishing it from its isomer, 2-(Bromomethyl)-3-methylpyridine, might not be straightforward without further evidence. This is where 2D NMR spectroscopy becomes an indispensable tool, providing clear, through-bond connectivity information.[1][2]
The Power of 2D NMR: A Multi-faceted Approach to Structural Validation
Two-dimensional NMR experiments enhance structural analysis by spreading the NMR signals across two frequency dimensions, revealing correlations between different nuclei.[3][4] This guide will focus on three fundamental 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[3][5] It is instrumental in piecing together fragments of a molecule by identifying neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom.[6] It provides a clear map of one-bond C-H connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[6][7][8] This is often the key experiment for connecting molecular fragments and unambiguously establishing the overall structure, especially in identifying connections to quaternary carbons.
By combining the information from these three experiments, we can construct a detailed and validated picture of the molecular structure.
Hypothetical 2D NMR Data for this compound
To illustrate the process of structural validation, we will use a set of hypothetical, yet plausible, 2D NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 1 (N) | - | - | - |
| 2 | - | 158.0 | - |
| 3 | - | 135.0 | - |
| 4 | 7.60 | 137.5 | d |
| 5 | 7.25 | 122.5 | dd |
| 6 | 8.45 | 148.0 | d |
| 7 (CH₃) | 2.55 | 20.0 | s |
| 8 (CH₂Br) | 4.60 | 30.0 | s |
Table 2: Expected COSY Correlations
| Proton (ppm) | Correlating Proton(s) (ppm) |
| 8.45 (H6) | 7.25 (H5) |
| 7.60 (H4) | 7.25 (H5) |
| 7.25 (H5) | 8.45 (H6), 7.60 (H4) |
Table 3: Expected HSQC Correlations
| Proton (ppm) | Correlating Carbon (ppm) |
| 8.45 (H6) | 148.0 (C6) |
| 7.60 (H4) | 137.5 (C4) |
| 7.25 (H5) | 122.5 (C5) |
| 4.60 (H8) | 30.0 (C8) |
| 2.55 (H7) | 20.0 (C7) |
Table 4: Key Expected HMBC Correlations
| Proton (ppm) | Correlating Carbon(s) (ppm) |
| 8.45 (H6) | 158.0 (C2), 137.5 (C4) |
| 7.60 (H4) | 158.0 (C2), 148.0 (C6) |
| 4.60 (H8) | 158.0 (C2), 135.0 (C3), 137.5 (C4) |
| 2.55 (H7) | 158.0 (C2), 135.0 (C3) |
Visualizing the Structural Elucidation Workflow
The following diagrams, rendered using Graphviz, illustrate the logical flow of information from the 2D NMR experiments to the final validated structure.
Caption: Overall experimental workflow for 2D NMR-based structural validation.
Caption: COSY correlations establishing the connectivity of the aromatic protons.
Caption: HSQC correlations showing direct one-bond C-H attachments.
Caption: Key HMBC correlations confirming the positions of the substituents.
Interpreting the Data: A Step-by-Step Validation
-
Establishing the Aromatic Spin System (COSY): The COSY spectrum reveals the connectivity between the aromatic protons.[9] We see a correlation between the proton at 8.45 ppm (H6) and the proton at 7.25 ppm (H5), and between the proton at 7.60 ppm (H4) and the proton at 7.25 ppm (H5). This establishes the H6-H5-H4 connectivity, a three-proton spin system on the pyridine ring.
-
Assigning Directly Attached Carbons (HSQC): The HSQC spectrum allows us to assign the carbon signals for all protonated carbons.[6] For example, the proton at 8.45 ppm is directly attached to the carbon at 148.0 ppm, so these are assigned as H6 and C6, respectively. Similarly, we can assign C4, C5, C7 (methyl), and C8 (bromomethyl).
-
Connecting the Fragments and Final Validation (HMBC): The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together.[6][7]
-
The protons of the methyl group (H7 at 2.55 ppm) show correlations to the carbons at 158.0 ppm and 135.0 ppm. These must be C2 and C3.
-
The protons of the bromomethyl group (H8 at 4.60 ppm) show correlations to the carbons at 158.0 ppm, 135.0 ppm, and 137.5 ppm. These must be C2, C3, and C4.
-
The key observation is that both the methyl protons (H7) and the bromomethyl protons (H8) correlate to the same two carbons (C2 and C3). This definitively proves that the methyl and bromomethyl groups are attached to adjacent carbons on the pyridine ring.
-
Furthermore, the correlation of the bromomethyl protons (H8) to C4, and the lack of a similar correlation from the methyl protons, confirms that the bromomethyl group is at position 3 and the methyl group is at position 2. This is because H8 is three bonds away from C4, while H7 is four bonds away, a correlation that is typically not observed in HMBC.
-
This combined analysis provides a self-validating dataset that unambiguously confirms the structure as this compound.
Experimental Protocols
The following is a generalized, step-by-step methodology for acquiring the necessary 2D NMR data on a modern NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Obtain standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths and pulse widths.
2D NMR Acquisition:
-
COSY:
-
Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.
-
-
HSQC:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgp).
-
Set the spectral width in F2 (¹H) to cover the proton chemical shift range and in F1 (¹³C) to cover the carbon chemical shift range.
-
Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire 2-8 scans per increment for 256-512 increments.
-
-
HMBC:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths as for the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value of 8 Hz to favor the detection of 2- and 3-bond correlations.
-
Acquire a larger number of scans (e.g., 8-16) per increment for 256-512 increments to achieve adequate signal-to-noise, as HMBC is a less sensitive experiment.[10]
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) to both dimensions.
-
Perform a Fourier transform.
-
Phase correct the spectra (for phase-sensitive experiments like HSQC).
-
Calibrate the chemical shift axes.
-
Perform baseline correction.
Conclusion
While 1D NMR is a powerful tool, it can present ambiguities in the structural elucidation of complex molecules like substituted pyridines. This guide has demonstrated that a combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust and self-validating methodology for the unambiguous structural determination of this compound. By systematically analyzing the through-bond correlations, researchers can have complete confidence in their structural assignments, a critical requirement for advancing drug discovery and development programs.
References
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Taylor & Francis Online. (2025). NMR as a Key Analytical Tool for Complex Systems: From Fundamentals to Advanced Approaches: A Review. Retrieved from [Link]
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MDPI. (n.d.). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Introduction to Biological NMR Spectroscopy. Retrieved from [Link]
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Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
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SlideShare. (n.d.). Two dimensional nmr spectroscopy (practical application and spectral analysis. Retrieved from [Link]
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Journal of Chemical Education. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
- International Journal of PharmTech Research. (2011).
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YouTube. (2020). 2D NMR Introduction. Retrieved from [Link]
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JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]
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SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
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AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
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Mestrelab. (n.d.). Fast Visual Guide to process routine 2D-NMR datasets. Retrieved from [Link]
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ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
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ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation (HMBC) Spectra | Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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UCSB Chem and Biochem. (2012). 2D NMR Spectrum Processing with Mnova. Retrieved from [Link]
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reclaim.cdh.ucla.edu. (n.d.). Organic Structures From Spectra Solutions. Retrieved from [Link]
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YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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University of Alberta. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
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ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 3-(Bromomethyl)-2-methylpyridine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective pharmaceutical synthesis. 3-(Bromomethyl)-2-methylpyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and stability of the final drug product.[1] Therefore, a robust, accurate, and reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against Gas Chromatography (GC) as an orthogonal method for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you in selecting and implementing the most appropriate analytical strategy.
Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the most widely adopted method for the purity analysis of polar and semi-polar organic compounds like substituted pyridines.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar process-related impurities and degradation products.
The Rationale Behind the RP-HPLC Approach
The selection of Reversed-Phase HPLC is a deliberate choice grounded in the physicochemical properties of this compound and its likely impurities. The pyridine ring imparts a degree of polarity, while the bromomethyl and methyl groups add non-polar character, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Potential impurities, such as the starting material 2-methylpyridine or over-brominated side products, will have different polarities, allowing for effective separation.[2]
A Proposed Stability-Indicating RP-HPLC Method
This protocol outlines a robust, stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Causality: The C18 stationary phase provides excellent hydrophobic retention for the pyridine derivative, while the 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a mobile phase modifier, acidifying the eluent to suppress the ionization of the basic pyridine nitrogen. This results in sharper, more symmetrical peaks by preventing interactions with residual silanols on the silica support.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and UV cutoff, providing good elution strength for the analyte and its impurities.
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 30.0 90 10 Causality: A gradient elution is crucial for a stability-indicating method. It ensures that both early-eluting polar impurities (like residual starting materials) and late-eluting non-polar impurities (like potential dimers or over-brominated species) are effectively separated and eluted within a reasonable timeframe.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
Detection Wavelength: 265 nm. Causality: The pyridine ring exhibits strong UV absorbance. A detection wavelength of 265 nm is chosen to provide good sensitivity for the main component and related impurities containing the pyridine chromophore. The PDA detector should be set to monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities with different spectral properties.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.
-
-
System Suitability Testing (SST): Before sample analysis, the performance of the chromatographic system must be verified.[3][4] This is a self-validating aspect of the protocol. According to United States Pharmacopeia (USP) guidelines, five replicate injections of the standard solution are performed.[5][6]
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity peak should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency, expressed as the number of theoretical plates, should be ≥ 2000.
-
Precision (%RSD): The relative standard deviation of the peak areas from the five replicate injections should be ≤ 2.0%.
-
HPLC Analysis Workflow
Caption: A general workflow for the HPLC purity determination of this compound.
Part 2: An Orthogonal Technique: Gas Chromatography (GC)
For a comprehensive purity profile, employing an orthogonal analytical technique—one that separates components based on a different chemical principle—is highly recommended. Gas Chromatography is an excellent choice for analyzing volatile and thermally stable compounds, making it suitable for assessing certain impurities in this compound that might be challenging to resolve by HPLC.[7]
The Rationale for a GC Approach
GC separates compounds based on their volatility and interaction with the stationary phase at elevated temperatures. This makes it particularly effective for detecting and quantifying highly volatile impurities, such as residual starting material (2-methylpyridine) or low-boiling point side products. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Experimental Protocol: GC Method
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness. Causality: A 5% phenyl polysiloxane stationary phase is a robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes. Causality: The temperature program starts at a low enough temperature to resolve volatile impurities and ramps up to elute the main analyte and any higher-boiling impurities in a reasonable time.
-
-
-
Sample Preparation:
-
Solvent: Dichloromethane.
-
Sample Solution: Dissolve approximately 20 mg of the sample in 10 mL of dichloromethane.
-
Part 3: Method Validation and Performance Comparison
A robust analytical method must be validated to ensure it is fit for its intended purpose.[8] According to the International Council for Harmonisation (ICH) guidelines, this involves demonstrating specificity, linearity, accuracy, precision, and robustness.[9]
Logical Flow of HPLC Method Validation
Caption: Logical relationship of key parameters in analytical method validation as per ICH guidelines.
Head-to-Head: HPLC vs. GC Performance
The following table presents hypothetical yet realistic performance data for the two proposed methods, allowing for an objective comparison.
| Parameter | Proposed RP-HPLC Method | Proposed GC-FID Method | Rationale for Performance |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. | Fundamentally different mechanisms provide orthogonal data. |
| Analysis Time | ~30 minutes | ~15 minutes | GC often provides faster analysis for volatile compounds due to rapid temperature ramping. |
| Resolution (Rs) | Excellent (Rs > 2.0) for a wide range of polar and non-polar impurities. | Excellent for volatile impurities; may not elute non-volatile compounds. | HPLC is more versatile for compounds with a broad polarity range. |
| Sensitivity (LOD/LOQ) | High (LOQ ~0.05% area) | Very High (LOQ <0.01% area for volatile analytes) | FID is extremely sensitive to hydrocarbons. UV detection in HPLC is dependent on the chromophore. |
| Solvent Consumption | High (~30 mL per run) | Low (~1-2 mL of prep solvent) | GC uses carrier gas as the mobile phase, significantly reducing liquid solvent waste. |
| Sample Throughput | Moderate | High | The shorter run time of the GC method allows for more samples to be analyzed in a given period. |
| Applicability | Broad: Suitable for volatile and non-volatile impurities and degradation products. | Limited: Only suitable for thermally stable and volatile compounds. | HPLC's major advantage is its wide applicability. |
Discussion and Recommendations
The data clearly illustrates that both HPLC and GC are powerful tools for the purity assessment of this compound, each with distinct advantages.
The Case for HPLC as the Primary Method: The proposed RP-HPLC method stands out for its versatility and comprehensive impurity profiling capability. Its ability to separate a wide range of potential impurities, regardless of their volatility, makes it the ideal choice for a primary, stability-indicating quality control method. The gradient elution ensures that any degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light) can be separated and quantified, which is a critical requirement in pharmaceutical development.
The Role of GC as an Orthogonal Method: While HPLC is superior for overall impurity profiling, the GC method offers significant advantages in specific scenarios. Its exceptional sensitivity for volatile impurities and faster analysis time make it an excellent complementary technique. It is particularly well-suited for:
-
Raw Material Testing: Quickly screening incoming batches of 2-methylpyridine for volatile contaminants.
-
In-Process Controls: Rapidly monitoring the consumption of starting materials during the synthesis.
-
Residual Solvent Analysis: Although not the primary focus here, the GC method could be adapted for this purpose.
For the comprehensive purity assessment of this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended primary technique. Its broad applicability to a wide range of potential impurities and degradation products provides a complete picture of the sample's purity and stability.
However, to create a truly robust quality control strategy, the use of an orthogonal Gas Chromatography (GC) method is strongly advised. The GC method serves as a powerful complementary tool for the sensitive detection of volatile impurities and offers higher sample throughput. The combination of these two techniques provides a self-validating analytical system, ensuring the highest level of confidence in the quality and purity of this critical pharmaceutical intermediate.
References
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]
-
Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance? Available from: [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available from: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
International Organization for Standardization. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. Available from: [Link]
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- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
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A Comparative Guide to Alternative Reagents for the Pyridylmethylation of Substrates
For researchers, medicinal chemists, and professionals in drug development, the introduction of the pyridylmethyl group is a critical synthetic transformation. This moiety is a common structural motif in a vast array of pharmaceuticals and bioactive molecules, influencing properties such as solubility, metabolic stability, and target binding affinity. While traditional methods for pyridylmethylation, such as the use of pyridylmethyl halides, are well-established, they often suffer from limitations including the instability of the reagents, harsh reaction conditions, and a narrow substrate scope.
This guide provides an in-depth comparison of modern, alternative reagents for the pyridylmethylation of various substrates, including amines, thiols, and alcohols. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to enable you to select the optimal strategy for your synthetic challenge. Our focus is on providing a practical and scientifically rigorous resource that emphasizes not just the "how," but also the "why" behind these innovative approaches.
Executive Summary: A Comparative Overview of Pyridylmethylation Reagents
The choice of a pyridylmethylating agent is dictated by the nature of the substrate, the desired regioselectivity, and the tolerance of other functional groups within the molecule. Below is a summary of the key characteristics of the alternative reagents discussed in this guide.
| Reagent Class | General Substrates | Key Advantages | Potential Limitations |
| Classical Reagents (e.g., Picolyl Halides) | Amines, Thiols, Alcohols | Commercially available, straightforward SN2 chemistry. | Reagent instability, potential for over-alkylation, often requires strong bases. |
| Photocatalytic Methods (via Katritzky Salts) | Amines (via deamination), C-H bonds | Mild reaction conditions, high functional group tolerance, utilizes visible light. | Requires a photocatalyst, substrate scope can be catalyst-dependent. |
| Minisci-Type Radical Reactions | (Hetero)arenes, Alkanes | Direct C-H functionalization, excellent for late-stage modification. | Often requires an oxidant and acidic conditions, regioselectivity can be an issue. |
| Umpolung Strategies (Pyridyl Phosphonium Salts) | Electrophiles (e.g., aldehydes, ketones) | Reverses the polarity of the pyridine ring, allowing for nucleophilic pyridylmethylation. | Requires stoichiometric generation of the phosphonium salt. |
| Pyridyl Grignard Reagents | Electrophiles (e.g., carbonyls, epoxides) | Strong nucleophiles for robust C-C bond formation. | Sensitive to moisture and protic functional groups. |
Photocatalytic Pyridylmethylation via Katritzky Salts: A Mild Approach for Amine Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions. One of the most elegant applications in pyridylmethylation involves the use of Katritzky pyridinium salts, which can be readily prepared from primary amines.
Mechanism of Action
The process is initiated by the photoexcitation of a suitable photocatalyst (e.g., Eosin Y) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the Katritzky salt, leading to the formation of a pyridyl radical and subsequent expulsion of the alkyl radical derived from the original amine. This alkyl radical can then be trapped by a suitable acceptor. For pyridylmethylation, a pyridylmethylamine would be used to generate the corresponding pyridylmethyl radical.
Caption: Photocatalytic generation of a pyridylmethyl radical from a Katritzky salt.
Experimental Data: A Case Study
A study on the C-3 alkylation of quinoxalin-2(1H)-ones using Katritzky salts derived from various amines demonstrates the utility of this method.[1] While not a direct pyridylmethylation of an amine, the principle of generating an alkyl radical from an amine via a Katritzky salt is clearly illustrated.
| Amine Precursor | Product Yield (%) |
| Cyclohexylamine | 85 |
| Cyclopentylamine | 82 |
| Isopropylamine | 78 |
| Benzylamine | 75 |
Data adapted from a study on the alkylation of quinoxalin-2(1H)-ones, demonstrating the efficiency of radical generation from various amine-derived Katritzky salts.[1]
Detailed Experimental Protocol: Continuous-Flow C-3 Alkylation of Quinoxalin-2(1H)-ones[1]
This protocol is for the alkylation of quinoxalin-2(1H)-ones but can be adapted for other substrates susceptible to radical addition.
-
Preparation of the Katritzky Salt: In a round-bottom flask, dissolve the corresponding primary amine (1.0 equiv) in ethanol. Add 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 equiv) and stir at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol and diethyl ether, and dried under vacuum to yield the Katritzky salt.
-
Photocatalytic Reaction Setup: In a reaction vessel suitable for photochemical reactions, combine the quinoxalin-2(1H)-one (1.0 equiv), the Katritzky salt (1.0 equiv), Eosin Y (2 mol%), and N,N-diisopropylethylamine (DIPEA) (3.0 equiv) in acetonitrile.
-
Irradiation: Irradiate the reaction mixture with a 3W blue LED lamp at room temperature for 16 hours under a nitrogen atmosphere.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired C-3 alkylated product.
Minisci-Type Reactions: Direct C-H Pyridylmethylation
The Minisci reaction is a powerful method for the direct functionalization of C-H bonds in electron-deficient heterocycles, making it an ideal strategy for late-stage pyridylmethylation. This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring.
Mechanism of Action
The reaction is typically initiated by the generation of a pyridylmethyl radical from a suitable precursor, such as a pyridylacetic acid, through oxidative decarboxylation. This radical then adds to the protonated heterocycle at the electron-deficient C2 or C4 position. The resulting radical cation is then oxidized to the final product.
Caption: Generalized mechanism of a Minisci-type pyridylmethylation reaction.
Comparative Performance
While direct comparative studies are scarce, the Minisci reaction is generally favored for its ability to functionalize unactivated C-H bonds, a task that is challenging for traditional SN2-type reactions. The regioselectivity can be a concern, often yielding a mixture of C2 and C4 isomers, although in many cases one isomer predominates.[2]
Key Considerations for Minisci Reactions
-
Radical Precursor: A variety of precursors can be used to generate the pyridylmethyl radical, including carboxylic acids, peroxides, and oxime ethers.
-
Oxidant: A strong oxidant, such as ammonium persulfate, is typically required.
-
Acid: The reaction is performed under acidic conditions to protonate the heterocycle and increase its electrophilicity.
Umpolung Strategy: Pyridyl Phosphonium Salts as Nucleophilic Pyridylmethylating Agents
Traditional pyridylmethylating agents are electrophilic. The umpolung (polarity reversal) strategy allows for the generation of a nucleophilic pyridylmethyl equivalent, enabling reactions with electrophilic substrates. This is achieved through the formation of pyridyl phosphonium salts.
Mechanism of Action
Pyridine-N-oxides react with triphenylphosphine to form (pyridine-2-yl)phosphonium salts.[3][4] Upon treatment with a base, such as DABCO, these salts generate a zwitterionic species that behaves as a 2-pyridyl anion equivalent. This nucleophile can then react with a range of electrophiles.
Caption: Umpolung strategy for nucleophilic pyridylmethylation via a phosphonium salt.
Substrate Scope and Advantages
This method is particularly useful for the synthesis of 2-substituted pyridines that are difficult to access through other means. It tolerates a wide range of electrophiles, including aldehydes, ketones, and imines, and proceeds under mild, ambient temperature conditions.[3]
Experimental Protocol: Synthesis of 2-Substituted Pyridines via Pyridyl Phosphonium Salts[3]
-
Synthesis of the Phosphonium Salt: To a solution of the pyridine-N-oxide (1.0 equiv) in dichloromethane at 0 °C, add triflic anhydride (1.1 equiv). After stirring for 10 minutes, add triphenylphosphine (1.1 equiv) and allow the reaction to warm to room temperature and stir for 1 hour. The solvent is removed under reduced pressure, and the crude phosphonium salt is used without further purification.
-
Umpolung Reaction: To a solution of the crude phosphonium salt (1.0 equiv) and the electrophile (1.2 equiv) in a suitable solvent (e.g., THF, acetonitrile), add DABCO (1.5 equiv) at room temperature. Stir the reaction mixture until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 2-substituted pyridine.
Pyridyl Grignard Reagents: A Classic and Robust Approach
For the formation of C-C bonds with a pyridylmethyl group, Grignard reagents remain a powerful and reliable option. These organometallic reagents are potent nucleophiles that react with a wide array of electrophiles.
Preparation and Reactivity
Pyridylmethyl Grignard reagents are typically prepared from the corresponding pyridylmethyl halides and magnesium metal. They are highly reactive and will readily add to carbonyl compounds, epoxides, and other electrophilic species.
Comparative Considerations
Compared to some of the more modern methods, the preparation and handling of Grignard reagents require more stringent anhydrous conditions. Their high reactivity can also be a drawback when working with substrates containing sensitive functional groups. However, for straightforward C-C bond formations, their efficacy and the low cost of starting materials make them an attractive choice.
Conclusion
The field of pyridylmethylation has evolved significantly beyond the use of simple pyridylmethyl halides. Modern methods based on photocatalysis, radical chemistry, and umpolung strategies offer milder reaction conditions, broader substrate scope, and unique reactivity patterns. The choice of the optimal reagent depends on a careful consideration of the specific synthetic problem at hand. For the functionalization of amines under mild conditions, photocatalytic methods using Katritzky salts are an excellent option. For the direct C-H functionalization of heterocycles, the Minisci reaction is unparalleled. When a nucleophilic pyridylmethyl equivalent is required, the umpolung strategy with phosphonium salts provides a clever solution. Finally, for robust C-C bond formation with simple electrophiles, the classical Grignard reagents remain a valuable tool in the synthetic chemist's arsenal. By understanding the mechanisms and comparative advantages of these alternative reagents, researchers can devise more efficient and elegant synthetic routes to complex molecules of interest.
References
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Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. RSC Advances, 2021 , 11, 23456-23461. [Link]
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From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters, 2021 , 23 (15), 6099–6104. [Link]
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From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Semantic Scholar. [Link]
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Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
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Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. National Institutes of Health. [Link]
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Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. National Institutes of Health. [Link]
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Catalytic photochemical enantioselective α-alkylation with pyridinium salts. National Institutes of Health. [Link]
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Recent Advances in Minisci-Type Reactions. MDPI. [Link]
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Photoinduced deaminative strategies: Katritzky salts as alkyl radical precursors. Chemical Communications. [Link]
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Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 2020 , 16, 736-743. [Link]
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N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. National Institutes of Health. [Link]
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Synthesis of pyridyl phosphonium salts from pyridine. ResearchGate. [Link]
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3.7 Phosphonium Salts. Thieme. [Link]
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Sulfonylation of Pyridyl Phosphonium Salts with Sulfinate Salts in Aqueous Media for the Synthesis of 4-Pyridyl Sulfones via C-P Bond Cleavage. Semantic Scholar. [Link]
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Substrate scope for different nucleophiles.[a] [a] Standard reaction conditions. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-(Bromomethyl)-2-methylpyridine and Its Positional Isomers
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, substituted pyridines are foundational building blocks. Among these, isomers of (bromomethyl)-methylpyridine serve as critical reactive intermediates for introducing the pyridylmethyl moiety into larger molecules. The precise substitution pattern on the pyridine ring is paramount, as it dictates the steric and electronic environment of the final product, profoundly influencing its biological activity or material properties. Consequently, the unambiguous identification of the correct isomer is a non-negotiable step in quality control and process development.
This guide provides an in-depth comparison of the key spectroscopic data—NMR, IR, and MS—for 3-(Bromomethyl)-2-methylpyridine and several of its positional isomers. Moving beyond a simple data repository, we will dissect the underlying principles that give rise to the unique spectral fingerprints of each molecule. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related compounds.
Molecular Structures of Key Isomers
The relative positions of the electron-donating methyl (-CH₃) group and the electron-withdrawing, reactive bromomethyl (-CH₂Br) group create distinct electronic environments on the pyridine ring. This directly influences the spectroscopic output. Below are the structures of the primary compound of interest and key isomers selected for comparison.
Figure 1: Chemical structures of selected (bromomethyl)-methylpyridine isomers.
Comparative Spectroscopic Analysis
The subtle differences in structure are amplified in spectroscopic analysis, providing clear avenues for differentiation. This section compares the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful technique for isomer differentiation. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons are highly sensitive to the substituent positions.
Causality Behind the Shifts:
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing and deshields adjacent protons (α-protons at C2/C6), shifting them significantly downfield.
-
Methyl Group (-CH₃): This is an electron-donating group, which shields nearby protons, causing upfield shifts.
-
Bromomethyl Group (-CH₂Br): This group is electron-withdrawing due to the bromine atom, deshielding adjacent protons.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Isomer | Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale for Differentiation |
|---|---|---|---|---|---|
| This compound | H-6 | ~8.45 | d | ~4.8 | Most downfield aromatic proton, adjacent to N. |
| H-4 | ~7.65 | d | ~7.7 | Downfield due to proximity to -CH₂Br. | |
| H-5 | ~7.15 | dd | ~7.7, 4.8 | Coupled to both H-4 and H-6. | |
| -CH₂Br | ~4.60 | s | - | Singlet, benzylic position. | |
| -CH₃ | ~2.60 | s | - | Singlet, attached to the ring. | |
| 5-(Bromomethyl)-2-methylpyridine | H-6 | ~8.40 | s (or narrow d) | < 1.0 | Downfield (adjacent to N), appears as a singlet. Key differentiator. |
| H-4 | ~7.55 | d | ~8.0 | Coupled to H-3. | |
| H-3 | ~7.10 | d | ~8.0 | Coupled to H-4. | |
| -CH₂Br | ~4.50 | s | - | Singlet, benzylic position. | |
| -CH₃ | ~2.55 | s | - | Singlet, attached to the ring. | |
| 2-(Bromomethyl)-3-methylpyridine | H-6 | ~8.50 | d | ~4.5 | Most downfield aromatic proton, adjacent to N. |
| H-4 | ~7.60 | d | ~7.5 | Downfield proton. | |
| H-5 | ~7.20 | dd | ~7.5, 4.5 | Coupled to both H-4 and H-6. | |
| -CH₂Br | ~4.75 | s | - | Singlet, significantly downfield due to proximity to N. Key differentiator. | |
| -CH₃ | ~2.40 | s | - | Singlet, attached to the ring. | |
| 6-(Bromomethyl)-2-methylpyridine | H-4 | ~7.65 | t | ~7.7 | Triplet pattern is unique among these isomers. Key differentiator. |
| H-3, H-5 | ~7.25 | d | ~7.7 | Two equivalent protons appearing as one doublet (by symmetry). | |
| -CH₂Br | ~4.65 | s | - | Singlet, downfield due to proximity to N. |
| | -CH₃ | ~2.60 | s | - | Singlet, attached to the ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides complementary information, confirming the number of unique carbon environments and their electronic nature.
Causality Behind the Shifts:
-
Carbons adjacent to the nitrogen (C2, C6) are significantly deshielded (~150-160 ppm).
-
Carbons bearing the electron-withdrawing bromomethyl group will be shifted downfield.
-
The bromomethyl carbon (-CH₂Br) itself will appear in the aliphatic region, typically around 30-35 ppm.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Isomer | Carbon Assignment | Predicted δ (ppm) | Rationale for Differentiation |
|---|---|---|---|
| This compound | C2, C6 | ~158.0, ~148.5 | Two distinct downfield carbons adjacent to N. |
| C4 | ~138.0 | ||
| C5 | ~122.0 | ||
| C3 | ~133.0 | Quaternary carbon attached to -CH₂Br. | |
| -CH₂Br | ~30.0 | ||
| -CH₃ | ~22.0 | ||
| 5-(Bromomethyl)-2-methylpyridine | C2, C6 | ~159.0, ~150.0 | Two distinct downfield carbons adjacent to N. |
| C4 | ~137.0 | ||
| C3 | ~121.0 | ||
| C5 | ~130.0 | Quaternary carbon attached to -CH₂Br. | |
| -CH₂Br | ~32.0 | ||
| -CH₃ | ~24.0 | ||
| 6-(Bromomethyl)-2-methylpyridine | C2, C6 | ~160.0, ~158.0 | Two quaternary carbons adjacent to N, one with -CH₃, one with -CH₂Br. Key differentiator. |
| C4 | ~137.0 | ||
| C3, C5 | ~120.0 | Two equivalent CH carbons by symmetry. | |
| -CH₂Br | ~35.0 | Shifted further downfield due to proximity to N. |
| | -CH₃ | ~24.0 | |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of functional groups but is less powerful for distinguishing between these specific positional isomers. The "fingerprint region" (< 1500 cm⁻¹) will be unique for each isomer, but the primary absorptions will be similar.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Description |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H stretching from the pyridine ring. |
| 2980-2850 | C-H Stretch | Aliphatic C-H stretching from the -CH₃ and -CH₂Br groups. |
| 1600-1450 | C=C, C=N Stretch | Pyridine ring stretching vibrations. The pattern of these bands can be a subtle indicator of the substitution pattern. |
| 1250-1000 | C-H In-plane bend | Aromatic C-H in-plane bending. |
| 900-675 | C-H Out-of-plane bend | The pattern of these strong bands is highly characteristic of the substitution on an aromatic ring. |
| 700-550 | C-Br Stretch | Stretching vibration for the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns. For all C₇H₈BrN isomers, the molecular weight is 185.0 g/mol .
Key Diagnostic Features:
-
Bromine Isotope Pattern: The most crucial feature is the presence of two peaks for the molecular ion (M⁺) and any bromine-containing fragments. These peaks will be of nearly equal intensity and separated by 2 mass units (e.g., m/z 185 and 187), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Primary Fragmentation: The most likely initial fragmentation is the loss of a bromine radical (•Br) or the entire bromomethyl radical (•CH₂Br).
-
Loss of •Br: [M - Br]⁺ → C₇H₈N⁺ at m/z 106. This corresponds to the methyl-pyridylmethyl cation.
-
Benzylic Cleavage: The bond between the ring and the bromomethyl group can cleave, leading to a pyridylmethyl cation at m/z 92 (C₆H₆N⁺) and loss of •CH₂Br.
-
The relative abundance of these fragments may vary slightly between isomers based on the stability of the resulting cations, but the presence of the m/z 106 peak is a strong indicator of the compound class.
Table 4: Expected Key Fragments in EI-MS
| m/z | Assignment | Notes |
|---|---|---|
| 187 / 185 | [C₇H₈⁷⁹/⁸¹BrN]⁺ | Molecular Ion (M⁺). Characteristic ~1:1 isotope pattern. |
| 106 | [M - Br]⁺ | Loss of a bromine radical. A very common and often abundant peak. |
| 92 | [C₆H₆N]⁺ | Result of benzylic cleavage, loss of •CH₂Br. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for these compounds and its single residual solvent peak that does not typically interfere with analyte signals.[1][2]
-
Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard, which is set to δ 0.00 ppm for both ¹H and ¹³C spectra.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the closely spaced aromatic proton signals.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire data over a spectral width of at least 220 ppm.
-
A relaxation delay of 2 seconds and at least 512 scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum and calibrate to the TMS peak at 0.00 ppm.
ATR-FTIR Spectroscopy Protocol
Objective: To obtain an infrared spectrum to confirm functional groups. Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[3][4][5]
Methodology:
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.[6]
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) and the crystal itself from the sample spectrum.
-
Sample Application: Place one to two drops of the neat liquid isomer directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.[7]
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a soft tissue soaked in isopropanol or acetone to prevent cross-contamination.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To confirm the molecular weight, bromine isotope pattern, and fragmentation of the isomer. GC provides separation from any potential impurities before the sample enters the mass spectrometer.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.[8]
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source. EI at a standard 70 eV is used to induce reproducible fragmentation.[9]
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250°C with a split ratio of 50:1. A high split ratio prevents column overloading.
-
Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation and elution of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.
-
Source Temperature: Set to ~230°C.
-
-
Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC). Extract the mass spectrum corresponding to this peak and analyze it for the molecular ion, the Br isotope pattern, and key fragment ions.
Isomer Identification Workflow
The logical process for identifying an unknown (bromomethyl)-methylpyridine isomer involves a systematic application of these techniques.
Figure 2: Systematic workflow for spectroscopic identification of isomers.
Conclusion
While IR and MS are indispensable for confirming the molecular formula and functional groups of (bromomethyl)-methylpyridine, ¹H NMR spectroscopy stands out as the definitive technique for differentiating its positional isomers. The number of aromatic signals, their unique splitting patterns—such as the characteristic triplet for the H-4 proton in the 6-(bromomethyl)-2-methylpyridine isomer—and the distinct chemical shifts of the protons on the ring and the bromomethyl group provide an unambiguous structural fingerprint. By following the rigorous experimental protocols and comparative logic outlined in this guide, researchers can confidently verify the identity of their specific isomer, ensuring the integrity and success of their synthetic endeavors.
References
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Alonso, M., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Jeannot, R., & Sabik, H. (2002). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Demarco, P. V., et al. (1969). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.
- ECHEMI. (n.d.). 5-(Bromomethyl)-2-methylpyridine hydrobromide.
- Smolecule. (2023, August 19). Buy 3-Bromo-6-(bromomethyl)-2-methylpyridine.
- Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-(Bromomethyl)-2-methylpyridine: A Cost-Benefit Analysis
Introduction: The Strategic Importance of 3-(Bromomethyl)-2-methylpyridine
This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive bromomethyl group for nucleophilic substitution and a pyridine core amenable to further modification, makes it an indispensable intermediate. The efficient and cost-effective synthesis of this compound is a critical consideration for any research program or manufacturing campaign that relies on it.
This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound. We will move beyond a simple recitation of reaction steps to dissect the underlying chemical principles, evaluate the practical and economic viability of each method, and provide detailed, actionable protocols for researchers. Our analysis is grounded in established literature and aims to empower scientists and development professionals to make informed decisions based on the specific priorities of their project, whether it be laboratory-scale discovery or industrial-scale production.
Methodology 1: Direct Radical Bromination of 2,3-Lutidine
The most direct and atom-economical approach to this compound is the free-radical bromination of the methyl group at the 3-position of 2,3-lutidine (2,3-dimethylpyridine). This method leverages the relative stability of the benzylic-type radical intermediate formed on the C3-methyl group.
Reaction Scheme & Mechanism
The reaction is typically initiated by light (photolysis) or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is the most commonly employed brominating agent for this transformation, as it provides a low, steady concentration of molecular bromine (Br₂) in the reaction medium, which favors radical substitution over competing electrophilic addition to the pyridine ring.[1][2]
The mechanism proceeds via a classic radical chain reaction:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the most reactive C-H bond of 2,3-lutidine. The C-H bond of the methyl group at the 3-position is sterically more accessible and leads to a more stabilized radical, favoring the formation of the desired intermediate. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the product and another bromine radical, continuing the chain.[1]
-
Termination: The reaction is terminated by the combination of any two radical species.
Visualization: Radical Bromination Workflow
Caption: Pathway via 2-Methyl-3-pyridinemethanol.
Detailed Experimental Protocol (Step 2: Alcohol to Bromide)
This protocol is a representative synthesis using HBr. [3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 2-methyl-3-pyridinemethanol (1.0 eq).
-
Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 2.0-3.0 eq) to the alcohol.
-
Reaction: Heat the mixture to reflux (typically 120-130°C) for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a base, such as a saturated sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution, until the pH is approximately 8.
-
Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Moderate. While HBr and PBr₃ are common reagents, the overall cost is higher due to the multi-step nature of the synthesis. The starting material for the alcohol (e.g., 2-methylnicotinic acid) adds to the total cost. |
| Yield | Good to Excellent. The conversion of primary alcohols to bromides is typically a high-yielding reaction (>90% for the second step is common). The overall yield depends heavily on the efficiency of the initial reduction step. |
| Scalability | Good. These are standard, well-understood reactions that scale well. The use of corrosive HBr requires appropriate equipment for large-scale production. PBr₃ is also highly reactive and requires careful handling. |
| Safety & Environment | Moderate Concern. Concentrated HBr is highly corrosive and requires careful handling in a well-ventilated fume hood. PBr₃ reacts violently with water. The work-up involves neutralization and extraction, generating aqueous waste. |
| Simplicity | Moderate. This is a two-step process, which is inherently more complex than the direct bromination route. It requires the isolation and purification of an intermediate. |
Methodology 3: Multi-step Synthesis via Sandmeyer Reaction
For situations where high regioselectivity is paramount and the direct bromination precursors are problematic, a multi-step route culminating in a Sandmeyer-type reaction can be employed. This approach builds the desired functionality from a different starting material, such as 2-methyl-3-aminopyridine.
Reaction Scheme & Mechanism
This pathway involves the diazotization of 2-methyl-3-aminopyridine, followed by the displacement of the diazonium group with a bromide, typically using a copper(I) bromide (CuBr) catalyst. [4][5] Step 1 & 2: Synthesis of 2-Methyl-3-aminopyridine This intermediate is often prepared in two steps from 2-chloro-3-nitropyridine. First, a condensation reaction with diethyl malonate followed by decarboxylation yields 2-methyl-3-nitropyridine. Second, the nitro group is reduced to an amine via catalytic hydrogenation (e.g., H₂/Pd-C). [6][7] Step 3: Sandmeyer Reaction The 2-methyl-3-aminopyridine is treated with a nitrite source (e.g., NaNO₂) in a strong acid (like HBr) at low temperatures (0-5°C) to form an in-situ diazonium salt. This highly reactive intermediate is then treated with CuBr. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where Cu(I) catalyzes the decomposition of the diazonium salt to an aryl radical, with the loss of N₂ gas. This radical then abstracts a bromine atom from a copper(II) bromide species to form the product, regenerating the Cu(I) catalyst. [4] Note: The product of this specific Sandmeyer reaction is 3-bromo-2-methylpyridine, not the target this compound. A subsequent radical bromination step (as in Method 1) would be required, making this a less direct route to the final target. However, a modified Sandmeyer-type approach starting from 3-amino-2-methylpyridine could potentially be used to install the bromomethyl group, though this is less commonly documented. For the purpose of this guide, we will analyze the synthesis of the ring-brominated isomer as an illustration of the Sandmeyer approach in pyridine chemistry. A patent describes a high-yield (95%) synthesis of 2-methyl-3-bromopyridine from 2-methyl-3-aminopyridine. [6]
Cost-Benefit Analysis (for 3-bromo-2-methylpyridine)
| Factor | Analysis |
| Cost | High. This is a multi-step synthesis involving several reagents and catalysts (Pd/C, CuBr), making it the most expensive route. The starting materials can also be costly. |
| Yield | Variable. While individual steps can have high yields (e.g., the final Sandmeyer step can be >90%), the cumulative yield over 3+ steps will be significantly lower than a one or two-step process. [6] |
| Scalability | Challenging. Diazonium salts are notoriously unstable and can be explosive, making their large-scale handling hazardous and requiring strict temperature control and specialized equipment. |
| Safety & Environment | High Concern. The generation of unstable diazonium intermediates is a significant safety risk. The use of copper salts results in heavy metal waste that requires specialized disposal. |
| Simplicity | Low. This is a complex, multi-step synthesis requiring precise control over reaction conditions, particularly the low temperatures needed for the diazotization step. |
Comparative Summary of Synthesis Methods
| Metric | Method 1: Radical Bromination | Method 2: From Alcohol | Method 3: Via Sandmeyer |
| Starting Material | 2,3-Lutidine | 2-Methyl-3-pyridinemethanol | 2-Chloro-3-nitropyridine |
| Number of Steps | 1 | 2 (from acid/ester) | 3+ |
| Typical Overall Yield | 60-85% | 70-90% | < 70% |
| Key Reagents | NBS, AIBN | PBr₃ or HBr | NaNO₂, CuBr, Pd/C |
| Relative Cost | Low | Medium | High |
| Scalability | Good | Good | Poor to Moderate |
| Key Hazard | Radical reaction control | Corrosive acids (HBr) | Unstable diazonium salts |
| Best For... | Large-scale, cost-driven synthesis | High-purity, lab-scale synthesis | Regioselective control (for isomers) |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific goals of the research or manufacturing program.
-
For large-scale industrial production and cost-sensitive projects, Method 1 (Direct Radical Bromination) is the clear choice. Its single-step nature, use of inexpensive starting materials, and good scalability make it the most economically viable option. Careful process control to manage the radical reaction and minimize by-products is essential.
-
For laboratory-scale synthesis where purity is the highest priority and cost is a secondary concern, Method 2 (Bromination of 2-Methyl-3-pyridinemethanol) offers significant advantages. This route avoids the selectivity issues of radical bromination and generally proceeds with high yields and cleaner reaction profiles, simplifying purification.
-
Method 3 (Multi-step Synthesis via Sandmeyer Reaction) is generally not recommended for the direct synthesis of this compound due to its complexity, high cost, and significant safety hazards. It is a powerful tool for creating substitution patterns that are otherwise inaccessible and is more relevant for producing isomers like 3-bromo-2-methylpyridine.
Ultimately, the selection of a synthetic method requires a careful balancing of economic, practical, and safety considerations. This guide provides the foundational data and expert analysis to make that decision with confidence.
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
Javaid, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved January 17, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine - Eureka. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved January 17, 2026, from [Link]
-
Chemia. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). N-Bromosuccinimide. Retrieved January 17, 2026, from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved January 17, 2026, from [Link]
-
YouTube. (2021). NBS: Radical Bromination. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved January 17, 2026, from [Link]
-
Reddit. (2019). Why do we Use PBr3 instead of HBr, when we want to replace alcohol with bromine?. Retrieved January 17, 2026, from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine - Eureka. Retrieved January 17, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved January 17, 2026, from [Link]
-
Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). PBr3-mediated unexpected reductive deoxygenation of α-aryl-pyridinemethanols: Synthesis of arylmethylpyridines. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the SN2 Reactivity of Bromomethylpyridine Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Bromomethylpyridines
In the landscape of modern organic synthesis and medicinal chemistry, pyridyl scaffolds are indispensable building blocks. Among the diverse array of functionalized pyridines, bromomethylpyridines—specifically the 2-, 3-, and 4-isomers—serve as critical electrophilic partners in the construction of complex molecular architectures. Their utility is prominently featured in the synthesis of numerous active pharmaceutical ingredients (APIs), where the controlled introduction of a pyridylmethyl group via nucleophilic substitution is a key strategic step. A deep understanding of the relative reactivity of these isomers in bimolecular nucleophilic substitution (SN2) reactions is therefore not merely an academic exercise, but a practical necessity for optimizing reaction conditions, predicting outcomes, and controlling impurity profiles.
This guide provides an in-depth comparison of the SN2 reactivity of 2-, 3-, and 4-bromomethylpyridine. We will dissect the underlying electronic and steric principles that govern their reactivity, present and analyze experimental data, and provide a robust protocol for researchers to validate these principles in their own laboratories.
Theoretical Framework: Unpacking the Factors Governing SN2 Reactivity
The SN2 reaction is a cornerstone of organic chemistry, characterized by a single, concerted step in which a nucleophile attacks an electrophilic carbon, displacing a leaving group in a "backside attack".[1][2][3] This mechanism dictates that the reaction rate is dependent on the concentrations of both the substrate and the nucleophile (a second-order process) and is exquisitely sensitive to steric hindrance at the reaction center.[4][5]
For bromomethylpyridines, the reaction center is a benzylic-like sp³-hybridized carbon. The reactivity of this carbon is profoundly influenced by the electronic properties of the attached pyridine ring. The key to understanding the reactivity differences among the isomers lies in how the electron-withdrawing nitrogen atom affects the stability of the SN2 transition state.
In the SN2 transition state, the central carbon is pentacoordinate, bearing partial negative charge that is shared between the incoming nucleophile and the departing bromide ion.[6] Any structural feature that can delocalize or stabilize this buildup of negative charge will lower the activation energy of the reaction and, consequently, increase its rate.[7]
-
4-Bromomethylpyridine (Para Isomer): The nitrogen atom is in a position analogous to the para-position of a benzyl halide. Through resonance, the electron-withdrawing nitrogen atom can effectively delocalize the electron density of the transition state, providing significant stabilization. This is in addition to a strong inductive effect.
-
2-Bromomethylpyridine (Ortho Isomer): Similar to the 4-isomer, the nitrogen atom at the 2-position can stabilize the transition state via both resonance and inductive effects. However, the close proximity of the nitrogen atom's lone pair and the bulky bromine atom may introduce steric hindrance to the approaching nucleophile, potentially attenuating the reaction rate compared to the 4-isomer.
-
3-Bromomethylpyridine (Meta Isomer): When the bromomethyl group is at the 3-position, the nitrogen atom is in a meta-like position. From this position, the nitrogen can only exert an electron-withdrawing inductive effect. Crucially, it cannot participate in resonance stabilization of the negative charge buildup in the transition state.
Based on these principles, a clear hypothesis for the relative reactivity emerges: 4-Bromomethylpyridine > 2-Bromomethylpyridine > 3-Bromomethylpyridine.
Visualizing the Electronic Effects: SN2 Transition States
The differential ability of the pyridine nitrogen to stabilize the SN2 transition state is the primary determinant of reactivity. The following diagrams, generated using Graphviz, illustrate this concept.
Caption: General workflow of the SN2 reaction with bromomethylpyridines.
The key to the reactivity difference lies in the structure of the transition state for each isomer.
Caption: Electronic factors determining the reactivity of bromomethylpyridine isomers.
Experimental Data: A Quantitative Comparison
| Substrate | Relative Rate (vs. Benzyl Chloride) | Key Stabilizing Effects |
| 4-Chloromethylpyridine | ~700 | Strong Resonance (-R) & Inductive (-I) |
| 2-Chloromethylpyridine | ~400 | Strong Resonance (-R) & Inductive (-I) |
| Benzyl Chloride | 1 | (Reference) |
| 3-Chloromethylpyridine | ~0.7 | Weak Inductive (-I) only |
Note: Data is collated and normalized from studies on benzylic-type halides. The trend, rather than the absolute values, is most instructive.
The data unequivocally shows that the 4- and 2-isomers are dramatically more reactive than benzyl chloride itself, highlighting the potent electronic activation by the pyridine nitrogen. Conversely, the 3-isomer is even less reactive than benzyl chloride, as the nitrogen's inductive withdrawal is not compensated by resonance stabilization, slightly destabilizing the transition state relative to the non-heterocyclic analogue. The roughly twofold higher reactivity of the 4-isomer compared to the 2-isomer is consistent with a minor steric effect hindering the nucleophile's approach to the 2-position.
Experimental Protocol: Determination of Relative SN2 Reaction Rates
To provide a self-validating system for researchers, this section details a robust protocol for a competitive kinetic experiment to determine the relative reactivity of the three bromomethylpyridine isomers.
Objective: To determine the relative rates of reaction of 2-, 3-, and 4-bromomethylpyridine with a common nucleophile by monitoring the disappearance of starting materials over time.
Materials:
-
2-Bromomethylpyridine hydrobromide
-
3-Bromomethylpyridine hydrobromide
-
4-Bromomethylpyridine hydrobromide
-
Potassium Iodide (KI)
-
Anhydrous Acetone (HPLC grade)
-
Dodecane (Internal Standard)
-
Sodium Bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Magnesium Sulfate (for drying)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Methodology:
-
Preparation of Stock Solutions:
-
Neutralize the hydrobromide salt of each isomer by dissolving in dichloromethane and washing with saturated sodium bicarbonate solution. Dry the organic layer with magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the free base. Caution: Bromomethylpyridines are lachrymators and should be handled in a fume hood.
-
Prepare a 0.1 M stock solution of each isomer in anhydrous acetone.
-
Prepare a 0.1 M stock solution of the internal standard (dodecane) in anhydrous acetone.
-
Prepare a 0.2 M stock solution of potassium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 1.0 mL of each of the three bromomethylpyridine stock solutions (0.1 mmol each).
-
Add 1.0 mL of the dodecane internal standard stock solution (0.1 mmol).
-
Dilute with 3.0 mL of anhydrous acetone to bring the total volume to 7.0 mL.
-
Place the flask in a thermostatted water bath at 25.0 °C and allow it to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 3.0 mL of the 0.2 M KI stock solution (0.6 mmol) to the flask. This provides a twofold excess of the nucleophile.
-
Immediately withdraw a ~0.2 mL aliquot (t=0 sample), quench it in a vial containing 1 mL of water and 1 mL of dichloromethane, and vortex.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, and 90 minutes).
-
-
Sample Analysis:
-
For each quenched sample, separate the organic (dichloromethane) layer.
-
Analyze the organic layer by GC-FID. The internal standard (dodecane) will allow for accurate quantification of the remaining concentration of each bromomethylpyridine isomer at each time point.
-
-
Data Analysis:
-
For each isomer, plot the natural logarithm of its concentration (ln[Isomer]) versus time.
-
The slope of this line will be equal to -k_obs (the pseudo-first-order rate constant).
-
The relative reactivity is the ratio of the k_obs values for the different isomers.
-
This protocol provides a direct and reliable method to quantify the reactivity differences discussed in this guide.
Conclusion
The SN2 reactivity of bromomethylpyridine isomers is a clear and compelling illustration of the interplay between inductive and resonance effects in organic chemistry. The experimental evidence strongly supports the theoretically predicted reactivity order: 4-bromomethylpyridine > 2-bromomethylpyridine > 3-bromomethylpyridine . The exceptional reactivity of the 4- and 2-isomers is due to potent transition state stabilization by the electron-withdrawing nitrogen atom via resonance. The 3-isomer, lacking this resonance stabilization, is significantly less reactive. This fundamental understanding is critical for professionals in the chemical sciences, enabling the rational design of synthetic routes and the optimization of reactions that are central to the development of new medicines and materials.
References
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Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
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Jang, E. B., et al. (2011). Effect of Allylic Groups on SN2 Reactivity. Molecules, 16(4), 3133–3142. Retrieved from [Link]
-
Galabov, B., et al. (2010). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society, 132(28), 9669–9679. Retrieved from [Link]
-
Harper College. (n.d.). RELATIVE RATES OF SUBSTITUTION REACTIONS. Retrieved from [Link]
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McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Soderberg, T. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Bickelhaupt, F. M., et al. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. The Journal of Organic Chemistry, 85(21), 14087–14093. Retrieved from [Link]
-
Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546–7555. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 21). Comparing SN2 reaction rates. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
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Comparison Guide: Confirming Product Identity in Reactions Involving 3-(Bromomethyl)-2-methylpyridine
This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of products resulting from reactions with 3-(Bromomethyl)-2-methylpyridine. As a versatile heterocyclic building block, the reactivity of its benzylic bromide functionality is central to its utility in synthesizing a wide array of more complex molecules for pharmaceutical and materials science applications. However, this reactivity also necessitates rigorous analytical confirmation to distinguish the desired product from starting materials, isomers, and potential side products. This document is intended for researchers, scientists, and drug development professionals who require robust, validated methods for structural elucidation and purity assessment.
The Strategic Imperative: Why Unambiguous Confirmation is Non-Negotiable
The synthetic utility of this compound lies in the lability of the bromide on the methylene (-CH₂) group, making it an excellent electrophile for nucleophilic substitution reactions. Whether you are performing an alkylation of an amine, an ether synthesis with an alkoxide, or a carbon-carbon bond formation, the fundamental transformation is the displacement of the bromide.
The core analytical challenge is to prove, unequivocally, that this substitution has occurred at the desired position and that the final product is pure. A failure in confirmation can lead to misinterpreted structure-activity relationships (SAR), wasted resources in downstream processes, and compromised intellectual property. This guide outlines a multi-pronged analytical approach that establishes a self-validating system for product identity, moving from initial reaction monitoring to definitive structural proof.
The Analytical Arsenal: A Comparative Overview
No single technique provides a complete picture. True confidence in product identity is achieved by the congruent output of several orthogonal methods. The most powerful techniques for this application are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Primary Information | Strengths | Limitations | Use Case in This Context |
| ¹H & ¹³C NMR | Atomic connectivity, chemical environment, structural isomerism.[1][2][3] | Provides the most detailed structural information; considered the gold standard for unambiguous structure elucidation.[1] | Requires pure sample for clear spectra; relatively low sensitivity compared to MS. | Primary confirmation: Proving the C-X bond was formed and identifying the product's precise isomeric structure. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[1][2][4] | Extremely high sensitivity; confirms molecular formula; can be coupled with chromatography (LC-MS, GC-MS).[1] | Does not distinguish between structural isomers; fragmentation can be complex to interpret. | Essential validation: Confirming the product has the correct molecular weight and, by extension, the correct elemental formula. |
| HPLC / GC | Purity, quantity, separation of mixtures.[5][6] | Excellent for quantifying product purity and identifying the number of components in a sample; high resolution and reproducibility. | Provides no structural information on its own; requires a reference standard for absolute identification. | Purity assessment: Ensuring the sample analyzed by NMR and MS is a single, pure compound. |
| Infrared (IR) Spectroscopy | Presence/absence of functional groups.[1][4][7] | Fast, non-destructive, and good for identifying key functional group transformations (e.g., appearance of a C=O or N-H stretch). | Provides limited information on the overall molecular skeleton; spectra can be complex in the fingerprint region. | Supportive evidence: Quick check for the incorporation of new functional groups or the loss of others. |
The Gold Standard: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the identity of your product because it provides a detailed map of the molecule's carbon-hydrogen framework.[1]
Causality Behind the Choice
In a substitution reaction involving this compound, the key event is the change in the chemical environment of the methylene (-CH₂) protons. In the starting material, these protons are adjacent to an electron-withdrawing bromine atom and exhibit a characteristic chemical shift. Upon successful substitution with a nucleophile (e.g., -OR, -NR₂, -SR), the electronic environment of these protons changes dramatically, resulting in a predictable and diagnostic shift in their resonance frequency in the ¹H NMR spectrum. This provides direct, irrefutable evidence of bond formation.
Interpreting the Data: A Hypothetical Example
Consider the reaction of this compound with sodium methoxide (NaOMe) to form 3-(Methoxymethyl)-2-methylpyridine.
| Proton Assignment | Starting Material (this compound) | Expected Product (3-(Methoxymethyl)-2-methylpyridine) | Reason for Change |
| -CH₃ (on pyridine) | ~ δ 2.6 ppm (singlet) | ~ δ 2.5 ppm (singlet) | Minimal change, distant from reaction center. |
| -CH₂Br / -CH₂OCH₃ | ~ δ 4.5 ppm (singlet) | ~ δ 4.4 ppm (singlet) | Diagnostic Shift. The methylene protons are now adjacent to a less electronegative oxygen atom, causing a slight upfield shift. |
| -OCH₃ | N/A | ~ δ 3.3 ppm (singlet) | Key Signal. Appearance of a new singlet integrating to 3 protons confirms the presence of the methoxy group. |
| Pyridine Ring Protons | ~ δ 7.2-8.5 ppm (multiplets) | ~ δ 7.1-8.4 ppm (multiplets) | Minor shifts due to the change in the electronic nature of the C3-substituent. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your purified, dry product into a clean vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample completely and not have signals that overlap with key signals of the product.
-
Dissolution: Vortex the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Orthogonal Validation: Mass Spectrometry and Chromatography
While NMR provides the structure, it assumes a pure sample. MS and chromatography provide the necessary validation of molecular weight and purity.
Mass Spectrometry: The Molecular Weight Gatekeeper
MS confirms that the product has the correct mass. For our hypothetical product, 3-(Methoxymethyl)-2-methylpyridine (C₈H₁₁NO), the expected monoisotopic mass is 137.0841 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this mass to within a few parts per million, which also confirms the elemental composition.
-
Key Insight: A common pitfall is the presence of unreacted starting material. This compound has a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). Seeing a pair of peaks at m/z 184.98 and 186.98 would immediately indicate contamination with the starting material.
HPLC: The Purity Arbiter
HPLC is the definitive method for assessing the purity of your final compound.[5] A properly developed HPLC method will separate the product from starting materials, reagents, and any side products.
-
Trustworthiness: An HPLC chromatogram showing a single major peak (typically >95% by area) provides high confidence that the sample submitted for NMR and MS analysis is indeed a single entity, thereby validating the structural data obtained from those techniques.
A Validated Workflow for Product Confirmation
A robust workflow integrates these techniques in a logical sequence. Each step validates the next, creating a chain of evidence that leads to unambiguous product confirmation.
Caption: A validated workflow for synthesis and characterization.
References
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]
-
Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]
-
Identity determination and purity testing. ChemCon GmbH. Available at: [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Course Hero. Available at: [Link]
-
SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. IAJPR. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in Cross-Coupling with 3-(Bromomethyl)-2-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The pyridine moiety, in particular, is a privileged core in a vast array of pharmaceuticals. This guide provides an in-depth, objective comparison of catalyst performance for the cross-coupling of 3-(bromomethyl)-2-methylpyridine, a versatile building block for introducing a 2-methyl-3-pyridylmethyl moiety.
Unlike its 3-bromo-2-methylpyridine counterpart where the bromine is attached to an sp²-hybridized carbon, the benzylic C(sp³)-Br bond in this compound presents distinct reactivity profiles and challenges. The choice of an appropriate catalytic system is paramount to achieving high yields, minimizing side products, and ensuring broad functional group tolerance. This guide delves into the nuances of catalyst selection for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this specific substrate, supported by experimental data from analogous systems and detailed protocols.
The Challenge: The Dual Nature of this compound
The primary challenge in the cross-coupling of this compound lies in the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition and diminished yields. Furthermore, the benzylic bromide is susceptible to side reactions such as homocoupling. Therefore, the selection of a catalyst system, particularly the ligand, is critical to modulate the reactivity and stability of the palladium center.
I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Benzylic Bromides
While specific comparative data for this compound is limited, extensive studies on related benzylic bromides provide valuable insights into catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Substrate 1 (Benzylic Bromide) | Substrate 2 (Boronic Acid/Ester) | Yield (%) |
| Pd(OAc)₂ (5 mol%) | JohnPhos (10 mol%) | K₂CO₃ | DMF | 140 | 20 min | 3-(bromomethyl)benzoate | 3-methoxyphenylboronic acid | 95 |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 h | Benzyl bromide | Potassium phenyltrifluoroborate | 92[1] |
| Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₂CO₃ | Toluene | 100 | 18 h | Benzyl bromide | 2-methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 h | Benzyl bromide | Phenylboronic acid | 85 |
Expert Insights: The use of bulky, electron-rich phosphine ligands like JohnPhos and SPhos often leads to higher yields and shorter reaction times in the Suzuki-Miyaura coupling of benzylic bromides.[2][3] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For substrates prone to decomposition at high temperatures, microwave-assisted synthesis can be an effective strategy to reduce reaction times.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzylic bromides.[1][3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
JohnPhos (0.10 mmol, 10 mol%)
-
K₂CO₃ (3.0 mmol, 3.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.
-
Add anhydrous DMF.
-
Seal the vial and heat in a microwave reactor at 140°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Coupling Workflow
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Bromomethyl)-2-methylpyridine
This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Bromomethyl)-2-methylpyridine. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven practices to ensure safe and compliant waste management. The following procedures are designed to mitigate risks and establish a self-validating system for handling this reactive chemical.
Hazard Identification and Immediate Safety Precautions
This compound is a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation. It is also harmful if swallowed.[1] Understanding these hazards is the foundation of safe handling and disposal. Before initiating any disposal protocol, a thorough review of the Safety Data Sheet (SDS) is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum requirements.
| Protection Type | Specific Requirements | Standards/References |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile), fire/flame resistant and impervious clothing, and protective boots. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][3] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if irritation occurs. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1][4] |
Engineering Controls
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6] Emergency eyewash stations and safety showers must be readily accessible.[6]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the initial handling and culminates in the transfer to a licensed disposal company. The following workflow provides a logical and safe progression for this process.
Caption: Disposal workflow for this compound.
Waste Segregation and Collection
Due to its halogenated nature, this compound waste must be segregated from non-halogenated organic solvents.[7] This is a critical step to prevent dangerous chemical reactions and to comply with hazardous waste regulations.[8]
Protocol:
-
Select an Appropriate Container: Use a designated, sealable, and airtight waste container that is compatible with halogenated organic compounds.[9] The container should be clearly labeled as "Halogenated Organic Waste" and should also list this compound as a constituent.
-
Transfer of Waste: Carefully transfer the waste into the designated container within a chemical fume hood. Avoid splashing.
-
Secure the Container: Tightly seal the container after each addition of waste to prevent the release of vapors.[9]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Protocol for Minor Spills (less than 1 liter and contained within a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.[10]
-
Ensure Proper PPE: Don the appropriate PPE as outlined in section 1.1.
-
Containment: Control the spread of the liquid by creating a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[5][11][12]
-
Absorption: Apply the absorbent material, working from the outside of the spill towards the center.[10][11]
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled container for hazardous waste.[10][11]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[10]
For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[13][14]
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.[1] Accumulating excessive amounts of waste in the laboratory should be avoided.[7]
Protocol:
-
Contact a Licensed Vendor: Engage with a certified hazardous waste disposal service to arrange for the pickup and disposal of the segregated halogenated waste.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations in other regions.[15][16][17]
-
Container Handover: Follow the specific instructions provided by the disposal company for the safe handover of the waste container.
Emergency First-Aid Procedures
In case of accidental exposure, immediate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15-20 minutes.[1][18][19] Remove contaminated clothing and wash it before reuse.[3][20] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately rinse with plenty of water for at least 15-20 minutes, also under the eyelids.[21] Remove contact lenses if present and easy to do.[18][20] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air.[18] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[18] Seek immediate medical attention.[20] |
| Ingestion | Do NOT induce vomiting.[4][20] Rinse mouth with water.[3][21] Never give anything by mouth to an unconscious person.[18][21] Call a poison control center or doctor immediately for treatment advice.[18][19] |
References
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
-
US EPA PR Notice 2000-3: First Aid Statements on Pesticide Products. Purdue University. Available at: [Link]
-
Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology. Available at: [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. Available at: [Link]
-
1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. Available at: [Link]
-
Safety Data Sheet. Angene Chemical. Available at: [Link]
-
3-(Bromomethyl)pyridine hydrobromide SDS. SDS Manager. Available at: [Link]
-
Standard Operating Procedure for: Bromine. Washington State University. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. Available at: [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]
-
First Aid for Pesticide Exposure. University of Florida. Available at: [Link]
-
Pesticide Labeling: First Aid Statements. Florida Online Journals. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Available at: [Link]
-
Standard Operating Procedure for: Pyridine. Washington State University. Available at: [Link]
-
Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. Available at: [Link]
-
Incompatibilities of chemicals. PubMed. Available at: [Link]
-
INCOMPATIBILITIES. CUTM Courseware. Available at: [Link]
-
Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Pharmaguideline. Available at: [Link]
-
3-(Bromomethyl)-2-methoxypyridine. PubChem. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
